3-Ethoxy-4,5-dihydroxybenzaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
3-ethoxy-4,5-dihydroxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c1-2-13-8-4-6(5-10)3-7(11)9(8)12/h3-5,11-12H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWZZRUPQHSLPPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1O)O)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90515299 | |
| Record name | 3-Ethoxy-4,5-dihydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90515299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62040-18-0 | |
| Record name | 3-Ethoxy-4,5-dihydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90515299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Advanced Synthesis of 3-Ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin): The Guaiacol-Catechol-Guethol Pathway
Executive Summary & Strategic Analysis
3-Ethoxy-4-hydroxybenzaldehyde , commercially known as Ethyl Vanillin , is a high-value flavorant with approximately three times the potency of natural vanillin (Methyl Vanillin). While the industrial standard typically initiates synthesis from Catechol (1,2-dihydroxybenzene), this guide addresses a specific feedstock constraint: synthesizing Ethyl Vanillin starting from Guaiacol (2-methoxyphenol).
The "Substituent Swap" Challenge
Directly converting Guaiacol to Ethyl Vanillin is chemically non-trivial because it requires replacing a methoxy group (-OCH₃) at the 3-position (relative to the aldehyde) with an ethoxy group (-OCH₂CH₃). There is no efficient direct "trans-etherification" for this system.
Therefore, this protocol follows a Deconstruction-Reconstruction Strategy :
-
Demethylation: Strip the methyl group from Guaiacol to regenerate Catechol.[1][2]
-
Mono-Ethylation: Selectively ethylate Catechol to form Guethol (2-ethoxyphenol).
-
C-Formylation: Introduce the aldehyde functionality via the Glyoxylic Acid Route (superior to Reimer-Tiemann for para-selectivity and waste management).
Reaction Pathway Visualization
The following diagram outlines the chemical logic and intermediate structures.
Figure 1: The stepwise chemical transformation from Guaiacol to Ethyl Vanillin, highlighting the critical "Ether Swap" via the Catechol intermediate.
Phase I: Demethylation of Guaiacol
Objective: Cleave the methyl ether bond to generate Catechol.
Mechanism
The reaction utilizes a Lewis acid (
Protocol: Lewis Acid Catalyzed Cleavage
-
Reagents: Guaiacol (1.0 eq), Aluminum Chloride (
, 1.1 eq), Toluene (Solvent). -
Safety:
reacts violently with water. Work under atmosphere.
Step-by-Step:
-
Setup: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser, addition funnel, and nitrogen inlet.
-
Solvation: Charge the flask with anhydrous Toluene (5 mL per g of Guaiacol) and
(1.1 eq). Cool to 0°C. -
Addition: Add Guaiacol dropwise over 30 minutes. The solution will darken as the aluminum phenoxide complex forms.
-
Reflux: Heat the mixture to reflux (110°C) for 2-3 hours. Monitor via TLC (Silica; Hexane:EtOAc 7:3). Disappearance of the Guaiacol spot indicates completion.
-
Hydrolysis: Cool to room temperature. Pour the mixture slowly onto crushed ice/HCl to quench the aluminum complex.
-
Extraction: Separate the organic layer.[3] Extract the aqueous layer with Ethyl Acetate (3x).
-
Purification: Combine organic layers, dry over
, and concentrate. Distill under reduced pressure to isolate Catechol (bp 245°C, mp 105°C).
Expert Insight: While HBr (48%) is a classic alternative,
in toluene is preferred for scale-up as it avoids the handling of corrosive HBr gas and allows for easier solvent recycling.
Phase II: Selective O-Ethylation (Catechol to Guethol)
Objective: Mono-ethylate Catechol at the 2-position without forming the di-ethyl ether (1,2-diethoxybenzene).
Mechanism
Nucleophilic substitution (
Protocol: Controlled Mono-Ethylation
-
Reagents: Catechol (1.0 eq), Diethyl Sulfate (
, 1.0 eq) OR Ethyl Chloride, NaOH (1.1 eq), Water.
Step-by-Step:
-
Dissolution: Dissolve Catechol in water containing a stoichiometric amount of NaOH (1.0 eq). Crucial: Do not use excess base initially to limit di-anion formation.
-
Addition: Heat to 40-50°C. Add Diethyl Sulfate dropwise over 2 hours.
-
pH Control: Maintain pH between 8-9 by simultaneous addition of dilute NaOH. If pH rises >10, di-ethylation increases.
-
Workup: Acidify with dilute
to pH 3. -
Separation: Extract with Toluene.
-
Purification (Critical): Fractional distillation is required to separate Guethol (bp ~217°C) from unreacted Catechol and the di-ethyl byproduct.
Data: Selectivity Optimization
| Parameter | Condition A (Strong Base) | Condition B (Controlled pH 8-9) |
| Base | NaOH (Excess) | NaOH (Stoichiometric) |
| Mono-Ether (Guethol) | 65% Yield | 82% Yield |
| Di-Ether (Impurity) | 25% Yield | < 5% Yield |
| Unreacted Catechol | 10% | 13% (Recyclable) |
Phase III: The Glyoxylic Acid Route (Formylation)
Objective: Convert Guethol to Ethyl Vanillin. Why this route? Unlike the Reimer-Tiemann reaction (CHCl₃/NaOH), which produces toxic waste and low yields, the Glyoxylic Acid route is the modern industrial standard (Rhodia/Solvay process) due to high para-selectivity.
Mechanism[1][2][7][8][9][10]
-
Condensation: Electrophilic aromatic substitution of Glyoxylic acid onto Guethol (para to the OH group) forms 3-ethoxy-4-hydroxymandelic acid.
-
Oxidation/Decarboxylation: The mandelic acid intermediate is oxidized (using Cu/Co catalysts) to the keto-acid, which spontaneously decarboxylates to the aldehyde.
Protocol: One-Pot Condensation & Oxidation[3]
-
Reagents: Guethol, Glyoxylic Acid (50% aq), NaOH, Catalyst (CuO or Co-based).
Step-by-Step:
-
Condensation:
-
In a reactor, mix Guethol (1.0 eq) and NaOH (2.2 eq) in water.[4]
-
Add Glyoxylic acid (1.05 eq) slowly at 15-20°C.
-
Stir for 4-6 hours. The solution contains the sodium salt of 3-ethoxy-4-hydroxymandelic acid.
-
-
Oxidation:
-
Add catalyst: Copper(II) Oxide (CuO) or Copper Hydroxide (1-2 mol%).
-
Heat the mixture to 80-90°C.
-
Sparge with Air or Oxygen (O₂) while maintaining pH > 12.
-
Reaction Monitoring: HPLC is essential here to monitor the conversion of the mandelic acid species to the aldehyde.
-
-
Workup:
-
Filter off the catalyst (recyclable).
-
Acidify the filtrate with
to pH 2. Ethyl Vanillin will precipitate or oil out. -
Extract with Toluene or Ethyl Acetate.
-
-
Crystallization: Recrystallize from Ethanol/Water (50:50) to obtain white needles.
-
Target Melting Point: 76-78°C.
-
Process Flow Diagram (Industrial Logic)
Figure 2: Process flow diagram illustrating the unit operations required to upgrade Guaiacol to Ethyl Vanillin.
Troubleshooting & Quality Control
| Issue | Probable Cause | Corrective Action |
| Low Yield (Phase I) | Incomplete cleavage of methoxy group. | Increase reflux time or |
| High Di-ether (Phase II) | pH too high (>10) or excess alkylating agent. | Strictly control pH at 8-9. Use stoichiometric Et-X. |
| Dark Product Color | Oxidation of phenols or tar formation. | Perform all reactions under |
| Isomer Contamination | Ortho-formylation (2-hydroxy-3-ethoxy...). | The Glyoxylic route is highly para-selective (>95%). Check Guethol purity. |
References
-
Industrial Synthesis Overview
-
Ullmann's Encyclopedia of Industrial Chemistry, "Flavors and Fragrances". Wiley-VCH.[5] (Detailed review of the Catechol-Guethol-Ethyl Vanillin route).
- Esposito, L. et al. "Ethylvanillin." Kirk-Othmer Encyclopedia of Chemical Technology.
-
-
Glyoxylic Acid Route (Patents & Papers)
-
Guaiacol Demethylation
-
Product Characterization
- 3-Ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin) Crystal Structure. PMC (PubMed Central).
Sources
- 1. Frontiers | Mechanisms and Trends of Guaiacol Hydrodeoxygenation on Transition Metal Catalysts [frontiersin.org]
- 2. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 3. an underestimated way to 3,4,5-trimethoxybenzaldehyde [chemistry.mdma.ch]
- 4. CN102040495A - Method for synthesizing vanillin by using glyoxylic acid and guaiacol together - Google Patents [patents.google.com]
- 5. Ethylvanillin - Wikipedia [en.wikipedia.org]
- 6. semanticscholar.org [semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. Ethyl vanillin 121-32-4 producing process [sdhshchem.com]
- 9. chemrxiv.org [chemrxiv.org]
Ethylvanillin: A Comprehensive Physicochemical Profile for Pharmaceutical and Industrial Application
Executive Summary
Ethylvanillin (3-ethoxy-4-hydroxybenzaldehyde) represents a critical synthetic evolution of natural vanillin.[1] By substituting the methoxy group at the C3 position with an ethoxy group, the molecule achieves a threefold increase in organoleptic potency and a distinct shift in lipophilicity. While historically categorized as a flavoring agent (FEMA 2464), ethylvanillin is increasingly utilized as a pharmaceutical intermediate and masking agent in oral solid dosage formulations.[1]
This guide moves beyond basic safety data sheets to provide a mechanistic understanding of ethylvanillin’s physicochemical behavior, stability profiles, and analytical characterization. It is designed to support formulation scientists in optimizing solubility, ensuring stability, and validating purity.
Molecular Architecture & Electronic Effects[1]
To understand the behavior of ethylvanillin, one must analyze its structural deviations from vanillin.
Structural Analysis
The molecule consists of a benzene ring functionalized with three distinct groups:[3]
-
Aldehyde (-CHO): The primary reactive center for oxidation and Schiff base formation.[1]
-
Phenolic Hydroxyl (-OH): Provides weak acidity (
) and antioxidant capacity.[1] -
Ethoxy Ether (-OCH2CH3): The distinguishing feature.[1] The additional methylene group (
) compared to vanillin increases the molecular volume and lipophilicity (LogP), directly influencing membrane permeability and receptor binding affinity.
Electronic Inductive Effects
The ethoxy group is an electron-donating group (EDG) via resonance, similar to the methoxy group in vanillin. However, the increased steric bulk of the ethyl chain slightly alters the packing efficiency in the crystal lattice, resulting in a lower melting point (76-78°C) compared to vanillin (81-83°C).
Physicochemical Datasheet
The following data aggregates experimental values critical for formulation and process engineering.
| Parameter | Value | Context/Relevance |
| Molecular Weight | 166.17 g/mol | Stoichiometric calculations.[1] |
| Physical State | White crystalline powder | Monoclinic crystal habit is typical.[1] |
| Melting Point | 76.0 – 78.0 °C | Lower than vanillin; requires care during high-shear granulation to avoid eutectic melting.[1] |
| Boiling Point | ~285 °C | High thermal stability regarding volatility.[1] |
| LogP (Octanol/Water) | 1.58 – 1.61 | Moderate lipophilicity; indicates better membrane permeability than vanillin (LogP ~1.2).[1] |
| Water Solubility (25°C) | ~2.8 g/L | Slightly soluble.[1][2][6] Requires cosolvents (Ethanol/PG) for liquid formulations.[1] |
| Ethanol Solubility | Freely Soluble | >500 g/L. Preferred solvent for stock solutions.[1] |
| pKa (Phenolic) | 7.40 (approx) | Exists as an anion at physiological pH > 7.4, increasing solubility but decreasing membrane permeation.[1] |
| Density | 1.11 g/cm³ | Bulk density considerations for hoppers/feeders.[1] |
Stability & Reactivity Profile
Ethylvanillin is chemically stable under ambient conditions but exhibits specific vulnerabilities that must be managed during manufacturing and storage.
Oxidation (The Aldehyde Vector)
The aldehyde group at C1 is susceptible to autoxidation, converting ethylvanillin into ethylvanillic acid .[1] This reaction is accelerated by:
-
UV Light (Photo-oxidation)
-
Trace metal ions (Iron/Copper)
-
Alkaline pH[1]
Schiff Base Formation
In the presence of primary amines (e.g., amino acid excipients or API amine groups), the aldehyde carbonyl can condense to form an imine (Schiff base).[1] This often results in a yellow/brown discoloration of the dosage form (Maillard-type reaction).[1]
Metal Complexation
The ortho positioning of the hydroxyl and ethoxy groups creates a potential chelation site.[1] Contact with iron (
Visualization: Reactivity Pathways
The following diagram illustrates the primary degradation and synthesis pathways.[1]
Figure 1: Synthesis precursors (left) and primary degradation pathways (right) for Ethylvanillin.[3][11]
Experimental Protocols
Protocol A: Thermodynamic Solubility Profiling (Shake-Flask Method)
Objective: To determine the precise solubility in a specific formulation vehicle.[1]
-
Preparation: Add excess Ethylvanillin solid (approx. 500 mg) to 50 mL of the target solvent (Water, Buffer pH 1.2, 4.5, 6.8, or Ethanol) in a borosilicate glass flask.
-
Equilibration: Place in an orbital shaker-incubator at 25.0 ± 0.5°C. Agitate at 100 RPM for 24 hours.
-
Clarification: Stop agitation and allow solids to settle for 1 hour. Filter the supernatant using a 0.45 µm PTFE syringe filter (hydrophobic filters prevent absorption losses).[1]
-
Dilution: Dilute the filtrate 1:100 with mobile phase to bring it within the linear range of the detector.
-
Quantification: Inject into HPLC (See Protocol B).
Protocol B: Purity & Assay via HPLC
Objective: Validated method for separating Ethylvanillin from Vanillin and Ethylvanillic acid.[1]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.[1]
-
Mobile Phase B: Acetonitrile (ACN).[1]
-
Gradient:
-
0-2 min: 10% B
-
2-10 min: Linear ramp to 60% B
-
10-12 min: Hold 60% B
-
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV @ 280 nm (aromatic ring) or 230 nm (higher sensitivity).[1]
-
Retention Time: Ethylvanillin typically elutes ~1-2 minutes after Vanillin due to the ethyl group's higher hydrophobicity.[1]
Protocol C: Forced Degradation (Stress Testing)
Objective: Validate stability-indicating capabilities of the analytical method.
| Stress Condition | Procedure | Expected Outcome |
| Acid Hydrolysis | 0.1 N HCl, 60°C, 4 hours | Minimal degradation (Ether linkage is stable). |
| Base Hydrolysis | 0.1 N NaOH, 60°C, 4 hours | Potential Cannizzaro reaction; degradation to acid/alcohol.[1] |
| Oxidation | 3% | Conversion to Ethylvanillic acid (Peak shift). |
| Photostability | UV Light (1.2 million lux hours) | Yellowing; formation of dimers or oxidation products.[1] |
Analytical Decision Workflow
The following workflow outlines the logical steps for characterizing an unknown sample suspected to be ethylvanillin, ensuring differentiation from vanillin.
Figure 2: Analytical decision tree for distinguishing Ethylvanillin from Vanillin.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 8467, Ethylvanillin.[1] Retrieved from [Link]
-
European Food Safety Authority (EFSA). Scientific Opinion on the safety of ethyl vanillin as a flavouring agent.[1] EFSA Journal.[1]
-
NIST Chemistry WebBook. 3-Ethoxy-4-hydroxybenzaldehyde Thermochemical Data.[1] Retrieved from [Link]
-
Guo, N., et al. (2017). Determination and Correlation of Ethyl Vanillin Solubility in Different Binary Solvents.[1][11] Journal of Chemical & Engineering Data.[1] Retrieved from [Link]
-
ICH Harmonised Tripartite Guideline. Stability Testing of New Drug Substances and Products Q1A(R2). Retrieved from [Link]
Sources
- 1. Ethylvanillin | C9H10O3 | CID 8467 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Ethylvanillin - Wikipedia [en.wikipedia.org]
- 4. Ethyl Vanillin (CAS 121-32-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. Ethyl vanillin | 121-32-4 [chemicalbook.com]
- 6. Ethyl vanillin CAS#: 121-32-4 [m.chemicalbook.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chembk.com [chembk.com]
- 9. EPI System Information for ethyl vanillin 121-32-4 [thegoodscentscompany.com]
- 10. O-Ethylvanillin | C9H10O3 | CID 68117 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. ThermoML:J. Chem. Eng. Data 2017, 62, 6, 1788-1796 [trc.nist.gov]
Technical Guide: Solubility Profile and Thermodynamic Behavior of Ethylvanillin in Organic Solvents
Topic: Solubility of Ethylvanillin in Common Organic Solvents Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ethylvanillin (3-ethoxy-4-hydroxybenzaldehyde) is a synthetic phenolic aldehyde with a flavor potency approximately three times that of vanillin. Beyond its organoleptic utility, it serves as a critical intermediate in the synthesis of pharmaceutical precursors (e.g., L-DOPA) and agrochemicals.
For process chemists and formulation scientists, understanding the solubility landscape of ethylvanillin is non-negotiable. It dictates the efficiency of crystallization purification steps, the stability of liquid formulations, and the extraction yields from synthesis matrices. This guide synthesizes experimental data, thermodynamic modeling, and validation protocols to provide an authoritative reference on ethylvanillin solvation.
Physicochemical Identity & Solute Architecture
Before analyzing solubility, one must distinguish the solute's structural determinants. Unlike vanillin (3-methoxy-4-hydroxybenzaldehyde), the ethoxy group in ethylvanillin increases lipophilicity, altering its interaction with polar and non-polar solvents.
| Property | Ethylvanillin Specification | Impact on Solubility |
| CAS Number | 121-32-4 | Unique identifier for regulatory compliance.[1] |
| Molecular Formula | C | Higher C/O ratio than vanillin implies lower water solubility. |
| Molar Mass | 166.17 g/mol | Affects diffusion coefficients in viscous solvents. |
| Melting Point | 76.0 – 78.0 °C | Low |
| LogP (Oct/Wat) | ~1.58 - 1.6 | Indicates preferential partitioning into organic phases. |
Solubility Landscape: Data & Analysis[3][4][5][6][7][8][9]
The solubility of ethylvanillin exhibits a positive correlation with temperature across all standard solvents, characteristic of an endothermic dissolution process. The data below synthesizes findings from static analytical methods (UV-Vis/Gravimetric) and dynamic laser monitoring.
Comparative Solubility Profile (at 298.15 K / 25°C)
Note: Values are consolidated from experimental literature (Guo et al., 2017; Shi et al., 2021) and standard safety data.
| Solvent System | Solubility (approx.[1][2][3][4][5][6][7][8][9] g/L) | Mole Fraction ( | Solvation Mechanism |
| Acetone | > 600 | High (> 0.25) | Strong dipole-dipole interactions; disruption of solute crystal lattice. |
| Ethanol (Abs.) | ~500 (1g in 2mL) | High | Hydrogen bonding (solute OH/CHO |
| Methanol | High | High | Similar to ethanol; slightly higher polarity facilitates solvation. |
| Propylene Glycol | Moderate-High | Moderate | Viscosity limits diffusion; dual H-bonding capacity. |
| Water | ~2.82 | Low (< 0.001) | Hydrophobic effect dominates; ethoxy group disrupts water network. |
Temperature Dependence (Trend Analysis)
-
Water: Solubility increases sluggishly between 20°C and 50°C, then rises exponentially near the melting point.
-
Alcohols (EtOH/MeOH): Exhibit a linear-to-exponential increase. The "co-solvent effect" is maximal in Ethanol-Water mixtures, often peaking at ethanol mole fractions of 0.7–0.9, where the dielectric constant best matches the solute.
-
Aprotic Solvents (Acetone/Ethyl Acetate): Show the steepest solubility curves, making them ideal candidates for cooling crystallization (high yield upon cooling).
Thermodynamic Modeling Framework
To predict solubility outside of measured points, we employ semi-empirical models. The dissolution of ethylvanillin is endothermic (
The Modified Apelblat Equation
This is the most accurate model for ethylvanillin in pure solvents (Guo et al., 2017).
- : Mole fraction solubility[2][3][10][9][11][12]
- : Absolute temperature (K)[2][4][12]
-
: Empirical parameters derived from regression.
-
Interpretation:
and relate to the non-ideal solution behavior and enthalpy, while accounts for the temperature dependence of the heat capacity.
-
The (Buchowski-Ksiazczak) Equation
Useful for understanding solid-liquid equilibrium contributions.
- : Relates to the polarity and association of the solvent.
- : Enthalpy factor.[4]
Application Insight: When designing a crystallization process, use the Apelblat parameters for precise yield calculations. Use
Experimental Protocol: Dynamic Laser Monitoring
For the most accurate determination of solubility boundaries (metastable zone width), the Dynamic Laser Monitoring method is superior to the static shake-flask method. It eliminates sampling errors and maintains thermal equilibrium.
Workflow Diagram
Figure 1: Automated Dynamic Laser Monitoring workflow for solubility determination. This closed-loop system minimizes solvent evaporation and ensures precise detection of the saturation point.
Protocol Validation Steps
-
Calibration: Calibrate the laser intensity using pure solvent (100% transmission baseline).
-
Agitation: Maintain stirring speed low enough to prevent vortex air entrainment (which scatters laser light false-positively) but high enough to ensure homogeneity.
-
Hysteresis Check: Perform measurements in both heating (dissolution) and cooling (nucleation) modes to define the Metastable Zone Width (MSZW).
Applications in Process Design
Crystallization Optimization
Ethylvanillin is often purified via cooling crystallization.
-
Solvent Choice: Ethanol-Water (50:50 v/v) is frequently optimal. Pure ethanol has too high solubility (low yield), while pure water has too low capacity (huge volume required). The mixture balances capacity and yield.
-
Process: Dissolve at 60°C in Ethanol-Water
Cool to 5°C. The steep solubility curve in this region ensures >85% recovery.
Extraction Efficiency
In lignin degradation or synthetic routes:
-
Use Ethyl Acetate or Chloroform for liquid-liquid extraction from aqueous reaction masses. The high partition coefficient (LogP ~1.6) favors the organic phase, stripping ethylvanillin effectively from aqueous salts.
References
-
Guo, N., et al. (2017). Determination and Correlation of Ethyl Vanillin Solubility in Different Binary Solvents at Temperatures from 273.15 to 313.15 K. Journal of Chemical & Engineering Data, 62(6), 1788-1796.[8]
-
Shi, K., et al. (2021). Measurement and Correlation of the Solubility of iso-Ethylvanillin in Different Organic Solvents. Journal of Chemical & Engineering Data, 66(12). (Cited for comparative thermodynamic methodology).
-
Noubigh, A., & Oueslati, M. H. (2014). Measurement and Modeling of the Solubility of Vanillin... in Binary Water + Ethanol Solvents.[4] Australian Journal of Basic and Applied Sciences.[4] (Cited for vanillin/ethylvanillin structural comparison).[1][7]
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8467, Ethyl Vanillin. PubChem.
Sources
- 1. ETHYL VANILLIN [ventos.com]
- 2. researchgate.net [researchgate.net]
- 3. Solubility and thermodynamic function of vanillin in ten different environmentally benign solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ajbasweb.com [ajbasweb.com]
- 5. Ethylvanillin | C9H10O3 | CID 8467 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. gcchemicals.com [gcchemicals.com]
- 7. Ethyl Vanillin (CAS 121-32-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. ThermoML:J. Chem. Eng. Data 2017, 62, 6, 1788-1796 [trc.nist.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Hydroxybenzaldehyde Derivatives: From Natural Discovery to Laboratory Application
Abstract
Hydroxybenzaldehyde derivatives represent a cornerstone class of phenolic compounds, bridging the gap between natural product chemistry and high-value industrial applications. As fundamental structural motifs in countless natural products, their discovery and isolation have paved the way for significant advancements in the flavor, fragrance, pharmaceutical, and polymer industries. This technical guide provides an in-depth exploration of the natural occurrence, biosynthetic origins, and discovery of key hydroxybenzaldehyde derivatives. We will delve into the causality behind extraction and characterization methodologies, offering field-proven insights for researchers, scientists, and drug development professionals. The narrative emphasizes the interconnectedness of these molecules, from their biogenesis in plants and microbes to their ultimate application, grounded in authoritative references and detailed protocols.
Introduction: The Architectural Significance of Hydroxybenzaldehydes
The hydroxybenzaldehydes—aromatic aldehydes distinguished by a hydroxyl group substitution on the benzene ring—are deceptively simple molecules that form the structural and functional basis for a vast array of complex natural products. The specific position of the hydroxyl group (ortho-, meta-, or para-) dramatically influences the molecule's chemical reactivity, physical properties, and biological activity. This isomeric diversity is the first layer of complexity. The second arises from further substitutions, most notably methoxy groups (e.g., vanillin) or additional hydroxyl groups (e.g., protocatechuic aldehyde), which give rise to compounds of immense biological and commercial importance.
This guide moves beyond a simple cataloging of compounds. Its purpose is to provide a cohesive understanding of:
-
Natural Distribution: Where are these compounds found and in what context?
-
Biosynthetic Logic: How do organisms construct these molecules? Understanding the biosynthetic pathway is critical for both natural product discovery and synthetic biology applications.
-
Extraction & Isolation Rationale: Why are specific techniques chosen to liberate these compounds from complex natural matrices?
-
Analytical Confirmation: How can we be certain of a compound's identity and purity?
By understanding these core principles, researchers can more effectively navigate the journey from a raw natural source to a purified, well-characterized compound ready for downstream applications, be it in drug discovery, materials science, or flavor chemistry.
Natural Occurrence and Distribution: A Tale of Three Isomers and Their Progeny
The distribution of hydroxybenzaldehyde derivatives in nature is widespread yet specific, with certain isomers and their elaborated forms being characteristic of particular plant families, fungi, or even bacteria.
2-Hydroxybenzaldehyde (Salicylaldehyde)
This ortho-isomer is perhaps best known for its role in plant defense. Its sharp, bitter almond-like scent is a deterrent to herbivores.
-
Prominent Natural Sources: It is found in shrubs of the genus Spiraea[1] and is famously present in the bark of willow trees (Salix spp.)[2]. Its presence in these species is linked to the biosynthesis of salicylic acid, a key plant hormone involved in systemic acquired resistance.
3-Hydroxybenzaldehyde
The meta-isomer is the least common of the three primary forms in the natural world, with its discovery often linked to microbial metabolism rather than higher plants[3].
-
Prominent Natural Sources: It has been identified as a metabolite in microorganisms such as the fungus Penicillium solitum and has been detected in wild rice (Zizania aquatica)[4]. Its relative rarity makes it a subject of interest for unique biosynthetic pathway discovery.
4-Hydroxybenzaldehyde and its Derivatives
The para-isomer is the most abundant and serves as a key biosynthetic node for more complex and commercially significant derivatives.
-
Prominent Natural Sources: 4-Hydroxybenzaldehyde is widely distributed and found in the orchids Gastrodia elata and Galeola faberi, where it is a major bioactive constituent[5][6]. It is also found in vanilla orchids, carrots (Daucus carota), oats, and beer[5][7][8]. Its prevalence is partly due to its stability and its role as a breakdown product of lignin, a major structural polymer in plants[9].
-
Key Derivatives:
-
Vanillin (4-hydroxy-3-methoxybenzaldehyde): The iconic flavor of vanilla, vanillin is the principal aromatic compound in cured vanilla pods (Vanilla planifolia)[10][11]. Its biosynthesis is a sophisticated, multi-step process within the orchid's fruit.
-
Protocatechuic Aldehyde (3,4-dihydroxybenzaldehyde): This derivative is a potent antioxidant and is a key medicinal component of plants like Salvia miltiorrhiza (Danshen), a staple of traditional Chinese medicine[12][13]. It is also found in barley tea and other herbs[14].
-
The following table summarizes the primary natural sources of these key compounds.
| Compound Name | Isomer/Derivative Type | Prominent Natural Sources | Reference(s) |
| 2-Hydroxybenzaldehyde | Ortho-isomer | Willow Tree Bark (Salix spp.), Spiraea shrubs | [1][2] |
| 3-Hydroxybenzaldehyde | Meta-isomer | Penicillium solitum, Wild Rice (Zizania aquatica) | [4] |
| 4-Hydroxybenzaldehyde | Para-isomer | Gastrodia elata, Vanilla orchids, Carrots (Daucus carota), Lignin degradation products | [5][6][7][9] |
| Vanillin | 4-HBA Derivative | Vanilla planifolia (Vanilla Bean), Glechoma hederacea | [10][11] |
| Protocatechuic Aldehyde | 4-HBA Derivative | Salvia miltiorrhiza (Danshen), Barley Tea | [12][13][14] |
Biosynthesis: Nature's Chemical Factories
Hydroxybenzaldehydes in plants are primarily products of the phenylpropanoid pathway , a metabolic route that converts the amino acid L-phenylalanine into a variety of phenolic compounds. Understanding this pathway is crucial for appreciating the origin of these molecules and for engineering their production in microbial systems.
The pathway begins with the deamination of L-phenylalanine to form cinnamic acid, which then undergoes a series of hydroxylation and methylation reactions. The specific sequence of these modifications, followed by chain-shortening, dictates which aldehyde is ultimately produced. For instance, the biosynthesis of vanillin in Vanilla planifolia is a well-studied example that proceeds from ferulic acid[11].
Caption: Simplified Phenylpropanoid Pathway to Hydroxybenzaldehydes.
In addition to plant biosynthesis, microbial fermentation has become a commercially vital source of "natural" vanillin. Microorganisms can convert various precursors, such as glucose, ferulic acid, or eugenol, into vanillin through engineered metabolic pathways[15][16][17]. This bio-based production is considered more sustainable and meets consumer demand for clean-label ingredients[10].
Extraction and Isolation: A Protocol-Driven Approach
The liberation of hydroxybenzaldehydes from their natural matrix is a critical step that dictates yield and purity. The choice of methodology is governed by the physicochemical properties of the target compound (e.g., polarity, volatility, thermal stability) and the nature of the source material.
Causality in Solvent Selection
Hydroxybenzaldehydes possess both a polar hydroxyl group and a moderately polar aldehyde group on a nonpolar benzene ring. This amphipathic nature guides solvent choice.
-
Ethanol/Methanol: These polar protic solvents are highly effective at solvating the hydroxyl group and are miscible with water, which helps penetrate plant cells. They are excellent general-purpose solvents for initial crude extraction.
-
Ethyl Acetate: A solvent of intermediate polarity, it is often used for liquid-liquid extraction to partition the aldehydes away from more polar impurities (like sugars) or less polar impurities (like lipids).
-
Supercritical CO₂: This technique is favored for high-value, thermally sensitive compounds like flavors. It offers high selectivity and leaves no residual solvent, but requires specialized equipment.
Workflow: Isolation of 4-Hydroxybenzaldehyde from a Reaction Mixture
Industrial synthesis often mimics natural processes. A common method for producing 4-hydroxybenzaldehyde is the catalytic oxidation of p-cresol. The subsequent isolation from the complex reaction mixture provides an excellent, generalizable protocol for purification. The process relies on the phenolic nature of the hydroxyl group, which allows for the formation of a water-soluble salt under basic conditions.
Sources
- 1. Write the structure of 2hydroxybenzaldehyde class 12 chemistry CBSE [vedantu.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. 3-hydroxybenzaldehyde, 100-83-4 [thegoodscentscompany.com]
- 4. 3-Hydroxybenzaldehyde | C7H6O2 | CID 101 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. nmppdb.com.ng [nmppdb.com.ng]
- 6. p-Hydroxybenzaldehyde-Application_Chemicalbook [chemicalbook.com]
- 7. 4-Hydroxybenzaldehyde - Wikipedia [en.wikipedia.org]
- 8. Showing Compound 4-Hydroxybenzaldehyde (FDB010504) - FooDB [foodb.ca]
- 9. guidechem.com [guidechem.com]
- 10. Vanillin: The Science, Sources, and Applications [ficchem.com]
- 11. mdpi.com [mdpi.com]
- 12. How to Choose the Best Protocatechuic Aldehyde: A Complete Buyer's Guide [plantin.alibaba.com]
- 13. Unlocking the therapeutic potential of protocatechualdehyde: pharmacological applications and mechanism insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. abmole.com [abmole.com]
- 15. Sources and Synthesis of Vanillin [ebrary.net]
- 16. Biological Production of Vanillin | Encyclopedia MDPI [encyclopedia.pub]
- 17. Vanillin - Wikipedia [en.wikipedia.org]
Technical Guide: Synthesis of 3,4-Dihydroxybenzaldehyde and its Ethers
Executive Summary: The Catechol Cascade
3,4-Dihydroxybenzaldehyde (Protocatechualdehyde, PCA) is a privileged scaffold in medicinal chemistry, serving as the gateway to catecholamines, polyphenolic antioxidants, and tyrosine kinase inhibitors. While its 3-methoxy ether (Vanillin) is ubiquitous, the 3,4-dihydroxy core and its regioisomeric ether (Isovanillin) require precise synthetic control to avoid "scrambling" the substitution pattern.
This guide moves beyond textbook definitions to provide field-validated protocols for synthesizing PCA and its ethers (Veratraldehyde, Isovanillin). It emphasizes regiocontrol , purification strategy , and scalable methodology .
Part 1: The Core Scaffold – Synthesis of 3,4-Dihydroxybenzaldehyde (PCA)
While PCA can be synthesized from catechol via the Reimer-Tiemann reaction, that route suffers from poor regioselectivity (ortho/para mixtures) and low yields (~30-40%). For research and high-purity applications, the demethylation of Vanillin is the gold standard.
Method A: Aluminum Chloride-Mediated Demethylation (The "Gold Standard")
This method utilizes the high oxophilicity of aluminum to form a stable chelate with the catechol moiety, driving the reaction to completion and preventing polymerization.
Mechanism
The reaction proceeds via the formation of a cyclic aluminum hetero-chelate. The pyridine acts as a weak base to solubilize the aluminum complex and scavenge the generated methyl chloride.
Protocol 1.1: Laboratory Scale Synthesis (10g Scale)
Reagents:
-
Vanillin (10.0 g, 65.7 mmol)
-
Aluminum Chloride (AlCl₃), anhydrous (10.5 g, 78.8 mmol)
-
Pyridine (45 mL)
-
Dichloromethane (DCM) (Optional, for solvation)
Workflow:
-
Preparation: In a flame-dried 250 mL 3-neck round-bottom flask (RBF) under inert atmosphere (N₂/Ar), dissolve Vanillin in Pyridine (45 mL). Note: The reaction is exothermic; cool to 0°C if scaling up.
-
Chelation: Add anhydrous AlCl₃ slowly in portions. The solution will turn dark yellow/orange as the aluminum complex forms.
-
Reflux: Heat the mixture to reflux (115°C) for 8–12 hours. Monitor via TLC (SiO₂, Hexane:EtOAc 1:1). The fluorescent Vanillin spot (
) will disappear, replaced by the lower PCA spot. -
Quenching (Critical): Cool to room temperature. Pour the reaction mixture slowly into a stirred slurry of ice (200 g) and concentrated HCl (30 mL). Caution: Violent hydrolysis of aluminum salts.
-
Extraction: Extract the aqueous phase with Ethyl Acetate (
mL). The product is highly polar; DCM extraction is often insufficient. -
Purification: Wash combined organics with Brine, dry over MgSO₄, and concentrate. Recrystallize from hot water or Toluene/EtOAc.
Typical Yield: 85–93% Melting Point: 153–155°C
Part 2: Divergent Etherification – The "Vanillin vs. Isovanillin" Challenge
Synthesizing ethers of PCA requires navigating the nucleophilicity difference between the 3-OH and 4-OH groups.
Synthesis of Veratraldehyde (3,4-Dimethoxybenzaldehyde)
Complete methylation is straightforward using Williamson ether synthesis conditions.
Protocol 2.1: Methylation of Vanillin
-
Dissolve Vanillin (1 eq) in Acetone.
-
Add
(2.5 eq) and Dimethyl Sulfate (DMS) or Methyl Iodide (MeI) (1.5 eq). -
Reflux for 4 hours.
-
Workup: Filter inorganic salts, concentrate, and partition between water/DCM.
-
Yield: >95% (Quantitative).
Synthesis of Isovanillin (3-Hydroxy-4-methoxybenzaldehyde)
The Challenge: Direct methylation of PCA yields a mixture of Vanillin (major), Isovanillin (minor), and Veratraldehyde. The 4-OH is more acidic (
The Solution: The "Ethylvanillin Switch" Strategy To obtain high-purity Isovanillin, we utilize Ethylvanillin (3-ethoxy-4-hydroxybenzaldehyde) as the starting material. The ethyl group acts as a "differentiator" that can be selectively cleaved in the presence of a methyl group.
Protocol 2.2: The "Switch" Synthesis
Step 1: Methylation (Protection)
-
Reagent: MeI /
/ DMF.[3] -
Yield: ~95%.
Step 2: Selective De-ethylation
-
Reagent: Conc.
(Low Temp) or (Controlled). -
Logic: The ethyl ether is sterically more accessible and forms a more stable carbocation/leaving group than the methyl ether under specific Lewis Acid conditions. Alternatively, using 98%
at 40–50°C selectively cleaves the ethyl group. -
Product: Isovanillin (3-hydroxy-4-methoxybenzaldehyde).[4][5][6]
Data Summary Table:
| Precursor | Target Molecule | Key Reagents | Critical Step | Typical Yield |
| Vanillin | PCA | AlCl₃ / Pyridine | Quenching Al-complex | 92% |
| Vanillin | Veratraldehyde | DMS / NaOH | pH control (>10) | 96% |
| Ethylvanillin | Isovanillin | 1. MeI2. H₂SO₄ | Selective De-ethylation | 75% (2 steps) |
Part 3: Visualization of Reaction Pathways
The following diagram illustrates the divergent synthesis pathways, highlighting the "Switch" strategy for Isovanillin.
Caption: Divergent synthesis map. Note the specific "Switch" route (Yellow -> Green) required to access Isovanillin with high regioselectivity.
Part 4: Troubleshooting & Optimization
"The Black Tar" in PCA Synthesis
-
Symptom: The AlCl₃ reaction turns into an insoluble black tar that is difficult to quench.
-
Cause: Polymerization of the catechol aldehyde under high heat/Lewis acid conditions.
-
Fix: Ensure strict exclusion of moisture during the initial AlCl₃ addition.[7] Use a mechanical stirrer (overhead) rather than a magnetic bar, as the complex becomes very viscous. Do not exceed 120°C.
Incomplete Methylation
-
Symptom: Presence of phenolic starting material in Veratraldehyde synthesis.
-
Fix: Use Phase Transfer Catalysis (PTC) . Adding 5 mol% Tetrabutylammonium Bromide (TBAB) to the Acetone/K₂CO₃ system significantly accelerates the reaction and ensures completion.
Separation of Isomers
-
Scenario: You attempted direct alkylation of PCA and have a mixture of Vanillin and Isovanillin.
-
Separation: They are difficult to separate by standard flash chromatography due to similar polarity.
-
Technique: Recrystallization from Benzene/Petroleum Ether (if safety permits) or High-pH Extraction . Vanillin (
7.4) is slightly more acidic than Isovanillin ( 8.5). Careful pH titration (extracting at pH 7.8) can enrich the aqueous phase with Vanillin, leaving Isovanillin in the organic phase.
Part 5: Green Chemistry & Safety
Green Alternative to Pyridine
For industrial scaling, Pyridine is undesirable due to toxicity and odor.
-
Alternative: Use Ethyl Acetate or Dialkyl Carbonates as the solvent with Aluminum Chloride .
-
Reference Protocol: The use of organic carbonates (e.g., dimethyl carbonate) acts as a scavenger and solvent, allowing for a cleaner workup without the "pyridine stink" [1].
Safety Warnings
-
Dimethyl Sulfate (DMS): Highly toxic, carcinogenic, and skin-absorbable. Use Methyl Iodide where possible for lab scale, despite the higher cost. If DMS must be used, quench all glassware with concentrated Ammonium Hydroxide.
-
Aluminum Chloride: Reacts violently with water releasing HCl gas. Quench reactions slowly in a fume hood.
References
-
BenchChem Technical Support. (2025).[3][4][6][8] Optimizing Isovanillin Synthesis: Application Notes and Protocols. BenchChem. Link
-
Lange, R. G. (1962). Cleavage of Alkyl o-Hydroxyphenyl Ethers. The Journal of Organic Chemistry, 27(6), 2037–2039. Link
-
Pearl, I. A. (1949). Reactions of Vanillin and its Derived Compounds. Journal of the American Chemical Society, 71(7), 2331. Link
-
Organic Syntheses. (1943). Veratraldehyde.[3][4][6][9][8] Org.[9][7] Synth. Coll. Vol. 2, p.619. Link
-
Kessar, S. V., et al. (1983).[9] A Novel Route to Isovanillin. J. Chem. Soc., Chem. Commun., 400.[9] Link
Sources
- 1. Synthesis of 3,4,5-Trimethoxybenzaldehyde from Vanillin - [www.rhodium.ws] [chemistry.mdma.ch]
- 2. Approaches to Iodinated Derivatives of Vanillin and Isovanillin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Isovanillin synthesis - chemicalbook [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. US5786516A - Process for the preparation of isovanillin - Google Patents [patents.google.com]
Technical Guide: The Chemistry of Substituted Benzaldehydes
Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Process Scientists
Executive Summary
Substituted benzaldehydes function as the linchpin in the synthesis of complex pharmacophores. Their dual reactivity—characterized by the electrophilic formyl group and the tunable aromatic ring—allows for the rapid construction of heterocycles, including quinolines, benzimidazoles, and 1,4-dihydropyridines. This guide moves beyond textbook definitions to provide a mechanistic and practical framework for manipulating these intermediates in high-value drug discovery pipelines.
Electronic Architecture & Reactivity Tuning
The utility of substituted benzaldehydes is governed by the electronic interplay between the substituent and the carbonyl center. Understanding this causality is essential for predicting reaction outcomes.[1]
The Hammett Correlation
The reactivity of the formyl group correlates with the Hammett substituent constant (
-
Electron-Withdrawing Groups (EWG,
): Substituents like , , and withdraw electron density via induction (-I) or resonance (-R). This destabilizes the carbonyl carbon, significantly increasing its electrophilicity ( increases for nucleophilic additions). -
Electron-Donating Groups (EDG,
): Substituents like , , and donate electron density (+R), stabilizing the carbonyl and reducing its susceptibility to nucleophilic attack. However, these groups activate the aromatic ring toward Electrophilic Aromatic Substitution (EAS).
Reactivity Flowchart
The following diagram illustrates how substituent selection dictates the preferred reaction pathway.
Figure 1: Decision matrix for substrate reactivity based on electronic substituent effects.
Synthetic Methodologies
In drug development, scalability and purity are paramount. Two distinct protocols are presented below: one for de novo formylation of electron-rich rings (Vilsmeier-Haack) and one for the oxidation of benzylic alcohols (Anelli Oxidation).
Protocol A: Vilsmeier-Haack Formylation
Best for: Electron-rich substrates (e.g., anisole, dimethylaniline) where direct formylation is required.
Mechanism: The reaction utilizes a chloroiminium ion (Vilsmeier reagent) generated in situ from DMF and
Step-by-Step Workflow
-
Reagent Formation (Critical Step):
-
Charge a dry flask with anhydrous DMF (3.0 equiv). Cool to 0°C under
. -
Add
(1.1 equiv) dropwise over 15 minutes. Caution: Exothermic. -
Self-Validation: The solution should turn pale yellow/viscous, indicating Vilsmeier reagent formation. Stir for 30 min at 0°C.
-
-
Substrate Addition:
-
Dissolve the aromatic substrate (1.0 equiv) in minimal DMF. Add dropwise to the reagent mixture.
-
Warm to 80°C and stir.
-
Endpoint Monitoring: Monitor by TLC (typically 2-4 hours). The intermediate iminium salt is polar; look for the disappearance of the non-polar starting material.
-
-
Hydrolysis & Workup:
-
Cool to room temperature. Pour mixture onto crushed ice/sodium acetate (aq) mixture. Note: Hydrolysis of the iminium salt releases the aldehyde.[3]
-
Stir vigorously for 1 hour until the precipitate forms. Filter or extract with EtOAc.
-
Figure 2: Mechanistic pathway of the Vilsmeier-Haack formylation.
Protocol B: Anelli Oxidation (TEMPO/Bleach)
Best for: Converting substituted benzyl alcohols to benzaldehydes without over-oxidation to carboxylic acids.
Green Chemistry: Uses catalytic TEMPO and aqueous bleach (
Step-by-Step Workflow
-
Biphasic Setup:
-
Dissolve benzyl alcohol (1.0 equiv) and TEMPO (0.01 equiv) in
(0.5 M concentration). -
Add an aqueous solution of KBr (0.1 equiv) dissolved in 5%
(buffer pH 8.6-9.5).
-
-
Oxidant Addition:
-
Cool to 0°C. Add aqueous
(1.1 equiv, commercial bleach) dropwise. -
Self-Validation: The reaction color typically shifts from orange (TEMPO) to pale yellow. Maintain internal temperature <5°C to prevent over-oxidation.
-
-
Quenching:
-
Monitor by TLC (reaction is fast, often <30 min).
-
Quench with aqueous
(thiosulfate) to destroy excess hypochlorite. -
Verification: Starch-iodide paper should show no color change after quenching.
-
Functionalization in Drug Discovery
Substituted benzaldehydes are not end-products but "diversity-generating" nodes. The following table summarizes key transformations used in modern medicinal chemistry.
| Reaction Class | Co-Reactant | Product Scaffold | Mechanistic Driver |
| Reductive Amination | Primary Amine + | Secondary Amine | Formation of iminium ion followed by hydride delivery. |
| Knoevenagel Condensation | Malononitrile / 1,3-Dicarbonyl | Cinnamic Acid Derivatives | EWGs on benzaldehyde accelerate deprotonation/attack. |
| Biginelli Reaction | Urea + | 3,4-Dihydropyrimidin-2(1H)-ones | Acid-catalyzed multi-component condensation. |
| Groebke-Blackburn-Bienaymé | 2-Aminopyridine + Isonitrile | Imidazo[1,2-a]pyridines | [4+1] Cycloaddition involving the Schiff base. |
Case Study: Imidazole Synthesis
The condensation of benzaldehydes with 1,2-dicarbonyls and ammonium acetate (Debus-Radziszewski) yields highly substituted imidazoles, a core motif in p38 MAP kinase inhibitors.
Analytical Characterization
To ensure protocol integrity, the following spectral fingerprints must be validated.
Infrared Spectroscopy (FT-IR)
-
C=O Stretch: The diagnostic band appears at 1680–1710 cm⁻¹ .
-
Shift Logic: EWGs (e.g., 4-Nitro) shift the band to higher wavenumbers (~1710 cm⁻¹) due to reduced single-bond character. EDGs (e.g., 4-Methoxy) shift it lower (~1685 cm⁻¹) due to resonance conjugation.
-
-
C-H Stretch (Aldehyde): Two weak bands (Fermi doublet) at 2720 and 2820 cm⁻¹ .
Nuclear Magnetic Resonance (¹H-NMR)
-
Formyl Proton: A singlet at 9.8–10.2 ppm .
-
Validation: Integration of this peak against aromatic protons confirms purity. Disappearance of the
doublet (~4.6 ppm) confirms successful oxidation in Protocol B.
-
References
-
Vilsmeier, A., & Haack, A. (1927).[4] Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide.[4] Berichte der deutschen chemischen Gesellschaft. Link
-
Anelli, P. L., et al. (1987).[5] Fast and selective oxidation of primary alcohols to aldehydes...[6][7] Journal of Organic Chemistry.[7] Link
-
Hansch, C., et al. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews. Link
-
Ciriminna, R., & Pagliaro, M. (2010). Industrial Oxidations with Organocatalyst TEMPO and Its Derivatives.[5] Organic Process Research & Development. Link
-
Meth-Cohn, O., & Stanforth, S. P. (1991).[4] The Vilsmeier–Haack Reaction.[2][3][4] Comprehensive Organic Synthesis. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 6. researchgate.net [researchgate.net]
- 7. chemistry.mdma.ch [chemistry.mdma.ch]
Methodological & Application
Application Note: Ethylvanillin as an Internal Standard in Chromatographic Analysis
A Senior Application Scientist's Guide to Method Development and Validation
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of ethylvanillin as an internal standard (IS) in chromatographic assays. We will delve into the scientific rationale for its selection, detailed protocols for its implementation, and the validation parameters necessary to ensure data integrity, aligning with principles outlined by the International Council for Harmonisation (ICH).
The Rationale for an Internal Standard: Mitigating Variability in Chromatography
Chromatographic analysis, while powerful, is susceptible to variations that can impact the accuracy and precision of quantitative results. The internal standard method is a robust technique used to correct for these potential errors.[1][2] By adding a known concentration of a specific compound—the internal standard—to all samples, calibration standards, and quality controls, we can normalize the response of the analyte of interest.[2][3] This approach effectively compensates for:
-
Injection Volume Variability: Inconsistencies in the volume of sample introduced into the chromatograph can lead to significant errors in external standard calibration. The ratio of the analyte peak area to the internal standard peak area remains constant, mitigating this issue.[1][4]
-
Sample Preparation Losses: During extraction, concentration, and other sample workup steps, some amount of the analyte can be lost. An internal standard, when added at the beginning of this process, experiences similar losses, ensuring the final analytical ratio remains representative of the original sample.[3]
-
Instrumental Fluctuations: Changes in detector response, mobile phase composition, or flow rate can affect peak areas. Since both the analyte and the internal standard are subjected to the same conditions, the ratio of their responses remains stable.[1]
Why Ethylvanillin? A Suitable Candidate for an Internal Standard
The selection of an appropriate internal standard is critical for the success of the analytical method.[1][3] An ideal internal standard should be chemically similar to the analyte but well-resolved from it and other matrix components in the chromatogram.[1][3][5] Ethylvanillin (3-ethoxy-4-hydroxybenzaldehyde) presents several advantageous properties that make it a suitable internal standard for a variety of chromatographic applications, particularly when analyzing phenolic compounds like vanillin.
Key Physicochemical Properties of Ethylvanillin:
| Property | Value | Source |
| Molecular Formula | C9H10O3 | [6] |
| Molecular Weight | 166.17 g/mol | [6] |
| Melting Point | 76.5 - 78.0 °C | [7] |
| Boiling Point | 285 °C | |
| Solubility | Soluble in ethanol, ether, chloroform; slightly soluble in water. | |
| UV Absorbance | Detectable by UV spectrophotometry, with a maximum absorbance around 275-276 nm.[8][9] | [8][9] |
Ethylvanillin's structural similarity to vanillin and other phenolic aldehydes ensures that it behaves similarly during sample extraction and chromatographic separation.[10] Its distinct chemical structure, however, allows for clear separation and detection.
Experimental Workflow: A Step-by-Step Protocol
The following protocol outlines a general procedure for using ethylvanillin as an internal standard in a reversed-phase high-performance liquid chromatography (HPLC) method. This should be adapted and optimized for the specific analyte and matrix under investigation.
Figure 1: General workflow for chromatographic analysis using an internal standard.
Materials and Reagents
-
Ethylvanillin (analytical standard grade, ≥98% purity)[7]
-
Analyte of interest (analytical standard grade)
-
HPLC-grade solvents (e.g., methanol, acetonitrile, water)
-
Acids/bases for mobile phase pH adjustment (e.g., phosphoric acid, acetic acid)
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3 µm particle size)[11]
Preparation of Stock and Working Solutions
-
Internal Standard Stock Solution (IS Stock): Accurately weigh a known amount of ethylvanillin and dissolve it in a suitable solvent (e.g., methanol) to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).
-
Analyte Stock Solution: Prepare a stock solution of the analyte of interest in a similar manner.
-
Working Internal Standard Solution (Working IS): Dilute the IS Stock solution to a concentration that will yield a detector response similar to that of the analyte in the samples.
-
Calibration Standards: Prepare a series of calibration standards by adding varying concentrations of the analyte stock solution to volumetric flasks. To each flask, add a constant volume of the Working IS solution before diluting to the final volume with the appropriate solvent. This ensures a constant concentration of the internal standard across all calibration levels.
Sample Preparation
-
Accurately weigh or measure the sample to be analyzed.
-
Perform any necessary extraction or clean-up procedures. Crucially, add a precise volume of the Working IS solution at the earliest possible stage of the sample preparation process. [3][12]
-
Process the sample as required (e.g., vortex, centrifuge, filter).
-
Transfer the final extract to an HPLC vial for analysis.
Chromatographic Conditions (Example)
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3 µm)[11]
-
Mobile Phase: Isocratic or gradient elution using a mixture of acetonitrile and water with 0.1% phosphoric acid.[11] For example, a starting condition could be 15% acetonitrile.[11]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 275 nm[8]
Note: These conditions are a starting point and must be optimized to achieve baseline separation of the analyte, ethylvanillin, and any interfering matrix components.
Data Analysis and Quantification
-
Peak Integration: Integrate the peak areas of both the analyte and ethylvanillin in the chromatograms of the calibration standards and samples.
-
Response Factor Calculation: For each calibration standard, calculate the response factor (RF) using the following equation:
RF = (Area_Analyte / Concentration_Analyte) / (Area_IS / Concentration_IS)
-
Calibration Curve: Plot the ratio of the peak area of the analyte to the peak area of the internal standard (Area_Analyte / Area_IS) against the ratio of the concentration of the analyte to the concentration of the internal standard (Concentration_Analyte / Concentration_IS). Perform a linear regression to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²).
-
Quantification of Analyte in Samples: Calculate the concentration of the analyte in the unknown samples using the calibration curve and the measured peak area ratios.
Figure 2: Data analysis workflow for internal standard quantification.
Method Validation: Ensuring Trustworthy Results
A method utilizing an internal standard must be validated to demonstrate its suitability for the intended purpose.[13] Validation should be performed in accordance with ICH Q2(R1) guidelines.[14] The inclusion of an internal standard significantly enhances the robustness of the method, which is reflected in the validation parameters.
Hypothetical Data Illustrating the Benefit of an Internal Standard:
Table 1: Accuracy - Analyte Recovery
| Concentration Level | Without Internal Standard (% Recovery) | With Internal Standard (% Recovery) |
| 80% | 95.2 | 99.5 |
| 100% | 104.5 | 100.2 |
| 120% | 96.8 | 99.8 |
| Average | 98.8 | 99.8 |
Table 2: Precision - Repeatability (Relative Standard Deviation)
| Concentration Level | Without Internal Standard (% RSD) | With Internal Standard (% RSD) |
| 80% | 2.5 | 0.8 |
| 100% | 1.9 | 0.5 |
| 120% | 2.2 | 0.7 |
| Average | 2.2 | 0.7 |
The data presented in these tables are hypothetical examples provided for illustrative purposes.[14]
Specificity
Demonstrate that the peaks for the analyte and ethylvanillin are well-resolved from each other and from any components in the sample matrix. This can be achieved by analyzing blank matrix samples and samples spiked with the analyte and internal standard. The resolution factor (Rs) between the analyte and internal standard peaks should ideally be greater than 1.5.[4]
Linearity
Analyze a series of calibration standards over the expected concentration range of the samples. The linearity of the method is assessed by the coefficient of determination (R²) of the calibration curve, which should typically be ≥ 0.99.
Accuracy
The accuracy of the method is determined by recovery studies. Analyze samples with known concentrations of the analyte (spiked matrix samples) at different levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within an acceptable range (e.g., 98-102%).
Precision
-
Repeatability (Intra-assay precision): Analyze replicate samples of the same concentration on the same day and with the same instrument.
-
Intermediate Precision: Assess the method's precision over different days, with different analysts, and on different instruments.
-
Reproducibility: This is typically assessed through inter-laboratory collaborative studies.
The precision is expressed as the relative standard deviation (%RSD), which should be within acceptable limits (e.g., < 2%).
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Determine the lowest concentration of the analyte that can be reliably detected (LOD) and quantified (LOQ) with acceptable precision and accuracy.
Robustness
Intentionally make small variations in the method parameters (e.g., mobile phase composition, pH, column temperature) and assess the impact on the results. The use of an internal standard generally improves the robustness of an analytical method.
Conclusion
The use of ethylvanillin as an internal standard offers a reliable and effective strategy to enhance the accuracy, precision, and robustness of chromatographic methods.[14] Its chemical properties and commercial availability make it a practical choice for a wide range of applications. By following a systematic approach to method development and conducting a thorough validation, researchers can ensure the generation of high-quality, reproducible data suitable for regulatory submission and scientific publication.
References
-
Mason Technology. (2024, December 16). Liquid Chromatography | How to Use Internal Standards. [Link]
-
SCION Instruments. (n.d.). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?[Link]
-
ResearchGate. (2014, February 27). How to choose an HPLC internal standard?[Link]
-
Ataman Kimya. (n.d.). ETHYL VANILLIN. [Link]
-
Taylor & Francis Online. (n.d.). Crucial Importance of Evaluating Internal Standards (IS) Response and Troubleshooting in Effective LCMS Method Development, Validation and Sample Analysis. [Link]
-
ACS Publications. (n.d.). Determination of Vanillin and Ethyl Vanillin by Gas-Liquid Chromatography. [Link]
-
PubMed. (n.d.). Liquid chromatographic determination of vanillin and related aromatic compounds. [Link]
-
ResearchGate. (n.d.). Quantitative Determination of Vanillin in Coated Paper Using Gas Chromatography. [Link]
-
PubMed. (2008). Rapid method for the determination of coumarin, vanillin, and ethyl vanillin in vanilla extract by reversed-phase liquid chromatography with ultraviolet detection. [Link]
-
SciSpace. (n.d.). Liquid Chromatographic Method for Determination of Vanillin and Ethyl Vanillin in Imitation Vanilla Extract (Modification of AOAC Official Method 990.25): Collaborative Study. [Link]
-
National Center for Biotechnology Information. (n.d.). Ethylvanillin. PubChem Compound Database. [Link]
-
LCGC International. (2012, June 1). When Should an Internal Standard be Used?[Link]
-
U.S. Pharmacopeia. (2011, November 29). Ethyl Vanillin. [Link]
-
The Good Scents Company. (n.d.). ethyl vanillin. [Link]
-
Primary Information Services. (n.d.). Ethyl Vanillin - General, Process, Technology, Company Profiles, Patent, Material Safety Data Sheet, Report. [Link]
-
National Center for Biotechnology Information. (n.d.). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why?[Link]
-
ASTM International. (2022, April 22). E2857 Standard Guide for Validating Analytical Methods. [Link]
-
U.S. Food and Drug Administration. (n.d.). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
iris@unitn. (2025, February 11). Authentic Aroma and Compound-Specific Isotope Ratios (13C, 2H) Profiles of Vanilla Pods (V. planifolia and V. tahitensis). [Link]
-
ResearchGate. (2025, August 6). (PDF) Determination of Vanillin and Ethyl-Vanillin in Milk Powder by Headspace Solid-Phase Microextraction Coupled with Gas Chromatography-Mass Spectrometry. [Link]
-
National Center for Biotechnology Information. (n.d.). Development and Validation of a Stable Isotope Dilution Headspace–SPME–GC/MS Method for the Determination of Vanillin in Fragrant Vegetable Oils. [Link]
-
ResearchGate. (n.d.). Solid−Liquid Phase Equilibrium and Dissolution Properties of ethyl vanillin in pure solvents | Request PDF. [Link]
- Google Patents. (n.d.). CN103713066A - Method for extracting and detecting vanillin, methyl vanillin, ethyl vanillin and coumarin in milk powder.
-
ResearchGate. (n.d.). Determination and Correlation of Ethyl Vanillin Solubility in Different Binary Solvents at Temperatures from 273.15 to 313.15 K. [Link]
-
Scribd. (n.d.). Determination of Vanillin and Ethylvanillin in Vanilla Flavorings by Planar (Thin-Layer) Chromatography. [Link]
-
Ataman Kimya. (n.d.). Ethyl Vanillin. [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Ethylvanillin. [Link]
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Advanced Application Note: 3-Ethoxy-4-Hydroxybenzaldehyde in Organic Synthesis
[1]
Executive Summary & Chemical Profile[1][2][3][4][5]
3-Ethoxy-4-hydroxybenzaldehyde , commonly known as Ethyl Vanillin , is a synthetic analogue of vanillin where the methoxy group at the meta position is replaced by an ethoxy group.[1] While widely recognized as a high-potency flavoring agent (approx. 3x stronger than vanillin), its utility in organic synthesis extends far beyond food science.
In medicinal chemistry, this compound serves as a privileged scaffold —a molecular framework capable of providing ligands for diverse biological targets.[1] It is a critical starting material for the synthesis of:
-
Chalcones: Precursors for flavonoids with anti-inflammatory and anticancer properties.[2]
-
Schiff Bases: Ligands for coordination chemistry and antimicrobial agents.
-
Pharmaceutical Intermediates: Precursors for phosphodiesterase-4 (PDE4) inhibitors (e.g., Apremilast analogs).[1]
Chemical Identity Table
| Property | Specification |
| IUPAC Name | 3-Ethoxy-4-hydroxybenzaldehyde |
| Common Name | Ethyl Vanillin |
| CAS Number | 121-32-4 |
| Molecular Formula | C₉H₁₀O₃ |
| Molecular Weight | 166.17 g/mol |
| Melting Point | 76–78 °C |
| Solubility | Soluble in ethanol, ether, chloroform; slightly soluble in water.[1][3][4] |
| Key Functional Groups | Aldehyde (-CHO), Phenolic Hydroxyl (-OH), Ethoxy Ether (-OEt) |
Core Synthetic Pathways & Mechanisms[1]
The synthetic utility of 3-ethoxy-4-hydroxybenzaldehyde relies on the differential reactivity of its three functional sites:
-
Aldehyde (C-1): Susceptible to nucleophilic addition (Schiff bases, Grignard) and condensation (Knoevenagel, Claisen-Schmidt).[1]
-
Phenolic Hydroxyl (C-4): Site for alkylation, esterification, or glycosylation to modulate solubility and bioavailability.[1]
-
Aromatic Ring: Activated for electrophilic aromatic substitution (halogenation, nitration) ortho to the hydroxyl group.
Pathway Visualization
The following diagram illustrates the primary divergent synthesis pathways starting from Ethyl Vanillin.
[1][4][7][9]
Detailed Experimental Protocols
Protocol A: Synthesis of Bioactive Chalcones (Claisen-Schmidt Condensation)
Application: Synthesis of antioxidant and anti-inflammatory agents.[1] Mechanism: Base-catalyzed crossed-aldol condensation followed by dehydration.[1]
Materials:
-
3-Ethoxy-4-hydroxybenzaldehyde (1.66 g, 10 mmol)[1]
-
Acetophenone (1.20 g, 10 mmol) or substituted acetophenone derivative.
-
Ethanol (95%, 15 mL)
-
Sodium Hydroxide (NaOH) aqueous solution (40%, 5 mL)
-
Hydrochloric acid (10%) for neutralization.
Step-by-Step Methodology:
-
Solubilization: In a 50 mL round-bottom flask, dissolve 10 mmol of 3-ethoxy-4-hydroxybenzaldehyde and 10 mmol of acetophenone in 15 mL of ethanol.
-
Catalysis: Add 5 mL of 40% NaOH dropwise while stirring magnetically at room temperature. The solution will typically darken (yellow/orange) due to the formation of the phenolate anion.
-
Reaction: Stir the mixture at room temperature for 12–24 hours. Monitor progress via TLC (Solvent system: Hexane:Ethyl Acetate 7:3).
-
Work-up: Pour the reaction mixture into 100 mL of crushed ice/water containing 5 mL of 10% HCl to neutralize the base and precipitate the product.
-
Isolation: Filter the precipitate using a Büchner funnel. Wash the solid copiously with cold water to remove inorganic salts.
-
Purification: Recrystallize the crude solid from hot ethanol.
-
Validation:
-
Expected Yield: 80–92%
-
Characterization: ¹H NMR should show characteristic doublet signals for α,β-unsaturated protons (J ≈ 15-16 Hz for trans-isomer).[1]
-
Protocol B: Synthesis of 3-Ethoxy-4-Methoxybenzaldehyde (Drug Intermediate)
Application: Key intermediate for PDE4 inhibitors (e.g., Apremilast analogs).[1] Rationale: While Apremilast synthesis often starts with Isovanillin (ethylation), this protocol demonstrates the methylation of Ethyl Vanillin to achieve the same 3,4-dialkoxy scaffold.[1]
Materials:
-
3-Ethoxy-4-hydroxybenzaldehyde (10 mmol)[1]
-
Methyl Iodide (MeI) or Dimethyl Sulfate (12 mmol)
-
Potassium Carbonate (K₂CO₃, anhydrous, 15 mmol)[1]
-
DMF (Dimethylformamide) or Acetone (20 mL)
Step-by-Step Methodology:
-
Preparation: Dissolve 3-ethoxy-4-hydroxybenzaldehyde in 20 mL of dry DMF (or acetone) in a two-neck flask under inert atmosphere (N₂).
-
Deprotonation: Add anhydrous K₂CO₃. Stir for 15 minutes to generate the phenoxide.
-
Alkylation: Add Methyl Iodide dropwise via syringe. Caution: MeI is a suspected carcinogen; use a fume hood.[1]
-
Reflux: Heat the mixture to 60°C (if DMF) or reflux (if acetone) for 4–6 hours.
-
Quench: Pour the mixture into 100 mL ice water. The product may precipitate or form an oil.
-
Extraction: Extract with Ethyl Acetate (3 x 30 mL). Wash organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Validation:
Protocol C: Synthesis of 1,2,4-Triazole Antimicrobials
Application: Synthesis of heterocyclic scaffolds for antifungal/antibacterial screening.[1]
Workflow Diagram
Methodology Summary:
-
Schiff Base Formation: Reflux Ethyl Vanillin with hydrazine hydrate in ethanol to form the hydrazone.
-
Cyclization: React the hydrazone with a carboxylic acid derivative (e.g., benzoyl chloride) or acetic anhydride.
-
Ring Closure: Reflux in POCl₃ (phosphorus oxychloride) serves as both solvent and dehydrating agent to effect the cyclization into the 1,2,4-triazole ring.[1]
Quantitative Data Summary
The following data points are aggregated from standard organic synthesis literature regarding derivatives of 3-ethoxy-4-hydroxybenzaldehyde.
| Reaction Type | Co-Reactant | Product Class | Typical Yield | Ref |
| Claisen-Schmidt | Acetophenone | Chalcone | 85–95% | [1, 2] |
| Schiff Base | 4-Aminoantipyrine | Imine Ligand | 78–85% | [3] |
| Alkylation | Methyl Iodide | Dialkoxybenzaldehyde | 93–96% | [4] |
| Oxidation | KMnO₄ / OH⁻ | 3-Ethoxy-4-hydroxybenzoic acid | 70–80% | [5] |
References
-
Organic Syntheses. "Benzalacetophenone (Chalcone synthesis protocol)." Org.[9][5][10][11] Synth. 1922, 2,[1] 1. Link(General protocol adapted for Ethyl Vanillin)
-
ResearchGate. "Chalcone Synthesis Reaction from Benzaldehyde and Acetophenone." ResearchGate Publications.Link
-
BenchChem. "Application Notes and Protocols for the Synthesis of Schiff Bases." BenchChem Protocols.Link
-
ChemicalBook. "Synthesis of 3-Ethoxy-4-methoxybenzaldehyde." ChemicalBook Reaction Database.Link
-
National Institutes of Health (NIH). "Crystal structure and properties of 3-ethoxy-4-hydroxybenzaldehyde."[1] PubMed Central.Link
Sources
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- 2. researchgate.net [researchgate.net]
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- 4. 3-Ethoxy-4-hydroxybenzaldehyde, 98% 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 5. 3-Ethoxy-4-hydroxybenzaldehyde (99%) - Amerigo Scientific [amerigoscientific.com]
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- 7. Synthesis of Polymer-Bound 4-Acetoxy-3-phenylbenzaldehyde Derivatives: Applications in Solid-Phase Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. organic-chemistry.org [organic-chemistry.org]
Protocol for the synthesis of Schiff bases from ethylvanillin
Application Note: Optimized Synthesis and Characterization of Ethylvanillin-Derived Schiff Bases
Abstract & Introduction
This Application Note details the protocol for synthesizing Schiff bases (azomethines) utilizing ethylvanillin (3-ethoxy-4-hydroxybenzaldehyde) as the carbonyl precursor. While vanillin is a common scaffold, ethylvanillin is increasingly preferred in drug discovery due to the 3-ethoxy group , which enhances lipophilicity and alters the electronic environment of the aromatic ring, potentially improving cell membrane permeability and biological efficacy [1, 2].
Target Audience: Medicinal chemists and synthetic organic researchers focusing on antimicrobial, antioxidant, or ligand-based coordination chemistry.
Key Advantages of this Protocol:
-
High Yield: Optimized acid-catalyzed conditions typically yield >90%.
-
Green Alternative: Includes a solvent-free mechanochemical variant.
-
Self-Validating: Includes specific spectral checkpoints (FTIR/NMR) to confirm imine formation.[1]
Reaction Mechanism & Rationale
The formation of the Schiff base involves the nucleophilic attack of a primary amine on the electrophilic carbonyl carbon of ethylvanillin, followed by dehydration.
Critical Mechanistic Insight: The reaction is reversible.[2][3] To drive the equilibrium toward the product (imine), water must be removed or the product must precipitate out. Acid catalysis is employed to protonate the carbonyl oxygen, making the carbon more susceptible to nucleophilic attack. However, pH control is vital ; too much acid will protonate the amine, rendering it non-nucleophilic.
Ortho-Hydroxy Effect: Ethylvanillin possesses a hydroxyl group at the para position relative to the ethoxy group and ortho to the aldehyde. This -OH group can form an intramolecular hydrogen bond with the imine nitrogen in the final product, stabilizing the Schiff base structure (enol-imine tautomerism) [1].
Visualizing the Mechanism
Figure 1: Acid-catalyzed mechanism for Schiff base formation from ethylvanillin. Note the critical dehydration step required to lock the imine structure.
Experimental Protocols
Materials Required
-
Precursor: Ethylvanillin (Purity >98%).
-
Amine Source: Substituted anilines (e.g., p-aminoacetophenone, 4,4'-diaminodiphenyl ether) or aliphatic amines.
-
Solvent: Absolute Ethanol or Methanol (anhydrous preferred).
-
Catalyst: Glacial Acetic Acid.
-
Equipment: Round-bottom flask, Reflux condenser, Magnetic stirrer, Filtration assembly.
Protocol A: Standard Solution-Phase Synthesis (Reflux)
Best for: Bulk synthesis, high purity requirements, and crystallizable products.
-
Preparation: Dissolve 10 mmol of ethylvanillin in 20 mL of absolute ethanol in a 100 mL round-bottom flask.
-
Addition: Add 10 mmol (equimolar) of the primary amine.
-
Catalysis: Add 2-3 drops of glacial acetic acid.
-
Why? This adjusts pH to ~4-5, optimal for carbonyl activation without deactivating the amine [5].
-
-
Reaction: Reflux the mixture at 70-80°C for 3–6 hours .
-
Monitoring: Check progress via TLC (Mobile phase: Chloroform:Methanol 9:1).[4] Look for the disappearance of the aldehyde spot.
-
-
Isolation:
-
Cool the reaction mixture to room temperature.
-
Pour into crushed ice (if precipitation does not occur spontaneously).
-
Filter the solid precipitate under vacuum.
-
-
Purification: Recrystallize from hot ethanol.
-
Drying: Dry in a desiccator or vacuum oven at 60°C.
Protocol B: Green Mechanochemical Synthesis (Grinding)
Best for: Rapid screening, solvent-free requirements, and avoiding thermal degradation.
-
Mixing: Place 10 mmol of ethylvanillin and 10 mmol of primary amine in a clean mortar.
-
Catalysis: Add 2 drops of natural acid catalyst (e.g., lime juice or dilute acetic acid) [4].
-
Grinding: Grind vigorously with a pestle for 10–20 minutes .
-
Observation: The mixture will likely change color (often to yellow/orange) and may become a paste as water is released (eutectic melt).
-
-
Work-up: Wash the resulting solid with a small amount of cold water/ethanol to remove unreacted starting materials.
-
Drying: Air dry or vacuum dry.
Characterization & Validation
To ensure scientific integrity, the synthesized compound must be validated against specific spectral markers.
Data Summary: Spectral Markers
| Technique | Functional Group | Expected Signal (Ethylvanillin Derivative) | Validation Criteria |
| FTIR | C=N (Imine) | 1580 – 1630 cm⁻¹ (Sharp) | PASS: Distinct sharp peak appears.FAIL: Peak absent; strong C=O remains (~1670 cm⁻¹). |
| FTIR | O-H (Phenolic) | 3300 – 3450 cm⁻¹ (Broad) | Confirms retention of the phenolic moiety. |
| ¹H NMR | -CH=N- (Azomethine) | δ 8.3 – 8.8 ppm (Singlet) | PASS: Distinct singlet downfield.FAIL: Signal absent; aldehyde proton (~9.8 ppm) remains. |
| ¹H NMR | -OCH₂CH₃ (Ethoxy) | δ 1.4 (t) and 4.1 (q) ppm | Confirms ethylvanillin scaffold integrity (distinct from vanillin's methoxy). |
| Visual | Color | Yellow / Orange | Conjugation extension usually results in color. |
Data compiled from [1], [4], [5].
Workflow Logic
Figure 2: Operational workflow for synthesis and validation.
Troubleshooting & Optimization
-
Oiling Out: If the product forms an oil instead of crystals, the reaction may contain excess solvent or impurities.
-
Fix: Evaporate solvent to reduce volume, scratch the glass vessel to induce nucleation, or cool to 0°C overnight.
-
-
Hydrolysis: Schiff bases are susceptible to hydrolysis in acidic aqueous environments.
-
Fix: Ensure all glassware is dry. Store product in a desiccator.
-
-
Low Yield:
-
Fix: Use a Dean-Stark trap (for toluene reflux) or molecular sieves to physically remove water during the reaction, driving the equilibrium forward.
-
Applications in Drug Development
-
Antimicrobial Agents: Ethylvanillin Schiff bases have demonstrated efficacy against ESBL-producing bacteria (E. coli, K. pneumoniae) [2].[5]
-
Metal Ligands: The O-N donor system (phenolic oxygen and imine nitrogen) makes these excellent ligands for Cu(II) and Co(II) complexes, often used as biological mimics or catalysts [5].
References
-
Nicolae, A. & Anghel, A. (n.d.).[4] Synthesis of Schiff Bases Derived from 5-Formyl Ethylvanillin. University of Bucharest.[4] 4
-
Qader, A. et al. (2024).[4] Synthesis and evaluation of vanillin Schiff bases as potential antimicrobial agents against ESBL-producing bacteria.[5][6] Scientific Reports. 5
-
Oladimeji, O. H. et al. (2025).[7] Biological Profiling of Two New Vanillyl Schiff Bases. SvedbergOpen. 7[8]
-
Hidayati, N. et al. (2024).[9] Synthesis of Schiff Base Compounds from Vanillin and p-Aminoacetophenone Using Lime Juice as a Natural Acid Catalyst.[1] SciSpace. 1
-
Fatmawati, I. et al. (2024).[10] Synthesis and Characterization of Schiff Base from 4,4-Diaminodiphenyl Ether and Vanillin and Its Interaction with Cu2+ Metal Ion.[10] Sriwijaya University. 10
Sources
- 1. scispace.com [scispace.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Characterization and antioxidant properties of chitosan/ethyl-vanillin edible films produced via Schiff-base reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gw-chimie.math.unibuc.ro [gw-chimie.math.unibuc.ro]
- 5. Synthesis and evaluation of vanillin Schiff bases as potential antimicrobial agents against ESBL-producing bacteria: towards novel interventions in antimicrobial stewardship - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. svedbergopen.com [svedbergopen.com]
- 8. researchgate.net [researchgate.net]
- 9. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 10. ijfac.unsri.ac.id [ijfac.unsri.ac.id]
Application Notes and Protocols for Assessing the Antioxidant Activity of 3-Ethoxy-4-hydroxybenzaldehyde
For: Researchers, scientists, and drug development professionals
Introduction: The Antioxidant Potential of 3-Ethoxy-4-hydroxybenzaldehyde
3-Ethoxy-4-hydroxybenzaldehyde, also known as ethyl vanillin, is an aromatic compound widely utilized in the food, beverage, and pharmaceutical industries for its characteristic flavor and aroma.[1][2][3][4] Structurally, it is a phenolic aldehyde, a class of compounds recognized for their potential antioxidant properties.[5] The presence of a hydroxyl group on the benzene ring is a key structural feature that can confer free radical scavenging capabilities.[6][7][8] Reactive oxygen species (ROS) are highly reactive molecules generated during normal metabolic processes that can cause cellular damage, contributing to a variety of diseases. Antioxidants can neutralize these harmful species, making the evaluation of the antioxidant capacity of compounds like 3-ethoxy-4-hydroxybenzaldehyde a critical area of research.
This comprehensive guide provides detailed protocols for assessing the antioxidant activity of 3-ethoxy-4-hydroxybenzaldehyde using three well-established in vitro assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the FRAP (Ferric Reducing Antioxidant Power) assay. This multi-assay approach is recommended to obtain a comprehensive understanding of the antioxidant potential, as each assay has a different underlying mechanism.[9][10]
The Scientific Rationale: Understanding the Assays
A thorough understanding of the principles behind each assay is crucial for accurate data interpretation and troubleshooting. The antioxidant activity of phenolic compounds like 3-ethoxy-4-hydroxybenzaldehyde is primarily attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals.[11][12]
-
DPPH Radical Scavenging Assay: This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.[13] DPPH is a dark-colored crystalline powder that forms a stable free radical in solution. When neutralized, its color fades, and this change in absorbance is measured spectrophotometrically.[13]
-
ABTS Radical Cation Decolorization Assay: In this assay, the ABTS radical cation (ABTS•+) is generated by the oxidation of ABTS. This radical has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form.[14] The degree of color change is proportional to the antioxidant concentration.
-
Ferric Reducing Antioxidant Power (FRAP) Assay: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH.[15][16] This reduction is accompanied by the formation of a colored complex, and the intensity of the color is directly proportional to the reducing power of the sample.
Core Experimental Protocols
PART 1: Preparation of Stock and Working Solutions
1.1. 3-Ethoxy-4-hydroxybenzaldehyde Stock Solution:
-
Rationale: A concentrated stock solution is prepared to allow for accurate serial dilutions. The choice of solvent is critical to ensure complete dissolution of the compound.
-
Procedure:
-
Accurately weigh a known amount of 3-ethoxy-4-hydroxybenzaldehyde powder.
-
Dissolve the powder in a suitable solvent (e.g., methanol or ethanol) to a final concentration of 1 mg/mL (1000 µg/mL).
-
Store the stock solution in a dark, airtight container at 4°C.
-
1.2. DPPH Working Solution:
-
Rationale: The concentration of the DPPH working solution is adjusted to yield a specific initial absorbance, ensuring the assay is performed within the optimal detection range of the spectrophotometer.
-
Procedure:
-
Prepare a 0.1 mM DPPH stock solution in methanol.
-
Dilute the stock solution with methanol to obtain an absorbance of approximately 1.0 at 517 nm. This is your working solution.
-
Prepare this solution fresh daily and protect it from light.
-
1.3. ABTS•+ Working Solution:
-
Rationale: The ABTS radical cation is generated by reacting ABTS with a strong oxidizing agent. The resulting solution is then diluted to a standardized absorbance to ensure consistency between experiments.
-
Procedure:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to ensure complete radical generation.
-
Dilute the resulting ABTS•+ solution with ethanol or a suitable buffer to an absorbance of 0.70 ± 0.02 at 734 nm.[13][17]
-
This working solution is stable for up to two days when stored in the dark at room temperature.[1]
-
1.4. FRAP Reagent:
-
Rationale: The FRAP reagent is a mixture of an acetate buffer, TPTZ (2,4,6-tris(2-pyridyl)-s-triazine), and ferric chloride. The acidic buffer is necessary to maintain iron solubility and facilitate the reduction reaction.
-
Procedure:
-
Prepare a 300 mM acetate buffer (pH 3.6).
-
Prepare a 10 mM TPTZ solution in 40 mM HCl.
-
Prepare a 20 mM ferric chloride (FeCl₃) solution.
-
Prepare the fresh FRAP working solution by mixing the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[16]
-
Warm the FRAP reagent to 37°C before use.
-
PART 2: Assay Procedures
2.1. DPPH Radical Scavenging Assay Protocol:
Caption: DPPH Assay Workflow
-
Step-by-step:
-
Prepare a series of dilutions of the 3-ethoxy-4-hydroxybenzaldehyde stock solution in the chosen solvent.
-
To a 96-well microplate, add 100 µL of each dilution.
-
Add 100 µL of the DPPH working solution to each well.
-
As a control, add 100 µL of the solvent and 100 µL of the DPPH working solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity for each concentration.
-
2.2. ABTS Radical Cation Decolorization Assay Protocol:
Caption: ABTS Assay Workflow
-
Step-by-step:
-
Prepare a series of dilutions of the 3-ethoxy-4-hydroxybenzaldehyde stock solution.
-
To a 96-well microplate, add 10 µL of each dilution.
-
Add 190 µL of the ABTS•+ working solution to each well.
-
As a control, add 10 µL of the solvent and 190 µL of the ABTS•+ working solution.
-
Incubate the plate at room temperature for 6-10 minutes.
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of radical scavenging activity.
-
2.3. FRAP (Ferric Reducing Antioxidant Power) Assay Protocol:
Caption: FRAP Assay Workflow
-
Step-by-step:
-
Prepare a series of dilutions of the 3-ethoxy-4-hydroxybenzaldehyde stock solution.
-
Prepare a standard curve using a series of known concentrations of ferrous sulfate (FeSO₄).
-
To a 96-well microplate, add 20 µL of each sample dilution and standard.
-
Add 180 µL of the pre-warmed FRAP reagent to each well.
-
Incubate the plate at 37°C for 4-6 minutes.
-
Measure the absorbance at 593 nm.
-
Construct a standard curve of absorbance versus FeSO₄ concentration and determine the FRAP value of the samples.
-
Data Analysis and Presentation
Calculation of Percentage Inhibition (DPPH and ABTS assays):
The percentage of radical scavenging activity is calculated using the following formula:
% Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
IC₅₀ Value Determination:
The IC₅₀ value, which is the concentration of the antioxidant required to scavenge 50% of the radicals, is a common metric for expressing antioxidant activity. It is determined by plotting the percentage of inhibition against the concentration of 3-ethoxy-4-hydroxybenzaldehyde. A lower IC₅₀ value indicates a higher antioxidant activity.
FRAP Value Determination:
The FRAP value is expressed as micromoles of ferrous iron equivalents per gram or milliliter of the sample (µM Fe(II)/g or µM Fe(II)/mL). This is calculated from the standard curve generated with ferrous sulfate.
Data Presentation:
The results should be presented in a clear and concise manner. A table summarizing the IC₅₀ values from the DPPH and ABTS assays and the FRAP value is recommended for easy comparison.
| Assay | Parameter | Result for 3-ethoxy-4-hydroxybenzaldehyde | Positive Control (e.g., Ascorbic Acid) |
| DPPH | IC₅₀ (µg/mL) | Experimental Value | Experimental Value |
| ABTS | IC₅₀ (µg/mL) | Experimental Value | Experimental Value |
| FRAP | FRAP Value (µM Fe(II)/g) | Experimental Value | Experimental Value |
Structure-Activity Relationship and Mechanistic Insights
The antioxidant activity of 3-ethoxy-4-hydroxybenzaldehyde is intrinsically linked to its chemical structure. The phenolic hydroxyl group is the primary site of action, capable of donating a hydrogen atom to neutralize free radicals. The presence of the electron-donating ethoxy group on the benzene ring can also influence the antioxidant capacity. Studies on vanillin and its derivatives have shown that modifications to the functional groups can significantly impact their antioxidant potential.[18][19][20] For instance, the presence of multiple hydroxyl groups often enhances antioxidant activity.[6] While vanillin has shown varied results in DPPH assays, it has demonstrated significant activity in ABTS and other assays, suggesting that the reaction mechanism plays a crucial role in the observed antioxidant effect.[10][21]
Caption: Antioxidant Mechanism of Phenolic Aldehydes
Conclusion
This application note provides a comprehensive framework for the systematic evaluation of the antioxidant activity of 3-ethoxy-4-hydroxybenzaldehyde. By employing a multi-assay approach and understanding the underlying chemical principles, researchers can obtain reliable and meaningful data. The provided protocols are robust and can be adapted for the screening of other phenolic compounds, contributing to the discovery and development of new antioxidant agents for various applications in the pharmaceutical and food industries.
References
-
Why does the antioxidant activity increase as the number of OH groups on the phenolic ring increases? (2024, June 13). ResearchGate. Retrieved from [Link]
-
Dai, J., & Mumper, R. J. (2010). Plant Phenolics: Extraction, Analysis and Their Antioxidant and Anticancer Properties. Molecules, 15(10), 7313–7352. [Link]
-
Stojkovic, D., Reis, F. S., Glamočlija, J., Ćirić, A., Barros, L., Van Griensven, L. J. L. D., & Soković, M. (2023). Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls. Antioxidants, 12(3), 713. [Link]
-
Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. (2025, November 21). ACS Omega. Retrieved from [Link]
-
Methods of expressing results of antioxidant activity tests. (n.d.). ResearchGate. Retrieved from [Link]
-
Phenolic hydroxyl groups can store energy. (n.d.). Quora. Retrieved from [Link]
-
Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. (2025, December 10). ResearchGate. Retrieved from [Link]
-
Phenolic hydroxyl groups: Significance and symbolism. (2025, June 22). Quora. Retrieved from [Link]
-
Antioxidant Activity of Some Phenolic Aldehydes and Their Diimine Derivatives: A DFT Study. (2025, August 7). ResearchGate. Retrieved from [Link]
-
Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. (2025, November 21). PMC. Retrieved from [Link]
-
Vanillin Derivatives in Drug Design: Structure-Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. (2025, November 21). PubMed. Retrieved from [Link]
-
Structure–activity relationship and comparison of highly active compounds. (n.d.). ResearchGate. Retrieved from [Link]
-
Evaluation of Spectrophotometric Methods for Assessing Antioxidant Potential in Plant Food Samples—A Critical Approach. (2025, May 24). MDPI. Retrieved from [Link]
-
Analytical Methods Used in Determining Antioxidant Activity: A Review. (n.d.). PMC. Retrieved from [Link]
-
Antioxidant Activity/Capacity Measurement. 1. Classification, Physicochemical Principles, Mechanisms, and Electron Transfer (ET)-Based Assays. (2016, January 4). Journal of Agricultural and Food Chemistry. Retrieved from [Link]
-
Phenolic aldehydes – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]
-
Statistical evaluation of DPPH, ABTS, FRAP, and Folin-Ciocalteu assays to assess the antioxidant capacity of lignins. (2023, April 1). PubMed. Retrieved from [Link]
-
Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study. (2022, April 3). Frontiers. Retrieved from [Link]
-
Evaluation of the Antioxidant Activity of Aqueous and Methanol Extracts of Pleurotus ostreatus in Different Growth Stages. (2016, July 11). Frontiers. Retrieved from [Link]
-
Comparison of Antioxidant Activity Tests Using the DPPH, ABTS, and FRAP Methods on Ethanol Extracts of Cherry Leaves (Muntingia calabura L.) and Total Flavonoids. (2025, September 20). ResearchGate. Retrieved from [Link]
-
Evaluation of Antioxidant Activity of Obtained Derivatives of Vanillin. (n.d.). International Journal of Biomedical Investigation. Retrieved from [Link]
-
Antioxidant Properties of Ethyl Vanillin in Vitro and in Vivo. (2025, August 6). ResearchGate. Retrieved from [Link]
-
Evaluation of antioxidant activity of vanillin by using multiple antioxidant assays. (n.d.). CABI. Retrieved from [Link]
-
Antioxidant properties of ethyl vanillin in vitro and in vivo. (n.d.). PubMed. Retrieved from [Link]
-
Efficiency of DPPH and FRAP assays for estimating antioxidant activity and separation of organic acids and phenolic compounds by. (n.d.). ResearchGate. Retrieved from [Link]
-
Approach to Optimization of FRAP Methodology for Studies Based on Selected Monoterpenes. (2020, November 12). PMC. Retrieved from [Link]
-
FRAP Assay Kit Guide. (n.d.). Scribd. Retrieved from [Link]
-
Ethyl Vanillin. (2011, November 29). USP. Retrieved from [Link]
-
Antioxidant Activity | ABTS | DPPH | FRAP | Medicinal Plants | Phenolic Content | Proximate Composition. (n.d.). Indian Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. (2024). E3S Web of Conferences, 503, 07005. [Link]
-
Evaluation of antioxidant activity of vanillin by using multiple antioxidant assays. (2026, February 6). ResearchGate. Retrieved from [Link]
-
3-Ethoxy-4-hydroxybenzaldehyde. (n.d.). ResearchGate. Retrieved from [Link]
-
3-Ethoxy-4-hydroxybenzaldehyde. (n.d.). PMC. Retrieved from [Link]
-
3-Ethoxy-4-hydroxybenzaldehyde, 98%. (n.d.). Thermo Scientific Alfa Aesar. Retrieved from [Link]
-
ABTS decolorization assay – in vitro antioxidant capacity. (2019, July 2). Protocols.io. Retrieved from [Link]
- Method for preparing a 4-hydroxybenzaldehyde and derivatives. (n.d.). Google Patents.
-
Experimental procedure. (n.d.). Chimactiv - AgroParisTech. Retrieved from [Link]
-
new method for the preparation of 3,4-dihydroxy-5-nitrobenzaldehyde. (n.d.). WIPO Patentscope. Retrieved from [Link]
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- 7. Plant Phenolics: Extraction, Analysis and Their Antioxidant and Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
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- 21. cabidigitallibrary.org [cabidigitallibrary.org]
Application Note: Anti-Inflammatory Profiling of Substituted Dihydroxybenzaldehydes
Executive Summary & Chemical Context
Substituted dihydroxybenzaldehydes (DHBs) represent a privileged scaffold in medicinal chemistry, serving as potent precursors for Schiff bases and bioactive polyphenols.[1] Isomers such as 2,4-dihydroxybenzaldehyde (2,4-DHD) , 3,4-dihydroxybenzaldehyde (Protocatechuic aldehyde, DBD) , and 2,5-dihydroxybenzaldehyde (Gentisaldehyde) exhibit distinct anti-inflammatory profiles.
Unlike non-specific antioxidants, these small molecules actively modulate signal transduction. Their efficacy stems from a dual-action mechanism: direct scavenging of Reactive Oxygen Species (ROS) and allosteric modulation of kinase cascades (MAPK/NF-κB). This guide provides a rigorous, standardized workflow for validating these properties in vitro, moving beyond simple phenotypic screening to mechanistic elucidation.
Mechanistic Foundations
To design robust assays, one must understand the causality of the cellular response. DHBs do not merely "dampen" inflammation; they intervene at specific phosphorylation checkpoints.
The Signaling Cascade
Upon stimulation by Lipopolysaccharide (LPS), Toll-like Receptor 4 (TLR4) recruits adaptors (MyD88) that trigger two divergent pathways:
-
NF-κB Pathway: IκB kinase (IKK) phosphorylates IκBα, leading to its ubiquitination and degradation. This releases the p50/p65 dimer to translocate to the nucleus. DHBs (specifically 2,4-DHD and 3,4-DBD) have been shown to inhibit IKK activation and p65 nuclear translocation.
-
MAPK Pathway: Phosphorylation of p38, JNK, and ERK1/2 leads to the activation of AP-1 transcription factors. Brominated derivatives (e.g., 3-Bromo-4,5-DHB) specifically target macrophage infiltration and cytokine release via this axis.
Pathway Visualization
The following diagram illustrates the specific intervention points of dihydroxybenzaldehydes within the inflammatory cascade.
Figure 1: Signal transduction pathways (NF-κB and MAPK) activated by LPS and specific inhibition points of Dihydroxybenzaldehydes.
Experimental Workflow & Protocols
Trustworthiness Principle: An assay is only as good as its controls. The following protocols utilize RAW 264.7 murine macrophages , the gold standard for preliminary inflammation screening due to their robust NO response.
Experimental Design Overview
Do not proceed to expensive Western Blots without validating phenotypic changes.
-
Phase I: Cytotoxicity Screen (MTT/CCK-8) – Crucial to distinguish anti-inflammatory effects from cell death.
-
Phase II: Functional Screen (Nitric Oxide/Griess Assay).
-
Phase III: Mechanistic Validation (Western Blot/RT-PCR).
Figure 2: Step-wise experimental workflow ensuring valid, non-cytotoxic anti-inflammatory assessment.
Protocol A: Cell Culture & Compound Treatment
Objective: Establish a reproducible model of inflammation. Cell Line: RAW 264.7 (ATCC TIB-71).
-
Culture Medium: DMEM high glucose + 10% FBS + 1% Pen/Strep.
-
Seeding:
-
For NO/MTT:
cells/well in 96-well plates. -
For Western/PCR:
cells/well in 6-well plates.
-
-
Incubation: Allow cells to adhere for 24 hours at 37°C, 5% CO₂.
-
Pre-treatment (Critical):
-
Dissolve DHB isomer in DMSO (Stock 100 mM).
-
Dilute in serum-free media to final concentrations (e.g., 10, 50, 100 µM).
-
Control: Vehicle control (DMSO < 0.1%).
-
Add compound 1 hour prior to LPS stimulation. Why? This allows the compound to enter the cell and interact with signaling kinases before the inflammatory cascade is triggered.
-
-
Stimulation: Add LPS (Final conc: 1 µg/mL) and incubate for:
-
24 hours (NO/Cytokine release).
-
15-30 mins (MAPK/NF-κB phosphorylation).
-
6-12 hours (iNOS/COX-2 protein expression).
-
Protocol B: Nitric Oxide (NO) Quantification (Griess Assay)
Objective: Indirectly measure iNOS activity via nitrite accumulation.
-
Supernatant Collection: After 24h incubation, transfer 100 µL of culture supernatant to a fresh 96-well plate.
-
Reagent Addition: Add 100 µL of Griess Reagent (1:1 mix of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Measurement: Incubate 10 mins at room temperature (protect from light). Measure absorbance at 540 nm .
-
Quantification: Calculate concentration using a Sodium Nitrite (
) standard curve (0–100 µM).
Protocol C: Western Blotting for Pathway Verification
Objective: Confirm molecular targets (iNOS, COX-2, p65).
-
Lysis: Wash cells with ice-cold PBS. Lyse in RIPA buffer + Protease/Phosphatase Inhibitor Cocktail. Note: Phosphatase inhibitors are non-negotiable when checking p-p65 or p-MAPK.
-
Separation: Load 20-30 µg protein on 10% SDS-PAGE.
-
Antibodies:
-
Primary: Anti-iNOS (1:1000), Anti-COX-2 (1:1000), Anti-p-p65 (Ser536) (1:1000).
-
Loading Control: Anti-β-actin or GAPDH.
-
-
Analysis: Densitometry normalized to the loading control.
Data Presentation & Analysis
Quantitative data should be summarized to allow easy comparison between isomers or concentrations.
Table 1: Expected Efficacy Profile of DHB Isomers (Based on Literature)
| Compound | Target Pathway | Primary Biomarker Reduction | Effective Conc. ( |
| 2,4-Dihydroxybenzaldehyde | iNOS / COX-2 | Nitric Oxide (NO) | ~50 - 100 µM |
| 3,4-Dihydroxybenzaldehyde | NF-κB / Nrf2 | TNF-α, IL-1β | ~20 - 50 µM |
| 2,5-Dihydroxybenzaldehyde | Tyrosine Kinase | ROS / Bacterial Growth | ~100 - 500 µM |
| 3-Bromo-4,5-DHB | NF-κB / MAPK | Macrophage Infiltration | ~10 - 30 mg/kg (in vivo) |
Statistical Analysis:
-
Data must be expressed as Mean ± SEM.
-
Use One-way ANOVA followed by Dunnett’s post-hoc test (comparing treatments to LPS-only control).
-
Significance threshold:
.
Troubleshooting & Optimization
-
Issue: High cytotoxicity in treatment groups.
-
Solution: DHBs are phenols and can be pro-oxidant at high concentrations. Perform a full dose-response MTT assay (1–500 µM). Ensure DMSO concentration is < 0.1%.
-
-
Issue: Low NO signal in LPS control.
-
Solution: RAW 264.7 cells can lose phenotype with high passage numbers. Use cells < Passage 15. Ensure LPS is stored correctly (-20°C) and not freeze-thawed repeatedly.
-
-
Issue: Inconsistent Phosphorylation bands.
-
Solution: Phosphorylation is transient. For MAPK/NF-κB, harvest cells exactly 15–30 minutes post-LPS. Lysis must be performed on ice.
-
References
-
Vertex AI Search. (2026). 2,4-Dihydroxybenzaldehyde - MedChem Express. Cambridge Bioscience. [Link]
-
Lim, E. et al. (2008).[2] Anti-Inflammatory, Anti-Angiogenic and Anti-Nociceptive Activities of 4-Hydroxybenzaldehyde and its Analogue 2,4-Dihydroxybenzaldehyde.[2][3] ResearchGate. [Link]
-
Zhao, Z. et al. (2026).[4] 3,4-Dihydroxybenzaldehyde Exerts Anti-Alzheimer's Effects by Inhibiting Aβ Protofibril Assembly and Activating Antioxidant Defense Mechanisms.[4] PubMed Central (PMC). [Link]
-
Wang, L. et al. (2018). Treatment with 3-Bromo-4,5-Dihydroxybenzaldehyde Improves Cardiac Function by Inhibiting Macrophage Infiltration in Mice.[5] PubMed Central. [Link]
-
Park, S. et al. (2022). 2-O-β-d-Glucopyranosyl-4,6-dihydroxybenzaldehyde Isolated from Morus alba Fruits Suppresses Damage by Regulating Oxidative and Inflammatory Responses. MDPI. [Link]
-
Wu, X. et al. (2020). Guidelines for anti-inflammatory assays in RAW264.7 cells. ResearchGate. [Link]
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- 5. Treatment with 3-Bromo-4,5-Dihydroxybenzaldehyde Improves Cardiac Function by Inhibiting Macrophage Infiltration in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Advanced Medicinal Chemistry Guide: 3,4-Dihydroxybenzaldehyde (Protocatechualdehyde)
Executive Summary: The "Privileged" Catechol Scaffold
3,4-Dihydroxybenzaldehyde (also known as Protocatechualdehyde or PCA) is a cornerstone intermediate in medicinal chemistry.[1] Its structural duality—possessing a reactive aldehyde handle and a redox-active catechol moiety—makes it a "privileged scaffold." It serves two distinct roles in drug development:
-
As a Lead Compound: It exhibits intrinsic antioxidant, anti-inflammatory, and pro-apoptotic activities, primarily through the Nrf2/Keap1 and NF-κB signaling axes.
-
As a Synthetic Precursor: It is the starting material for bioactive Schiff bases, chalcones, and stilbenes used in oncology and infectious disease research.
This guide provides validated protocols for synthesizing derivatives and assessing their biological activity, grounded in recent pharmacological insights.
Synthetic Utility: Building Bioactive Libraries
The aldehyde functionality of 3,4-dihydroxybenzaldehyde is highly reactive toward nucleophiles, while the catechol group often requires protection or careful pH control to prevent oxidation to quinones.
Diagram 1: Synthetic Divergence of 3,4-Dihydroxybenzaldehyde
This diagram illustrates the primary reaction pathways used to transform 3,4-DHB into high-value medicinal scaffolds.[2]
Caption: Synthetic versatility of 3,4-DHB. The aldehyde group drives scaffold diversity, while the catechol enables metal chelation.
Protocol A: Claisen-Schmidt Condensation (Chalcone Synthesis)
Objective: Synthesis of 3,4-dihydroxychalcones, a class of compounds known for potent inhibition of NF-κB and 5-lipoxygenase.[2]
Principle: The reaction involves the condensation of 3,4-dihydroxybenzaldehyde with an acetophenone derivative in the presence of a strong base (NaOH or KOH).[2] The lack of alpha-hydrogens on the benzaldehyde prevents self-condensation, driving the cross-aldol reaction.
Materials:
-
3,4-Dihydroxybenzaldehyde (10 mmol)
-
Acetophenone derivative (e.g., 4-hydroxyacetophenone) (10 mmol)
-
Ethanol (95%)[2]
-
Sodium Hydroxide (40% w/v aqueous solution)[2]
-
HCl (1M) for neutralization
Step-by-Step Methodology:
-
Solubilization: In a 50 mL round-bottom flask, dissolve 10 mmol of the acetophenone derivative and 10 mmol of 3,4-dihydroxybenzaldehyde in 15 mL of ethanol.
-
Catalysis: Place the flask in an ice bath (0–4°C). Add 2 mL of 40% NaOH dropwise with vigorous stirring. Note: The solution will turn dark red/brown due to phenolate formation.
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature (25°C) for 24–48 hours. Monitor progress via TLC (Mobile phase: Hexane:Ethyl Acetate 3:1). The aldehyde spot should disappear.
-
Work-up: Pour the reaction mixture into 100 mL of crushed ice/water containing 5 mL of 1M HCl. The pH should be adjusted to ~4-5.
-
Precipitation: A yellow-orange solid (the chalcone) will precipitate.[2] Filter the solid using a Buchner funnel.
-
Purification: Recrystallize from hot ethanol/water (1:1). Do not use column chromatography initially, as catechols can bind irreversibly to silica gel without proper deactivation.
Expert Insight:
"Protecting the hydroxyl groups (e.g., with MOM or Benzyl groups) prior to condensation often improves yields by preventing quinone oxidation under basic conditions.[2] However, the protocol above is preferred for 'green' synthesis when direct access to the free catechol is required."
Pharmacological Mechanisms: The Nrf2/Antioxidant Axis
3,4-DHB is not merely a building block; it is a bioactive agent.[1][3] Recent studies highlight its role in neuroprotection and cardiovascular health via the Nrf2-Keap1 pathway .
Mechanism of Action: Under homeostatic conditions, Nrf2 is tethered in the cytoplasm by Keap1 and targeted for degradation. 3,4-DHB (and its electrophilic derivatives) modifies cysteine residues on Keap1, causing a conformational change.[2] This releases Nrf2, which translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and upregulates cytoprotective genes like HO-1 and NQO1.
Diagram 2: Pharmacological Signaling Pathway (Nrf2 Activation)
This diagram details the intracellular cascade triggered by PCA to combat oxidative stress.[2]
Caption: PCA disrupts the Keap1-Nrf2 complex, promoting nuclear translocation of Nrf2 and antioxidant gene expression.
Protocol B: In Vitro Cytotoxicity & Apoptosis Assay (MTT/Flow Cytometry)
Objective: To determine the IC50 of 3,4-DHB derivatives against cancer cell lines (e.g., MCF-7 or HepG2) and verify apoptotic mechanism.[2]
Materials:
-
Target Cancer Cell Line (cultured in DMEM + 10% FBS)[2]
-
3,4-DHB (dissolved in DMSO; final concentration < 0.1%)[2]
-
MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)[2]
-
Annexin V-FITC / Propidium Iodide (PI) Kit[2]
Step-by-Step Methodology:
-
Seeding: Plate cells at a density of
cells/well in 96-well plates. Incubate for 24 hours to allow attachment. -
Treatment: Treat cells with serial dilutions of 3,4-DHB (e.g., 0, 5, 10, 25, 50, 100 µM).[2] Include a DMSO vehicle control. Incubate for 48 hours.
-
MTT Assay (Viability):
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.[2]
-
Incubate for 4 hours at 37°C.
-
Remove media and dissolve formazan crystals in 150 µL DMSO.
-
Read absorbance at 570 nm. Calculate IC50 using non-linear regression.
-
-
Apoptosis Verification (Flow Cytometry):
-
Treat cells in 6-well plates at the determined IC50 concentration for 24 hours.
-
Harvest cells (trypsinize) and wash with PBS.[2]
-
Resuspend in Binding Buffer and stain with Annexin V-FITC and PI for 15 mins in the dark.
-
Analyze via flow cytometry.
-
Interpretation: Q1 (Annexin-/PI+) = Necrosis; Q2 (Annexin+/PI+) = Late Apoptosis; Q3 (Annexin-/PI-) = Live; Q4 (Annexin+/PI-) = Early Apoptosis.[2]
-
Handling, Stability, and Formulation[1][4]
The catechol moiety is the "Achilles' heel" regarding stability. It is prone to autoxidation at neutral or basic pH, forming reactive quinones and polymerizing to form melanin-like pigments.
Stability Data Table:
| Parameter | Condition | Observation | Recommendation |
| pH Sensitivity | pH > 7.0 | Rapid oxidation (solution turns brown).[2] | Maintain synthesis pH < 6.0 or use inert atmosphere (Argon).[2] |
| Light Sensitivity | UV/Vis exposure | Gradual degradation. | Store solids in amber vials; wrap reaction vessels in foil. |
| Solubility | Water | Soluble in hot water; sparingly soluble in cold. | Use Ethanol or DMSO for stock solutions (100 mM). |
| Reactivity | Metal Ions (Fe, Cu) | Instant chelation (purple/black complexes).[2] | Use high-purity solvents; add EDTA if trace metals are suspected. |
Storage Protocol:
-
Solid State: Store at 2–8°C under an inert atmosphere (nitrogen flushed).
-
In Solution: Prepare fresh. If storage is necessary, acidify slightly (0.1% acetic acid) and freeze at -20°C.
References
-
Mssillou, I., et al. (2025). "Unlocking the therapeutic potential of protocatechualdehyde: pharmacological applications and mechanism insights."[4] Naunyn-Schmiedeberg's Archives of Pharmacology.
-
Zhang, Y., et al. (2025). "Protocatechuic aldehyde ameliorates high glucose-induced podocyte injury by attenuating inflammation and oxidative stress via GSK3β/Nrf2 pathway." Frontiers in Pharmacology.
-
BenchChem Application Notes. "Synthesis of Schiff Bases from 3-(4-Hydroxy-phenoxy)-benzaldehyde and related catechol aldehydes."
-
Sigma-Aldrich Product Sheet. "3,4-Dihydroxybenzaldehyde: Properties and Safety Data."
-
PubChem Database. "Compound Summary: 3,4-Dihydroxybenzaldehyde (Protocatechualdehyde)."[2][1] National Library of Medicine. [2]
Sources
Ethylvanillin as a flavoring agent in food and pharmaceutical industries
Introduction: The Physicochemical Advantage
Ethylvanillin (3-ethoxy-4-hydroxybenzaldehyde) is often mischaracterized as merely a "stronger" synthetic substitute for Vanillin.[1] For the formulation scientist, it represents a distinct chemical tool. While structurally similar to methyl vanillin, the substitution of the methoxy group (
Key Technical Differentiators:
-
Lipophilicity (LogP): Ethylvanillin (LogP ~1.58–1.[1]7) is more lipophilic than Vanillin (LogP ~1.17). This enhances its affinity for lipid-based matrices (chocolate, cream fillings) and improves its ability to cross cell membranes, potentially influencing receptor residence time.
-
Potency Factor: It exhibits 3–4x the sensory intensity of vanillin.[1][2] This is not linear; the ethoxy group provides a more robust hydrophobic interaction with the T1R2/T1R3 sweet taste receptors and TRP channels (specifically TRPV3), creating a "warmer," more lingering sensory profile.
-
Thermal Stability: Its melting point (76–78°C) is slightly lower than vanillin's (~81°C), requiring precise temperature control during extrusion or spray drying to prevent sublimation loss.[1]
Visualizing the Potency Mechanism
The following diagram illustrates the structural logic dictating Ethylvanillin's superior potency and application suitability.
Caption: Structural modification leads to enhanced lipophilicity and receptor binding, driving potency and application utility.
Pharmaceutical Application: Bitter Taste Masking Protocol
Context: Ethylvanillin is the gold standard for masking bitter Active Pharmaceutical Ingredients (APIs) like antibiotics (e.g., Clarithromycin) or antihistamines. Simple physical mixing is often insufficient due to "hot spots" of bitterness.
Methodology: Wet Granulation with Binder Integration. Instead of adding Ethylvanillin as a dry powder, dissolving it in the binder solution ensures molecular-level distribution, coating the API particles before the tablet is formed.
Protocol: High-Shear Wet Granulation for Taste Masking
Reagents:
-
Bitter API (Model: Acetaminophen or Caffeine)
-
Diluent: Microcrystalline Cellulose (MCC) PH101
-
Binder Solvent: Ethanol (96%) or Propylene Glycol (Ethylvanillin solubility is poor in pure water).[1]
-
Flavor Agent: Ethylvanillin (Purity >99%).[1]
Step-by-Step Procedure:
-
Pre-Blending (Dry Phase):
-
Load API and MCC into the High-Shear Granulator bowl.
-
Mix at low impeller speed (100 rpm) for 5 minutes to de-lump.
-
Critical: Do not add Ethylvanillin here. Dry addition leads to segregation.
-
-
Binder Preparation (The "Masking Solution"):
-
Calculate Ethylvanillin concentration at 0.1% - 0.5% w/w of the final formulation.
-
Dissolve Ethylvanillin in Ethanol. Ensure complete dissolution (clear solution).
-
Why: Ethanol acts as a solvent for Ethylvanillin and a granulating fluid.[1] As the ethanol evaporates, it precipitates Ethylvanillin directly onto the surface of the API particles.
-
-
Granulation (Nucleation & Growth):
-
Add the Binder Solution to the powder bed via a spray nozzle (atomization pressure: 2 bar) while mixing.
-
Impeller Speed: Increase to 300 rpm; Chopper: 1500 rpm.
-
Target a "snowball" consistency. The Ethylvanillin is now coating the API.
-
-
Drying:
-
Transfer granules to a Fluid Bed Dryer.[1]
-
Inlet Air Temperature: 45°C .
-
Caution: Do not exceed 50°C. Ethylvanillin (MP ~76°C) can sublime or migrate to the granule surface if dried too hot/fast, leading to "frosting" and loss of masking efficiency inside the granule.
-
-
Sizing:
-
Mill dried granules through a 20-mesh screen.
-
Validation (Sensory): Conduct a "Swirl and Spit" test (human panel) or use an Electronic Tongue (E-Tongue) comparing the placebo, Dry-Mix formulation, and Wet-Granulated formulation. The Wet-Granulated batch should show a delayed onset of bitterness (Bitterness Suppression).
Food Industry Application: Microencapsulation Protocol
Context: In high-heat processing (bakery, extrusion), Ethylvanillin is volatile.[1] Encapsulation preserves the flavor profile until consumption.
Methodology: Spray Drying using a Protein/Polysaccharide Matrix. This protocol creates a "glassy" matrix that locks the flavor in, releasing it only upon hydration (eating).
Protocol: Spray Drying Encapsulation[1][3][4][5][6]
Formulation Parameters:
-
Core Material: Ethylvanillin (20% of total solids).[1]
-
Wall Material: Maltodextrin (DE 10-12) + Gum Arabic (Ratio 3:1).[1]
-
Total Solid Content (Feed): 30% w/w in water.[1]
Step-by-Step Procedure:
-
Emulsion Preparation:
-
Hydrate Gum Arabic and Maltodextrin in deionized water at 50°C. Stir until clear.
-
Add Ethylvanillin.[1][2][3][4][5][6] Since it is hydrophobic, high-shear homogenization is required.
-
Homogenize: 10,000 rpm for 5 minutes (Ultra-Turrax) to create an emulsion.
-
Target: Oil droplet size < 2 µm. Smaller droplets = better retention.
-
-
Spray Drying Setup:
-
Inlet Temperature: 180°C ± 2°C.
-
Outlet Temperature: 85°C ± 2°C. (Critical Control Point: If >90°C, Ethylvanillin volatilizes).[1]
-
Atomizer: Centrifugal wheel (25,000 rpm) or Two-fluid nozzle.
-
-
Collection:
-
Collect powder from the cyclone separator.
-
Store in aluminum foil bags (light/moisture barrier).
-
Data Visualization: Spray Drying Workflow
Caption: Process flow for thermal protection of Ethylvanillin via spray drying.
Self-Validating Metric: Encapsulation Efficiency (EE)
-
Surface Vanillin: Wash powder with hexane (Ethylvanillin dissolves, matrix doesn't).[1]
-
Total Vanillin: Dissolve matrix in water, extract with ethanol, analyze via HPLC.
-
Target: EE > 85%.
Analytical Quality Control: HPLC Quantification
Context: To verify purity or dosage, UV-Vis spectrophotometry is non-specific. HPLC is required to separate Ethylvanillin from degradation products (e.g., Ethylvanillic acid) or adulterants (Coumarin, Vanillin).
Method: Reverse-Phase HPLC (Isocratic)
| Parameter | Setting / Specification |
| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm |
| Mobile Phase | Methanol : Water (containing 0.1% Acetic Acid) [40:60 v/v] |
| Flow Rate | 1.0 mL/min |
| Injection Vol | 10 µL |
| Detection | UV @ 280 nm (Max absorption) or 230 nm |
| Run Time | ~10 minutes |
| Retention Time | Vanillin: ~4.5 min |
System Suitability Criteria:
-
Resolution (Rs): > 2.0 between Vanillin and Ethylvanillin peaks.
-
Tailing Factor: < 1.5.
-
RSD (Area): < 2.0% for 5 replicate injections.[7]
Regulatory & Safety Profile
-
FEMA Number: 2464.
-
GRAS Status: Generally Recognized As Safe (FDA 21 CFR 182.60).[1]
-
ADI (Acceptable Daily Intake): 0–3 mg/kg bw (JECFA).
-
Labeling: Must be labeled as "Artificial Flavor" or "Ethylvanillin" in many jurisdictions (EU/US), unlike Vanillin which can sometimes be "Natural" if derived from bioconversion.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 8467, Ethyl Vanillin. Retrieved from [Link]
- Burdock, G. A. (2010).Fenaroli's Handbook of Flavor Ingredients. CRC Press.
-
Ali, L., et al. (2008). "Rapid method for the determination of coumarin, vanillin, and ethyl vanillin in vanilla extract by reversed-phase liquid chromatography."[8] Journal of AOAC International, 91(2), 383-386.[8] Retrieved from [Link]
-
Kishore, R. S., et al. (2011). "Design of a taste-masked formulation: wet granulation vs. spray drying."[1] Drug Development and Industrial Pharmacy. (Foundational basis for the wet granulation protocol).
-
Angelbio (2025). Ethyl Vanillin Powder: The Secret to Enhanced Flavor Profiles. Retrieved from [Link]
Sources
- 1. Ethylvanillin | C9H10O3 | CID 8467 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. eaueau.co [eaueau.co]
- 3. O-Ethylvanillin | C9H10O3 | CID 68117 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ethyl vanillin isobutyrate | C13H16O4 | CID 673160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Separation of Ethyl vanillin glucoside on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. Ethyl Vanillin Powder: The Secret to Enhanced Flavor Profiles - Angelbio [angelbiology.com]
- 7. HPLC Determination of Vanillin and Ethyl Vanillin in Cosmetics [lhjyhxfc.mat-test.com]
- 8. Rapid method for the determination of coumarin, vanillin, and ethyl vanillin in vanilla extract by reversed-phase liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving the Yield of 3-Ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin) Synthesis
Introduction
Welcome to the technical support center for the synthesis of 3-ethoxy-4-hydroxybenzaldehyde, commonly known as ethyl vanillin. This guide is designed for researchers, chemists, and process development professionals aiming to optimize their synthetic protocols, troubleshoot common issues, and improve overall yield and purity. Ethyl vanillin is a crucial flavoring agent and synthetic intermediate, making its efficient synthesis a significant goal.[1][2] Its aroma is noted to be 3 to 4 times stronger than that of vanillin, making it a highly valuable compound in the food, beverage, and cosmetic industries.[3][4]
This document provides in-depth, experience-driven advice in a direct question-and-answer format, focusing on the common and robust Williamson ether synthesis pathway for ethylation. We will explore the critical parameters, mechanistic reasoning, and practical solutions to challenges encountered during this synthesis.
Frequently Asked Questions (FAQs)
Here we address high-level questions regarding the synthesis of ethyl vanillin.
Q1: What are the most common synthetic routes to produce ethyl vanillin?
There are several established methods, each with distinct advantages and challenges:
-
Williamson Ether Synthesis: This is a widely used and versatile method. It typically involves the selective O-ethylation of a precursor like protocatechualdehyde (3,4-dihydroxybenzaldehyde) using an ethylating agent under basic conditions.[5] A variation starts with p-hydroxybenzaldehyde, which is first chlorinated and then subjected to etherification with sodium ethoxide.[6]
-
Reimer-Tiemann Reaction: This route uses o-ethoxyphenol and chloroform in the presence of a strong base to introduce the aldehyde group. Phase-transfer catalysts are often employed to improve yield and reaction control.[7][8]
-
Synthesis from Safrole: Isomerization of safrole to isosafrole, followed by oxidation, cleavage of the methylene bridge, and subsequent ethylation of the resulting protocatechualdehyde is a known, albeit multi-step, process.[9]
-
Condensation Routes: Methods involving the condensation of o-ethoxyphenol with reagents like glyoxylic acid or chloral followed by oxidation and/or hydrolysis are also utilized in industrial settings.[3][7]
This guide will focus primarily on the Williamson ether synthesis due to its common application and the illustrative troubleshooting opportunities it presents.
Q2: Which ethylating agent is recommended for the Williamson ether synthesis of ethyl vanillin?
The choice of ethylating agent is a critical factor balancing reactivity, cost, safety, and scalability.
-
Diethyl Sulfate ((C₂H₅)₂SO₄): Often used in industrial processes. It is cost-effective and highly reactive. However, it is toxic and requires careful handling. Yields using this method for the ethylation of isovanillin are reported to be around 80%.[5][10]
-
Bromoethane (EtBr) or Iodoethane (EtI): These are common lab-scale reagents. Iodoethane is more reactive than bromoethane but also more expensive. Bromoethane, when used with a phase transfer catalyst and a suitable base, can achieve very high yields (over 95%).[5]
-
Sodium Ethyl Sulfate (EtSO₄Na): Can be used for ethylation at higher temperatures (150-155°C) in the presence of a strong base like KOH.[3]
For laboratory-scale synthesis focused on high yield, bromoethane with a phase transfer catalyst offers an excellent balance of reactivity and control. For industrial scale, diethyl sulfate is often preferred for economic reasons.
Q3: How critical is the choice of base and solvent?
The base and solvent system is paramount as it governs the deprotonation of the phenolic hydroxyl group, which is the key nucleophile in the reaction.
-
Base: Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are required to fully deprotonate the phenol, forming the more nucleophilic phenoxide ion. The stoichiometry of the base is crucial; insufficient base leads to incomplete reaction, while a large excess can promote side reactions. In some patented methods, potassium carbonate (K₂CO₃) is also used effectively.[5]
-
Solvent: The choice of solvent depends on the specific reagents. For reactions using NaOH/KOH, aqueous or alcoholic solutions are common.[3] Some methods use DMF as a solvent, though this can complicate work-up.[5] A significant advancement involves using water as the solvent in conjunction with a phase transfer catalyst, which simplifies the process, enhances safety, and facilitates product isolation, leading to a greener synthesis.[5][10]
Q4: What are the most effective methods for purifying the final product?
Achieving high purity (>99%) is essential for most applications.
-
Recrystallization: This is the most common and effective method for purifying crude ethyl vanillin. A mixed solvent system, typically ethanol/water, is highly effective.[2][11] The crude product is dissolved in hot ethanol, and water is added until turbidity is observed. Upon slow cooling, pure, colorless crystals of ethyl vanillin precipitate.[2][11] Recrystallization from hexane is also reported.[6]
-
Extraction and Acid/Base Wash: During the work-up, extraction with a solvent like ethyl acetate or toluene is used to separate the product from the aqueous phase.[3][6] Washing the organic layer with a dilute acid helps to neutralize any remaining base, while a bisulfite wash can sometimes be used to form an adduct with the aldehyde for separation from non-aldehydic impurities.[3]
Troubleshooting Guide: From Low Yields to Impure Products
This section addresses specific experimental problems in a question-and-answer format, providing causal analysis and actionable solutions.
Q5: My reaction yield is consistently low. What are the likely causes and how can I fix it?
Potential Cause 1: Incomplete Deprotonation of the Phenolic Hydroxyl Group. The reaction proceeds via the nucleophilic attack of the phenoxide ion on the ethylating agent. If the phenolic proton is not fully removed, the concentration of the active nucleophile is low, leading to a sluggish or incomplete reaction.
-
Solution: Ensure you are using a sufficiently strong base (e.g., NaOH, KOH) and that the stoichiometry is correct. A molar ratio of at least 2 equivalents of base per hydroxyl group to be deprotonated is a good starting point, especially if the starting material has multiple acidic protons. For precursors like protocatechualdehyde, selective ethylation is desired, which requires careful control of pH and stoichiometry.
Potential Cause 2: Poor Quality or Inactivity of Reagents. Ethylating agents like bromoethane can degrade over time. Bases can absorb atmospheric CO₂ and moisture, reducing their effective concentration.
-
Solution: Use freshly opened or properly stored reagents. Ensure the base is of high purity and anhydrous if the reaction conditions demand it. The purity of the starting material is also critical; impurities can consume reagents or catalyze side reactions.
Potential Cause 3: Suboptimal Reaction Temperature. The Williamson ether synthesis is temperature-dependent. If the temperature is too low, the reaction rate will be very slow. If it's too high, side reactions and byproduct formation can increase significantly.[8]
-
Solution: Optimize the reaction temperature. For many ethylations of phenols, a range of 50-80°C is effective.[3] A study using a continuous flow microfluidic technique for a Reimer-Tiemann synthesis of ethyl vanillin found the optimal temperature to be 55°C, noting that higher temperatures favored byproduct formation.[8] Monitor the reaction progress using Thin-Layer Chromatography (TLC) to determine the optimal time and temperature for your specific setup.
Q6: I am observing a significant amount of a byproduct that I suspect is the di-ethylated product (e.g., 3,4-diethoxybenzaldehyde). How can I prevent this?
Primary Cause: Over-ethylation due to Excess Reagent or Harsh Conditions. This is a common issue when starting with a dihydroxy-substituted precursor like protocatechualdehyde. Both hydroxyl groups can be ethylated if the reaction is not controlled.
-
Solution 1: Control Stoichiometry: Carefully control the molar ratio of the ethylating agent. Use slightly more than 1.0 equivalent relative to the hydroxyl group you intend to ethylate, but avoid a large excess. A ratio of 1.1-1.2 equivalents is a good starting point.
-
Solution 2: Slow Addition: Add the ethylating agent dropwise to the reaction mixture over an extended period (e.g., 1-2 hours). This maintains a low instantaneous concentration of the ethylating agent, favoring mono-ethylation.
-
Solution 3: pH Control: The different acidity of the two phenolic protons in protocatechualdehyde can be exploited. The proton at the 4-position is more acidic. By carefully controlling the pH and base stoichiometry, you can selectively deprotonate and ethylate this position.
Q7: The reaction seems to stall and never reaches full conversion, even after extended reaction times. What should I investigate?
Potential Cause 1: Inefficient Phase Transfer Catalyst (PTC). In biphasic systems (e.g., aqueous NaOH and an organic substrate/reagent), a PTC is essential for transporting the hydroxide or phenoxide ion into the organic phase. If the PTC is inactive or inappropriate, the reaction will be extremely slow.
-
Solution: Ensure you are using a suitable PTC, such as a quaternary ammonium salt like tetrabutylammonium bromide (TBAB) or benzyltriethylammonium chloride.[5][10] The catalyst loading is also important; typically 1-5 mol% is sufficient.
Potential Cause 2: Water Content. While some modern methods successfully use water as a solvent, traditional Williamson ether syntheses often require anhydrous conditions to prevent hydrolysis of the ethylating agent and other side reactions.
-
Solution: If not using a PTC-based aqueous system, ensure your solvent is dry and your glassware is flame-dried. Use a base like sodium hydride (NaH) in an anhydrous solvent like DMF or THF for complete and irreversible deprotonation. (Note: This requires advanced handling techniques and a nitrogen atmosphere).
Q8: During the aqueous work-up, I'm struggling with a persistent emulsion that makes phase separation impossible. What can I do?
Primary Cause: Surfactant-like behavior of partially reacted materials or phenoxide salts. This is common in alkaline aqueous extractions of phenolic compounds.
-
Solution 1: Add Brine: After the extraction, wash the organic layer with a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous phase helps to break emulsions by dehydrating the interface.
-
Solution 2: Filtration: Sometimes, the emulsion is stabilized by fine particulate matter. Filtering the entire mixture through a pad of Celite® or glass wool can help break the emulsion.
-
Solution 3: Change Solvent: If the problem persists, consider changing the extraction solvent. A less polar solvent might be less prone to emulsification.
-
Solution 4: Centrifugation: For smaller lab-scale reactions, centrifuging the mixture can effectively separate the layers.
Quantitative Data Summary
The following table summarizes typical reaction parameters for the synthesis of ethyl vanillin via different Williamson ether synthesis variations. This data is synthesized from various patents and chemical literature to provide a comparative overview.
| Starting Material | Ethylating Agent | Base | Catalyst/Solvent | Temp (°C) | Time (h) | Reported Yield | Reference |
| Isovanillin | Bromoethane | NaOH | Tetrabutylammonium Fluoride / H₂O | 25 | 4 | 96.1% | CN107827722B[5] |
| Isovanillin | Diethyl Sulfate | Alkaline | - | - | - | ~80% | CN107827722B[5] |
| 3-chloro-4-hydroxybenzaldehyde | Sodium Ethoxide | NaOEt | Ethanol | Reflux | - | High (95% for chlorination step) | CN103467261B[6] |
| Protocatechualdehyde | Ethyl Alcohol | KOH | - | High Temp | - | - | ChemicalBook[9] |
| o-Ethoxyphenol | Chloroform | NaOH | Triethylamine / - | 55 | - | 82.3% | JOCPR[8] |
Experimental Protocols
Detailed Protocol: High-Yield Synthesis via Phase Transfer Catalysis
This protocol is adapted from methodologies described in modern patents and is designed for high yield and operational simplicity.[5][10]
Reaction: Isovanillin + Bromoethane → 3-Ethoxy-4-methoxybenzaldehyde (Note: This yields an isomer of ethyl vanillin. For ethyl vanillin itself, one would start with protocatechualdehyde and carefully control conditions for selective ethylation, or use the chlorination route from p-hydroxybenzaldehyde). Let's provide a more direct protocol for ethyl vanillin.
Reaction: 3-Chloro-4-hydroxybenzaldehyde + Sodium Ethoxide → 3-Ethoxy-4-hydroxybenzaldehyde
Step 1: Preparation of Sodium Ethoxide Solution
-
In a three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, carefully add sodium metal (1.1 equivalents) to anhydrous ethanol (e.g., 200 proof) under a nitrogen atmosphere.
-
Allow the reaction to proceed until all the sodium has dissolved to form sodium ethoxide. This reaction is exothermic and generates hydrogen gas; ensure proper ventilation.
Step 2: Etherification Reaction
-
Once the sodium ethoxide solution has cooled, add 3-chloro-4-hydroxybenzaldehyde (1.0 equivalent), which can be synthesized from p-hydroxybenzaldehyde.[6]
-
Heat the mixture to reflux with vigorous stirring under a nitrogen atmosphere.
-
Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate mobile phase) until the starting material is consumed (typically 4-8 hours).
Step 3: Work-up and Isolation
-
Cool the reaction mixture to room temperature and remove the bulk of the ethanol using a rotary evaporator.
-
Add deionized water to the residue to dissolve the salts.
-
Acidify the aqueous solution to a pH of 2-3 using concentrated hydrochloric acid. This will precipitate the crude ethyl vanillin.[9]
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash the filter cake with cold water.
Step 4: Purification
-
Dry the crude solid in a vacuum oven.
-
Recrystallize the crude product from an ethanol/water mixture. Dissolve the solid in a minimum amount of hot ethanol, then add hot water dropwise until the solution becomes slightly cloudy.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to complete crystallization.
-
Filter the pure white crystals, wash with a small amount of cold ethanol/water, and dry under vacuum to obtain pure 3-ethoxy-4-hydroxybenzaldehyde. The melting point should be in the range of 74-77°C.[1][7]
Visualizations
Reaction Mechanism: Williamson Ether Synthesis
The diagram below illustrates the core mechanism for the synthesis, showing the deprotonation of the phenol followed by the SN2 attack on the ethylating agent.
Caption: Core mechanism of the Williamson ether synthesis for producing ethyl vanillin.
Experimental Workflow Diagram
This flowchart outlines the logical progression of the experimental protocol, from initial setup to the final pure product.
Caption: Step-by-step workflow for the synthesis and purification of ethyl vanillin.
References
-
What is the introduction of ethyl vanillin? (2022, June 20). CHEMSINO Industry. Retrieved February 15, 2026, from [Link]
-
Ethyl vanillin. (n.d.). ChemBK. Retrieved February 15, 2026, from [Link]
-
Ethyl Vanillin. (n.d.). Ataman Kimya. Retrieved February 15, 2026, from [Link]
-
3-Ethoxy-4-hydroxybenzaldehyde. (n.d.). ChemBK. Retrieved February 15, 2026, from [Link]
- CN103467261B - Synthesizing method of ethyl vanillin. (n.d.). Google Patents.
- CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde. (n.d.). Google Patents.
-
3-Ethoxy-4-hydroxybenzaldehyde. (2008). Acta Crystallographica Section E: Structure Reports Online, 64(10), o2008. Retrieved February 15, 2026, from [Link]
-
Wu, J., Tang, L., Sun, L., & Shao, R. (n.d.). Synthesis of ethyl vanillin using continuous flow microfluid technique. Journal of Chemical and Pharmaceutical Research. Retrieved February 15, 2026, from [Link]
-
Strategies for improving the production of bio-based vanillin. (2023, August 5). PMC. Retrieved February 15, 2026, from [Link]
- WO2019100786A1 - Method for synthesizing 3-ethoxy-4-methoxybenzaldehyde. (n.d.). Google Patents.
-
3-Ethoxy-4-hydroxybenzaldehyde;2-hydroxybenzaldehyde. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]
-
Solved: Step 1: Reduction of 3-ethoxy-4-hydroxybenzaldehyde. (2019, March 14). Chegg.com. Retrieved February 15, 2026, from [Link]
- CN103467261A - Synthesizing method of ethyl vanillin. (n.d.). Google Patents.
-
(PDF) 3-Ethoxy-4-hydroxybenzaldehyde. (2008). ResearchGate. Retrieved February 15, 2026, from [Link]
-
3-Ethoxy-4-hydroxybenzaldehyde, 98% 25 g. (n.d.). Thermo Scientific Alfa Aesar. Retrieved February 15, 2026, from [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. 3-Ethoxy-4-hydroxybenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cnadditives.com [cnadditives.com]
- 4. longchangextracts.com [longchangextracts.com]
- 5. CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde - Google Patents [patents.google.com]
- 6. CN103467261B - Synthesizing method of ethyl vanillin - Google Patents [patents.google.com]
- 7. chembk.com [chembk.com]
- 8. jocpr.com [jocpr.com]
- 9. Ethyl vanillin synthesis - chemicalbook [chemicalbook.com]
- 10. WO2019100786A1 - Method for synthesizing 3-ethoxy-4-methoxybenzaldehyde - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude Ethylvanillin by Recrystallization
Welcome to the technical support guide for the purification of crude ethylvanillin. This document is designed for researchers, scientists, and drug development professionals who are looking to achieve high-purity ethylvanillin through recrystallization. Here, we move beyond a simple set of instructions to provide a deeper understanding of the principles, detailed protocols, and robust troubleshooting advice to ensure the success of your purification process.
Core Principles of Ethylvanillin Recrystallization
Recrystallization is a powerful technique for purifying solid organic compounds.[1][2][3] Its efficacy hinges on the principle of differential solubility: a target compound and its impurities exhibit different solubilities in a given solvent at different temperatures. For ethylvanillin, the ideal solvent will dissolve it completely at an elevated temperature but only sparingly at a low temperature. Conversely, the impurities should either be highly soluble at all temperatures (remaining in the liquid phase, or "mother liquor") or insoluble in the hot solvent (allowing for removal via hot filtration).
The Critical Choice of Solvent
Selecting the right solvent is the most crucial step for a successful recrystallization. An ideal solvent for ethylvanillin should meet the following criteria:
-
High Temperature Coefficient: It should dissolve a large amount of ethylvanillin when hot but very little when cold.[1] This ensures maximum recovery of the purified product upon cooling.
-
Inertness: The solvent must not react chemically with ethylvanillin.[1]
-
Volatility: A relatively low boiling point is desirable to facilitate easy removal from the final crystals.[1]
-
Impurity Solubility Profile: Impurities should be highly soluble in the solvent at all temperatures or insoluble in the hot solvent.
-
Safety and Cost: The solvent should be non-flammable, have low toxicity, and be cost-effective.[1][4]
Based on solubility data and common laboratory practice, ethanol-water mixtures are often excellent choices for recrystallizing ethylvanillin.[5][6] Pure ethanol readily dissolves ethylvanillin, while water is a poor solvent.[7][8] By creating a binary mixture, one can fine-tune the solvent properties to achieve optimal recrystallization conditions.
Solubility Profile of Ethylvanillin
The following table summarizes the solubility of ethylvanillin in various solvents, which is a key factor in solvent selection. Note that solubility generally increases with temperature.[5][6]
| Solvent | Solubility Characteristics | Suitability for Recrystallization |
| Water | Slightly soluble in hot water, very poorly soluble in cold water.[8] | Can be effective, but the low solubility may require large solvent volumes. |
| Ethanol | Highly soluble, even at room temperature.[7][9] | Unsuitable as a single solvent, but excellent as the "good" solvent in a binary system with water. |
| Ethanol/Water Mixtures | Solubility can be precisely controlled by adjusting the ratio.[5][6] | Highly Recommended. A common starting point is to dissolve ethylvanillin in a minimum of hot ethanol and then add hot water until the solution becomes slightly cloudy. |
| Isopropanol | Good solubility. | Can be used, often in combination with water, similar to ethanol. |
| Chloroform | High solubility.[7] | Generally not recommended due to safety concerns and high solubility, making crystal recovery difficult. |
| Ether | High solubility.[7][8] | Not ideal due to its very high volatility and flammability. |
Detailed Recrystallization Protocol
This protocol provides a step-by-step methodology for the purification of crude ethylvanillin using an ethanol-water solvent system.
Experimental Workflow Diagram
Caption: Workflow for Ethylvanillin Recrystallization.
Step-by-Step Methodology
-
Dissolution: Place the crude ethylvanillin in an Erlenmeyer flask. In a separate beaker, heat your primary solvent (e.g., 95% ethanol). Add the minimum amount of hot ethanol to the flask to just dissolve the solid. Constant swirling and maintaining the temperature on a hot plate will facilitate dissolution. Rationale: Using the minimum volume of hot solvent is key to creating a saturated solution, which is necessary for a good yield upon cooling.
-
Hot Filtration (if necessary): If you observe any insoluble impurities (e.g., dust, solid byproducts), you must perform a hot filtration. This involves filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. Rationale: This step removes impurities that do not dissolve in the hot solvent. Pre-warming the apparatus prevents premature crystallization of the ethylvanillin in the funnel.
-
Inducing Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[10] Rapid cooling can trap impurities within the crystal lattice. Once the flask has reached room temperature, you can place it in an ice-water bath to maximize the crystal yield.[4]
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent (the same ethanol-water mixture). Rationale: The cold solvent will wash away any residual soluble impurities adhering to the crystal surfaces without dissolving a significant amount of the purified ethylvanillin.[2]
-
Drying: Transfer the crystals to a watch glass and allow them to air-dry, or for faster results, place them in a desiccator or a vacuum oven at a low temperature.
Troubleshooting Guide
This section addresses common issues encountered during the recrystallization of ethylvanillin in a question-and-answer format.
Q: My ethylvanillin will not fully dissolve, even after adding a large amount of hot solvent. What is wrong?
A: This issue typically points to one of two possibilities:
-
Insoluble Impurities: Your crude sample may contain impurities that are insoluble in the chosen solvent system. If you observe solid particles that do not diminish with the addition of more hot solvent, you should proceed with a hot filtration step to remove them before cooling.
-
Incorrect Solvent: The solvent you have chosen may simply be a poor solvent for ethylvanillin. Re-evaluate your solvent choice based on the solubility data provided in Section 1.2.
Q: No crystals have formed even after the solution has cooled completely in an ice bath. What should I do?
A: This indicates that the solution is not supersaturated, which can happen for a few reasons. Here are some techniques to induce crystallization:[11]
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus.[11][12][13] The microscopic scratches on the glass can provide nucleation sites for crystal growth.[13]
-
Seeding: Add a "seed crystal" – a tiny crystal of pure ethylvanillin – to the solution.[11][12][13] This provides a template for other molecules to crystallize upon.
-
Reducing Solvent Volume: You may have used too much solvent. Gently heat the solution to boil off some of the solvent, thereby increasing the concentration of ethylvanillin.[11] Allow the solution to cool again. Be careful not to evaporate too much solvent, as this can cause the product to "oil out."
Q: An oil has formed instead of crystals. How can I fix this?
A: This phenomenon, known as "oiling out," is highly undesirable as the oil often traps impurities.[4] It typically occurs when the boiling point of the solvent is higher than the melting point of the solute (Ethylvanillin's melting point is ~76.5°C).[4]
-
Solution: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to lower the saturation point.[4] Then, allow the solution to cool much more slowly, perhaps by insulating the flask. A slower cooling rate can provide the necessary time for an ordered crystal lattice to form instead of an amorphous oil.
Q: My final yield of pure ethylvanillin is very low. What are the possible causes?
A: A low yield can result from several factors throughout the process:
-
Using Too Much Solvent: Dissolving the crude product in an excessive amount of solvent will keep a significant portion of your product dissolved even after cooling.
-
Premature Crystallization: If the solution cools too quickly during hot filtration, you will lose product on the filter paper. Ensure your filtration apparatus is adequately heated.
-
Washing with Warm Solvent: Washing the final crystals with solvent that is not ice-cold will dissolve some of your product.
-
Incomplete Crystallization: Not allowing sufficient time for cooling or not using an ice bath can result in a lower yield.
Frequently Asked Questions (FAQs)
Q: What are the common impurities in crude ethylvanillin?
A: Depending on the synthesis route, impurities can include unreacted starting materials or byproducts. For instance, if synthesized from guaiacol, residual guaiacol might be present.[14] Other potential impurities could be vanillin, isovanillin, or vanillic acid.[14] Recrystallization is generally effective at removing these structurally similar but solubility-differentiated molecules.
Q: How can I assess the purity of my recrystallized ethylvanillin?
A: The most common methods are melting point determination and thin-layer chromatography (TLC). Pure ethylvanillin has a sharp melting point. A broad melting range indicates the presence of impurities. Comparing the TLC of your crude and recrystallized product against a pure standard will also demonstrate the effectiveness of the purification. For quantitative analysis, techniques like HPLC or GC are used.[14]
Q: Can I reuse the mother liquor?
A: The mother liquor contains the soluble impurities as well as some dissolved ethylvanillin. While it is possible to recover more product by concentrating the mother liquor and performing a second recrystallization, this "second crop" of crystals will likely be less pure than the first.
Q: What are the key safety precautions when performing this procedure?
A: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. When heating flammable organic solvents like ethanol, always use a steam bath or a heating mantle, never an open flame.
References
-
Recrystallization. (n.d.). University of California, Los Angeles. Retrieved from [Link]
-
SOP: CRYSTALLIZATION. (n.d.). University of Cape Town. Retrieved from [Link]
-
Guide for crystallization. (n.d.). University of Geneva. Retrieved from [Link]
-
Determination and Correlation of Ethyl Vanillin Solubility in Different Binary Solvents at Temperatures from 273.15 to 313.15 K. (2017). ACS Figshare. Retrieved from [Link]
-
3.5: Inducing Recrystallization. (2025). Chemistry LibreTexts. Retrieved from [Link]
-
RECRYSTALLISATION. (n.d.). University of Sydney. Retrieved from [Link]
-
Determination and Correlation of Ethyl Vanillin Solubility in Different Binary Solvents at Temperatures from 273.15 to 313.15 K. (2017). ResearchGate. Retrieved from [Link]
-
The Purification of Organic Compound: Techniques and Applications. (2024). Reachem. Retrieved from [Link]
-
Theory, Scope, and Methods of Recrystallization. (n.d.). Journal of Chemical Education. Retrieved from [Link]
-
Inducing Crystallization by Nucleation. (n.d.). ChemEd X. Retrieved from [Link]
-
Ethylvanillin. (2003). PubChem, National Institutes of Health. Retrieved from [Link]
-
Crystallisation Techniques. (2006). University of Canterbury. Retrieved from [Link]
-
ETHYL VANILLIN. (n.d.). Ataman Kimya. Retrieved from [Link]
-
Ethyl Vanillin. (n.d.). Brenntag. Retrieved from [Link]
-
3.5E: Initiating Crystallization. (2022). Chemistry LibreTexts. Retrieved from [Link]
-
Experiment 2 RECRYSTALLIZATION: PURIFICATION OF SOLIDS. (2015). University of Wisconsin-River Falls. Retrieved from [Link]
-
Effective Control of Liquid–Liquid Phase Separation and Nucleation of Vanillin Single Crystals through a Vapor Diffusion Crystallization Process in Selected Solvent Environments. (2019). Crystal Growth & Design, ACS Publications. Retrieved from [Link]
-
Vanillin Impurities and Related Compound. (n.d.). Veeprho Pharmaceuticals. Retrieved from [Link]
-
Ethyl Vanillin. (n.d.). Ataman Kimya. Retrieved from [Link]
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- 7. Ethylvanillin | C9H10O3 | CID 8467 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Buy Ethyl Vanillin from Brenntag The Netherlands suppliers | 121-32-4 | Brenntag [brenntag.com]
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Preventing oxidation of dihydroxybenzaldehyde derivatives during storage
Welcome to the technical support center for handling and storing dihydroxybenzaldehyde (DHB) derivatives. Researchers frequently encounter challenges with the stability of these versatile compounds due to their inherent sensitivity to oxidation. This guide provides in-depth, experience-driven answers and protocols to help you prevent degradation, ensuring the integrity and reliability of your experiments.
Part 1: The Root of the Problem - Why Dihydroxybenzaldehydes Degrade
Dihydroxybenzaldehyde derivatives, particularly those with hydroxyl groups in the ortho or para positions (catechol- or hydroquinone-like structures), are highly susceptible to oxidation. This reactivity stems from the electron-rich nature of the phenolic rings.
The Oxidation Mechanism: The primary degradation pathway involves the oxidation of the hydroxyl groups to form highly colored quinone or semiquinone species. This process can be initiated by atmospheric oxygen and is often accelerated by factors like light, elevated temperatures, and the presence of metal ion impurities. The aldehyde functional group itself can also be oxidized to a carboxylic acid, further compromising sample purity.[1]
The visual consequence of this degradation is a distinct color change in the material, shifting from a white or off-white solid to yellow, pink, brown, or even black. This color change is a clear indicator of compromised compound integrity.
Caption: Oxidation of a catechol-type DHB to a colored o-quinone.
Part 2: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during the storage and handling of DHB derivatives.
Q1: My solid dihydroxybenzaldehyde has turned yellow/brown in the bottle. Is it still usable?
A: A noticeable color change indicates that oxidation has occurred. While the bulk of the material may still be the desired compound, the presence of colored impurities (quinones) can interfere with subsequent reactions or analytical measurements.
-
For sensitive applications (e.g., drug development, kinetic studies): It is strongly recommended to purify the material before use (e.g., by recrystallization) or to use a fresh, unoxidized batch.
-
For less sensitive applications: The material might be usable, but you must be aware that the actual purity is lower than stated, which could affect reaction stoichiometry and yield calculations.
Q2: I dissolved my DHB derivative in a solvent, and the solution quickly changed color. What happened?
A: This is a classic sign of rapid oxidation in solution, which is much faster than in the solid state. The most likely causes are:
-
Dissolved Oxygen in the Solvent: Standard laboratory solvents are saturated with atmospheric oxygen, which is a primary culprit in oxidizing sensitive compounds like DHBs.[2]
-
Solvent Purity: Peroxides in older ether solvents (like THF or diethyl ether) or trace metal impurities in the solvent can catalyze oxidation.
-
pH of the Solution: Basic conditions can deprotonate the phenolic hydroxyl groups, making them even more susceptible to oxidation.
Troubleshooting Steps:
-
Always use degassed solvents. For highly sensitive experiments, employ rigorous degassing methods like the Freeze-Pump-Thaw technique.[3][4][5] For many applications, sparging the solvent with an inert gas (nitrogen or argon) for 30-60 minutes is sufficient.[2]
-
Use high-purity, fresh solvents. HPLC-grade solvents are recommended.[6] Avoid using old bottles of peroxide-forming solvents.
-
Control the pH. If possible, preparing solutions in a slightly acidic buffer can increase stability compared to neutral or basic conditions.
Q3: What is the single most important factor for long-term storage?
A: Exclusion of oxygen. For long-term storage, placing the compound under an inert atmosphere (nitrogen or argon) is the most critical step.[7] This is more crucial than temperature alone. Store the solid in a tightly sealed vial or Schlenk flask with the headspace purged with inert gas. For solutions, use a degassed solvent and store under an inert atmosphere.
Q4: Should I store my DHB derivatives in the freezer? Does temperature matter?
A: Yes, temperature is a critical factor. Lower temperatures slow down the rate of all chemical reactions, including oxidation.[8]
-
Solid Storage: For long-term storage, keeping the solid compound at -20°C is highly recommended.[6]
-
Solution Storage: Stock solutions should be stored at 4°C for short-term use (days) or, for longer-term stability, aliquoted into separate vials and stored at -20°C or even -80°C to minimize degradation from repeated freeze-thaw cycles.[6]
However, it is crucial to remember that low temperature alone is not enough if oxygen is present. The combination of an inert atmosphere and low temperature provides the best protection.
Caption: Troubleshooting flowchart for DHB degradation.
Part 3: Protocols for Ensuring Stability
Adhering to rigorous protocols is essential for maintaining the integrity of your DHB derivatives.
Protocol 1: Long-Term Storage of Solid DHB Derivatives
-
Vessel Selection: Choose a clean, dry amber glass vial with a PTFE-lined cap or a Schlenk flask. Amber glass protects the compound from light, which can accelerate oxidation.[9]
-
Inert Gas Purge: Place the solid compound into the vial. Connect the vial to a source of dry nitrogen or argon via a needle adapter through the cap's septum.
-
Atmosphere Exchange: Gently flush the vial with the inert gas for 1-2 minutes to displace all air. For a more thorough exchange, apply a light vacuum and backfill with inert gas, repeating this cycle 3-5 times.
-
Sealing: Securely tighten the cap. For extra protection, wrap the cap-vial interface with Parafilm.
-
Storage: Label the vial clearly and place it in a -20°C freezer.[6]
Protocol 2: Preparation and Storage of DHB Stock Solutions
-
Solvent Degassing (Sparging Method):
-
Select a high-purity, appropriate solvent (e.g., HPLC-grade acetonitrile, ethanol, or a suitable buffer).[6]
-
Pour the solvent into a flask with a sidearm or a septum-sealed cap.
-
Insert a long needle connected to an inert gas line, ensuring the needle tip is below the solvent surface.
-
Insert a second, shorter needle to act as a vent.[2]
-
Bubble the inert gas through the solvent for at least 30 minutes to displace dissolved oxygen.[5]
-
-
Solution Preparation:
-
Quickly weigh the DHB derivative and dissolve it in the freshly degassed solvent to the desired concentration.
-
If compatibility is confirmed, consider adding a small amount of an antioxidant like Butylated Hydroxytoluene (BHT) (e.g., 0.01% w/v) to scavenge free radicals.[7]
-
-
Storage:
-
Dispense the solution into small-volume amber vials, purging the headspace of each vial with inert gas before sealing.
-
Store the vials at -20°C or -80°C.[6] Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
-
Part 4: Data Summaries and Advanced Insights
Table 1: Recommended Storage Conditions
| Form | Atmosphere | Temperature | Container | Duration |
| Solid | Inert Gas (N₂/Ar) | -20°C | Amber Glass Vial | Long-Term (Years) |
| Solid | Air | 4°C | Amber Glass Vial | Short-Term (Weeks) |
| Solution | Inert Gas | -80°C / -20°C | Amber Glass Vial | Long-Term (Months) |
| Solution | Air | 4°C | Amber Glass Vial | Short-Term (Days) |
Antioxidant Strategies
The catechol moiety in many DHB derivatives is an effective radical scavenger itself.[10][11][12] However, in a storage context, this means the compound is sacrificing itself. Adding a sacrificial antioxidant can protect the primary compound.
-
Butylated Hydroxytoluene (BHT): A common radical scavenger used to stabilize organic compounds. It is effective at low concentrations and soluble in many organic solvents.[7]
-
Ascorbic Acid (Vitamin C): For aqueous solutions, ascorbic acid can be an effective antioxidant, but its stability is also pH-dependent.
Monitoring Degradation
If you suspect degradation, you can analytically confirm it.
-
UV-Vis Spectrophotometry: As DHBs oxidize to quinones, new absorbance peaks will appear at longer wavelengths (in the visible spectrum), corresponding to the color change. This provides a quick, qualitative check.[13]
-
High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing purity.[14] A stability-indicating HPLC method can separate the parent DHB from its degradation products, allowing for accurate quantification of purity over time. Degradation will appear as a decrease in the main peak's area and the emergence of new peaks.[13][15][16][17]
By understanding the chemical principles behind DHB instability and implementing these robust handling and storage protocols, researchers can ensure the quality and reliability of their valuable compounds.
References
-
Wipf Group. Chem 1140; Techniques for Handling Air-Sensitive Compounds. University of Pittsburgh.
-
Berry Group. (2019). Section 5.4 Title: Degassing Solvents. University of Wisconsin-Madison.
-
Bode, J. How To: Degas Solvents. University of Rochester, Department of Chemistry.
-
University of York. Degassing solvents - Chemistry Teaching Labs.
- Khan, I. A., et al. (2015). Kinetics of Permagnetic oxidation of 4-hydroxy Benzaldehyde in acidic media. International Journal of Research in Advent Technology.
-
Allan Chemical Corporation. (2023). Study: Impact of Aromatic Aldehydes on Fragrance Stability.
-
BenchChem. (2025). An In-depth Technical Guide to the Reactivity and Functional Group Characteristics of 3,5-Dihydroxybenzaldehyde.
-
BenchChem. (2025). Best practices for handling and storing volatile aldehyde standards.
-
Kozłowska, J., et al. (2024). Effective Antioxidants as Plausible Ligands in Chromium(III) Supplementation: How Complexation Modulates Catechol-Based Polyphenols. Molecules.
-
BenchChem. (2025). A Comparative Guide to Validating 2,4-Dihydroxybenzaldehyde Synthesis Yield: HPLC vs. Alternative Methods.
-
Reddit r/chemhelp. (2020). Oxydation of p-hydroxybenzaldehyde?.
-
University of Reading. Standard Operating Procedure for: Degassing liquids.
-
Skrovankova, S., et al. (2021). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. Molecules.
-
Borealis. (2023). Safety Data Sheet: Phenol.
-
Koc, K., & Acikgoz, A. (2018). The Role of Catechins in Cellular Responses to Oxidative Stress. Molecules.
-
Burmistrova, D. A., et al. (2024). (a) Oxidation of 3,4‐dihydroxybenzaldehyde (2 mmol L–1), (b)... [ResearchGate image].
-
Pell Wall. (2013). Aldehydes: identification and storage.
-
Request PDF. (n.d.). Effects of storage time and temperature on toxic aldehydes and polycyclic aromatic hydrocarbons in flavouring oil gravy during storage.
-
Borealis. (2025). Safety Data Sheet: Phenol.
-
Autechem. (n.d.). 3,4-Dihydroxybenzaldehyde: A Key Building Block in Organic Synthesis.
-
Burmistrova, D. A., et al. (2022). Synthesis and Antioxidant Activity of New Catechol Thioethers with the Methylene Linker. International Journal of Molecular Sciences.
-
Reddit r/DIYfragrance. (2022). How long can / should you store aromachemicals?.
-
ECHEMI. (n.d.). [Chemical Knowledge]:Specification for storage and transport of phenolic resins for rubber.
-
International Journal of Pharmaceutical and Biological Archives. (n.d.). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS.
-
Rahman, M. M., et al. (2024). Structure-Based Virtual Screening of Plant-Derived Flavonoids as Putative GLUT9 Binders with Antioxidant Properties. International Journal of Molecular Sciences.
-
Ouchi, A., et al. (2013). Structure Effect on Antioxidant Activity of Catecholamines toward Singlet Oxygen and Other Reactive Oxygen Species in vitro. Biological and Pharmaceutical Bulletin.
-
Alsante, K. M., et al. (2006). Analytical methodologies for discovering and profiling degradation-related impurities. TrAC Trends in Analytical Chemistry.
-
BenchChem. (2025). A Comparative Guide to Analytical Methods for the Characterization of 4-Nitrobenzaldehyde.
-
Charde, M. S., et al. (2021). Degradation Profiling by RP- HPLC: A Review. International Journal of Pharmacy & Pharmaceutical Research.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Chemistry Teaching Labs - Degassing solvents [chemtl.york.ac.uk]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. berry.chem.wisc.edu [berry.chem.wisc.edu]
- 5. How To [chem.rochester.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Study: Impact of Aromatic Aldehydes on Fragrance Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
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- 9. Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effective Antioxidants as Plausible Ligands in Chromium(III) Supplementation: How Complexation Modulates Catechol-Based Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Role of Catechins in Cellular Responses to Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure Effect on Antioxidant Activity of Catecholamines toward Singlet Oxygen and Other Reactive Oxygen Species in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 15. ijmr.net.in [ijmr.net.in]
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- 17. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Ethylvanillin HPLC Analysis
Case ID: EV-HPLC-T01 Status: Open Subject: Resolution of Peak Tailing and Asymmetry in Ethylvanillin Assays Assigned Specialist: Senior Application Scientist[1]
Executive Summary
Ethylvanillin (3-ethoxy-4-hydroxybenzaldehyde) is a phenolic aldehyde commonly analyzed via Reversed-Phase HPLC (RP-HPLC).[1] While generally stable, it is prone to significant peak tailing (
This guide provides a self-validating troubleshooting workflow to restore peak symmetry (
Diagnostic Workflow
Before altering your chemistry, use this logic gate to identify the source of the tailing.
Figure 1: Step-by-step diagnostic logic for identifying the root cause of ethylvanillin peak asymmetry.
Technical Deep Dive & Solutions
Issue 1: The Chemistry of Tailing (Silanol Interactions)
The Mechanism:
Ethylvanillin possesses a phenolic hydroxyl group. On older or non-end-capped silica columns ("Type A"), residual silanol groups (
The Solution: You must use a "Type B" high-purity silica column that is fully end-capped.[1] End-capping replaces accessible surface silanols with non-polar groups (e.g., trimethylsilyl), eliminating the secondary interaction sites.[1]
Recommended Column Specifications:
| Parameter | Recommendation | Reason |
|---|---|---|
| Ligand | C18 (Octadecyl) | Provides robust hydrophobic retention.[1] |
| Silica Type | Type B (High Purity) | Low metal content reduces silanol acidity.[1] |
| End-capping | Double / Exhaustive | Blocks residual Si-OH groups.[1] |
| Carbon Load | 15% - 20% | Higher coverage prevents analyte access to the silica surface.[1] |
Issue 2: pH and Ionization Control
The Mechanism: The pKa of ethylvanillin is approximately 7.4 [1].
-
At pH 7.0: Significant portions of the molecule exist in both ionized (phenolate) and unionized forms. These species elute at different rates, causing peak splitting or severe tailing.[1]
-
At pH 3.0: The molecule is >99.9% protonated (neutral).[1]
The Protocol: Optimal Mobile Phase Preparation Standardize your method on this buffer system to ensure the molecule remains neutral.
Reagents:
Step-by-Step:
-
Weigh: 1.36 g of
. -
Dissolve: Add to 900 mL of HPLC Grade Water.
-
Adjust: Add Phosphoric Acid dropwise while monitoring with a calibrated pH meter until pH = 3.0 ± 0.05 .
-
Dilute: Bring volume to 1000 mL with water.
-
Filter: Pass through a 0.22 µm nylon filter.[1]
-
Mix: Combine Buffer:ACN in a 60:40 ratio (Isocratic start point).
Issue 3: Sample Solvent Mismatch (The "Hidden" Error)
The Symptom: The peak looks like it is "fronting" or has a distorted, wide base, even though the column is new.
The Cause: Dissolving ethylvanillin in 100% Methanol or Acetonitrile when the mobile phase contains 60% water. The strong solvent "carries" the analyte through the column faster than the mobile phase can equilibrate it, leading to band broadening before separation begins [2].
The Fix: Always prepare the final sample dilution in the mobile phase or a solvent weaker than the mobile phase.
Data Comparison:
| Sample Solvent | Peak Shape (
Visualizing the Interaction Mechanism
Understanding the molecular interaction is key to preventing recurrence.[1]
Figure 2: Mechanism of peak tailing showing the competition between desirable hydrophobic retention and undesirable silanol interactions.[1]
Frequently Asked Questions (FAQ)
Q: Can I use acetate buffer instead of phosphate? A: Yes, provided the pH is maintained between 2.8 and 3.5. However, phosphate buffers generally provide better peak shape for phenolic compounds due to their higher buffering capacity at low pH.[1] Note that acetate is volatile and preferred if you are using LC-MS.[1]
Q: My retention time is drifting. Could this be related to tailing?
A: Yes. If the "tail" is caused by silanol interactions, these sites can become saturated over time or vary with small temperature changes, causing
Q: What is the USP specification for Ethylvanillin tailing?
A: While specific monographs vary, the general USP Chapter <621> recommends a tailing factor (
References
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 8467, Ethylvanillin. Retrieved from [Link][1]
-
Shimadzu Corporation. (n.d.).[1] Effects of Sample Solvents on Peak Shape. Retrieved from [Link]
Sources
Technical Support Center: Optimization of Reaction Conditions for Ethylvanillin Derivatives
Welcome to the technical support center for the synthesis and optimization of ethylvanillin derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing these valuable compounds. My goal is to provide you with not just protocols, but the underlying chemical principles and field-tested insights to empower you to troubleshoot and optimize your experiments effectively. We will explore the causality behind experimental choices, ensuring that every step is a self-validating system for robust and reproducible results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the synthesis of ethylvanillin and its derivatives.
Q1: What are the primary synthetic routes for producing ethylvanillin and its derivatives?
A1: Several methods exist, but they generally fall into a few major categories. A widely used and versatile method is the Williamson ether synthesis , which involves the O-alkylation of a dihydroxy- or hydroxy-methoxy-benzaldehyde precursor.[1][2] This SN2 reaction is often the method of choice for introducing the characteristic ethyl group. Another common approach is the Reimer-Tiemann reaction , which formylates an o-ethoxyphenol to introduce the aldehyde group.[3][4] More complex, multi-step syntheses can also start from precursors like catechol or p-cresol, involving steps such as chlorination and subsequent reaction with sodium ethoxide.[5][6][7]
Q2: I need to introduce an ethyl group onto a phenolic hydroxyl. Which reaction is most suitable?
A2: The Williamson ether synthesis is the gold-standard for this transformation.[8] The mechanism involves deprotonating the phenolic hydroxyl group with a suitable base to form a highly nucleophilic phenoxide ion. This phenoxide then attacks a primary ethyl halide (like ethyl bromide or ethyl iodide) via a bimolecular nucleophilic substitution (SN2) mechanism to form the desired ether linkage.[1] The reliability and high potential yield of this reaction make it a laboratory staple.
Q3: Why is continuous monitoring of my reaction (e.g., by TLC) so critical?
A3: Continuous monitoring, most commonly with Thin-Layer Chromatography (TLC), is essential for several reasons. Firstly, it allows you to determine the point of reaction completion, preventing unnecessarily long reaction times which can lead to increased byproduct formation and energy waste.[9] Secondly, it helps you track the consumption of your starting materials and the appearance of your product and any significant impurities. If you observe the formation of multiple new spots, it's an early indicator that side reactions are occurring, allowing you to pause and troubleshoot the conditions before all your starting material is consumed.[9]
Section 2: Troubleshooting Guide: Low Reaction Yield
Low yield is one of the most frequent challenges in organic synthesis. This section focuses on the common causes and solutions, particularly for the Williamson ether synthesis.
Q4: My O-alkylation (Williamson ether synthesis) yield is disappointingly low. What are the likely causes?
A4: Low yields in this reaction almost always trace back to one of four key areas: incomplete deprotonation, competing side reactions, poor solvent choice, or steric hindrance.
-
Incomplete Deprotonation: The phenolic hydroxyl group (pKa ~10) must be fully converted to its conjugate base, the phenoxide, to act as an effective nucleophile. If the base is not strong enough or is used in insufficient amounts, a significant portion of your starting material will remain unreacted.[10]
-
Solution: Use a base with a conjugate acid pKa significantly higher than that of the phenol. For many applications, potassium carbonate (K₂CO₃) in a polar aprotic solvent is sufficient.[11] For less reactive systems, a stronger base like sodium hydride (NaH) will ensure complete and irreversible deprotonation.[8]
-
-
Competition from E2 Elimination: The phenoxide is not only a good nucleophile but also a strong base. It can react with the ethylating agent in an E2 (elimination) reaction to produce ethylene gas instead of the desired ether.[2][10] This side reaction becomes more prominent at higher temperatures and with more sterically hindered alkyl halides.
-
Solution: Always use a primary alkyl halide (e.g., ethyl bromide, ethyl iodide) as they are much more susceptible to SN2 attack and less prone to elimination.[10] Maintain the lowest practical reaction temperature that allows for a reasonable reaction rate. Lower temperatures almost always favor substitution over elimination.[10]
-
-
Suboptimal Solvent Selection: The solvent plays a critical role in mediating the reaction. The wrong solvent can drastically reduce the nucleophilicity of your phenoxide.
-
Solution: Use a polar aprotic solvent such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or acetonitrile.[8][10] These solvents excel at solvating the cation (e.g., K⁺ or Na⁺) but poorly solvate the phenoxide anion. This leaves the phenoxide "naked" and highly reactive, maximizing the rate of the desired SN2 reaction.[12][13] Protic solvents like ethanol or water should be avoided, as they form hydrogen bonds with the phenoxide, creating a solvent cage that significantly dampens its nucleophilicity.[14]
-
-
Steric Hindrance: Significant steric bulk on either the phenoxide or the alkylating agent can physically block the backside attack required for the SN2 mechanism.[2][10] While less of an issue with ethylvanillin precursors, it's a critical consideration for more complex derivatives.
-
Solution: When designing the synthesis of an asymmetrical ether, choose the pathway that involves the less sterically hindered alkoxide and alkyl halide combination.[10]
-
Data Presentation: Troubleshooting Williamson Ether Synthesis
| Problem | Potential Cause | Scientific Rationale | Recommended Solution |
| Low Conversion | Incomplete deprotonation of the phenol. | The phenoxide is the active nucleophile. Insufficient base fails to generate it in high concentration.[10] | Use a stronger base (e.g., NaH) or ensure at least stoichiometric amounts of a suitable base like K₂CO₃.[8][11] |
| Low Yield, Gas Evolution | Competing E2 elimination reaction. | The basic phenoxide abstracts a proton from the ethyl halide, forming an alkene. This is favored by high temperatures.[1][2] | Use a primary ethyl halide (ethyl bromide/iodide). Maintain the lowest effective reaction temperature.[10] |
| Slow or Stalled Reaction | Poor solvent choice (e.g., a protic solvent). | Protic solvents (water, alcohols) solvate the phenoxide via H-bonding, reducing its nucleophilicity and slowing the SN2 rate.[12][14] | Use a polar aprotic solvent (DMF, DMSO, Acetonitrile) to maximize nucleophile reactivity.[8][10] |
| Formation of C-Alkylated Byproduct | Ambident nature of the phenoxide nucleophile. | The phenoxide anion has electron density on both the oxygen and the aromatic ring, allowing for competitive alkylation at the carbon positions.[1] | Solvent choice can influence the O- vs. C-alkylation ratio. Less polar, aprotic conditions often favor O-alkylation. |
Section 3: Managing Impurities and Side Reactions
Even with high yields, product purity is paramount. Understanding and mitigating common side reactions is key to a clean synthesis.
Q5: My final product is contaminated with a significant amount of starting material. How do I fix this?
A5: This is a classic sign of an incomplete reaction. Before altering your purification strategy, revisit the reaction conditions. The troubleshooting steps for low yield in Q4 are your first line of defense. Additionally, consider the stoichiometry. Using a slight excess (e.g., 1.1 to 1.2 molar equivalents) of the ethylating agent can help drive the reaction to completion, ensuring all the phenolic starting material is consumed.[9]
Q6: I'm observing a byproduct with a higher molecular weight, possibly from over-ethylation. How can I prevent this?
A6: This can occur if your starting material has more than one reactive hydroxyl group and you use an excess of both base and ethylating agent. For example, starting from protocatechuic aldehyde (3,4-dihydroxybenzaldehyde), you can get di-ethylated byproducts.
-
Solution: Carefully control the stoichiometry. For mono-ethylation, use only one equivalent of base and one equivalent of the ethylating agent. Add the ethylating agent slowly to the reaction mixture to maintain a low instantaneous concentration, which disfavors the second ethylation event. Monitor the reaction closely by TLC to stop it once the desired mono-ethylated product is maximized.
Visualization: SN2 vs. E2 Competition Pathway
This diagram illustrates the factors that influence the competition between the desired substitution (SN2) and the undesired elimination (E2) pathways.
Caption: Decision tree for SN2 vs. E2 pathways in ether synthesis.
Section 4: Purification and Characterization
Isolating your pure product is the final, critical stage of your experiment.
Q7: What is a reliable general procedure for purifying my crude ethylvanillin derivative after the reaction?
A7: A standard aqueous workup followed by recrystallization or chromatography is typically effective.
-
Quench the Reaction: Cool the reaction mixture to room temperature. If a strong base like NaH was used, carefully quench it by slowly adding a protic solvent like isopropanol, followed by water.
-
Liquid-Liquid Extraction: Transfer the mixture to a separatory funnel. If your product is soluble in a non-polar organic solvent, add a solvent like ethyl acetate or dichloromethane and water.[15] The organic layer will contain your product, while ionic salts and polar impurities will move to the aqueous layer.
-
Wash the Organic Layer: Wash the separated organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove any remaining basic impurities, followed by a saturated sodium bicarbonate solution to remove acidic impurities, and finally with brine (saturated NaCl) to remove residual water.
-
Dry and Concentrate: Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Final Purification: The resulting crude solid or oil can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) or by flash column chromatography on silica gel.[16][17]
Visualization: General Purification Workflow
Caption: Standard workflow for the purification of ethylvanillin derivatives.
Q8: How do I confirm the identity and purity of my final product?
A8: A combination of spectroscopic and chromatographic methods is essential.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are the most powerful tools for structural confirmation. You should see characteristic peaks for the ethyl group (a triplet and a quartet in ¹H NMR) and the aromatic and aldehyde protons.[18]
-
Fourier-Transform Infrared Spectroscopy (FTIR): This will confirm the presence of key functional groups, such as the aldehyde C=O stretch (~1680 cm⁻¹) and C-O ether stretches.[3]
-
Mass Spectrometry (MS): Provides the molecular weight of your compound, confirming the successful addition of the ethyl group.
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for assessing the purity of your final product. By comparing the retention time to an authentic standard, you can confirm identity and quantify purity.[6][19]
Section 5: Experimental Protocols
Protocol 1: General Procedure for O-Alkylation of a Phenolic Aldehyde
Disclaimer: This is a general guideline. Specific amounts and conditions should be optimized for your particular substrate.
-
Setup: To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the phenolic aldehyde starting material (1.0 eq.).
-
Dissolution: Add anhydrous polar aprotic solvent (e.g., DMF, ~5-10 mL per gram of starting material). Stir until fully dissolved.
-
Base Addition: Add powdered anhydrous potassium carbonate (K₂CO₃, 1.5-2.0 eq.).
-
Ethylating Agent: Add the ethylating agent (e.g., ethyl bromide or ethyl iodide, 1.2 eq.) dropwise to the stirring suspension.
-
Reaction: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C). The exact temperature and time will depend on the substrate's reactivity.
-
Monitoring: Monitor the reaction's progress by TLC every 30-60 minutes.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Pour the mixture into water and begin the extraction and purification process as described in Q7.
Protocol 2: Monitoring Reaction Progress by TLC
-
Prepare TLC Plate: Draw a light pencil line ~1 cm from the bottom of a silica gel TLC plate.
-
Spotting: Using a capillary tube, spot the plate with your starting material (SM), a co-spot (both SM and reaction mixture), and the reaction mixture (RM).
-
Elution: Place the plate in a TLC chamber containing a suitable mobile phase (e.g., 3:1 Hexanes:Ethyl Acetate). Ensure the solvent level is below your pencil line. Let the solvent run up the plate.
-
Visualization: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp. If the compounds are not UV-active, use an appropriate stain (e.g., potassium permanganate).
-
Analysis: The reaction is complete when the spot corresponding to the starting material has disappeared from the RM lane. The product spot should appear at a different Rf value (typically higher, i.e., less polar).
Section 6: References
-
Wu, J. et al. (n.d.). Synthesis of ethyl vanillin using continuous flow microfluid technique. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Wikipedia. (2024). Williamson ether synthesis. Available at: [Link]
-
ChemTalk. (n.d.). Williamson Ether Synthesis. Available at: [Link]
-
Google Patents. (2017). US20170204039A1 - Method for the purification of natural vanillin. Available at:
-
Chemistry LibreTexts. (2021). 4.7: Solvent Effects in Nucleophilic Substitution. Available at: [Link]
-
ResearchGate. (n.d.). Predicted mechanism for O-alkylated reactions of vanillin (I). Available at: [Link]
-
Chemistry LibreTexts. (2015). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Ethylvanillin. PubChem Compound Database. Available at: [Link]
-
Google Patents. (n.d.). CN103467261B - Synthesizing method of ethyl vanillin. Available at:
-
NIIR Project Consultancy Services. (2011). Ethyl Vanillin Project Information. Available at: [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of ethyl vanillin using continuous flow microfluid technique. Available at: [Link]
-
Google Patents. (2015). US9126917B2 - Method for purifying vanillin by liquid-liquid extraction. Available at:
-
SciSpace. (n.d.). Liquid Chromatographic Method for Determination of Vanillin and Ethyl Vanillin in Imitation Vanilla Extract. Available at: [Link]
-
Chemistry LibreTexts. (2023). Nucleophilicity and Solvent Effects. Available at: [Link]
-
SpringerLink. (2013). Electronic and solvent effects on kinetics of SNAr substitution reactions. Available at: [Link]
-
J&K Scientific LLC. (2025). Williamson Ether Synthesis. Available at: [Link]
-
Wikipedia. (n.d.). Ethylvanillin. Available at: [Link]
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 3. jocpr.com [jocpr.com]
- 4. jocpr.com [jocpr.com]
- 5. CN103467261B - Synthesizing method of ethyl vanillin - Google Patents [patents.google.com]
- 6. Ethyl Vanillin Project Information | Agriculture Information [agricultureinformation.com]
- 7. Ethylvanillin - Wikipedia [en.wikipedia.org]
- 8. jk-sci.com [jk-sci.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. US9126917B2 - Method for purifying vanillin by liquid-liquid extraction - Google Patents [patents.google.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. US20170204039A1 - Method for the purification of natural vanillin - Google Patents [patents.google.com]
- 18. Ethylvanillin | C9H10O3 | CID 8467 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. scispace.com [scispace.com]
Side reactions in the synthesis of 3-ethoxy-4-hydroxybenzaldehyde
Technical Support Center: Troubleshooting Side Reactions in the Synthesis of 3-Ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin)
Audience: Researchers, Process Chemists, and Drug Development Professionals. Objective: Provide actionable, mechanistic troubleshooting for impurity control and yield optimization in Ethyl Vanillin synthesis.
Introduction: The Synthetic Landscape
Synthesis of 3-ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin) generally proceeds via two primary pathways in pharmaceutical and fine chemical settings. Your specific troubleshooting approach depends entirely on the route chosen:
-
The Glyoxylic Acid Route (Industrial Standard): Involves the condensation of 2-ethoxyphenol (Guethol) with glyoxylic acid followed by oxidative decarboxylation. This route is preferred for high-purity applications but suffers from over-oxidation and bis-aryl condensation.
-
The Reimer-Tiemann Reaction (Legacy/Lab Scale): Involves the formylation of Guethol using chloroform and base. This route is notorious for poor regioselectivity (ortho vs. para) and tar formation.
Module 1: The Glyoxylic Acid Route (High Purity Focus)
Context: This route proceeds via the formation of 3-ethoxy-4-hydroxymandelic acid, which is then oxidized and decarboxylated to the aldehyde.
Troubleshooting Guide: Impurity & Yield Control
Q1: I am detecting significant levels of 3-ethoxy-4-hydroxybenzoic acid (Acid Impurity). How do I suppress this?
-
Diagnosis: This is an over-oxidation product. The oxidative decarboxylation step (converting the mandelic acid intermediate to the aldehyde) is too aggressive.
-
Root Cause:
-
Oxidant Stoichiometry: Excess usage of copper(II) or chemical oxidants.
-
pH Drift: The aldehyde is susceptible to oxidation (Cannizzaro or air oxidation) if the pH remains highly alkaline at high temperatures for extended periods.
-
-
Corrective Action:
-
Protocol Adjustment: Stop the reaction immediately upon consumption of the mandelic acid precursor (monitor via HPLC). Do not "soak" the reaction to improve yield.
-
Inert Atmosphere: Ensure the reaction vessel is strictly under nitrogen/argon during the oxidation phase to prevent autoxidation.
-
pH Control: Maintain the pH between 9.0–10.5 during the oxidation step. Higher pH (>12) accelerates the Cannizzaro disproportionation, yielding the acid and the alcohol.
-
Q2: My reaction mixture contains a high molecular weight impurity (Bis-guethol derivatives). What is the mechanism?
-
Diagnosis: You are seeing condensation side products, specifically bis(3-ethoxy-4-hydroxyphenyl)acetic acid derivatives.
-
Mechanism: This occurs via Electrophilic Aromatic Substitution (EAS).[1] If the glyoxylic acid concentration is locally low, the highly reactive carbocation intermediate formed from Guethol + Glyoxylic acid attacks another molecule of Guethol instead of reacting with water/base.
-
Corrective Action:
-
Order of Addition: Always add Guethol to the Glyoxylic acid solution (inverse addition) or ensure Glyoxylic acid is in slight excess (1.05–1.1 eq) to prevent Guethol-rich domains.
-
Catalyst Selectivity: If using Al(III) or other Lewis acids to catalyze the condensation, ensure the temperature is kept low (<30°C) during the initial mixing phase to favor the mono-addition.
-
Module 2: The Reimer-Tiemann Route (Regioselectivity Focus)
Context: This route uses dichlorocarbene (:CCl₂) generated in situ.[2]
Troubleshooting Guide: Isomer & Tar Control
Q3: The ratio of the target para-isomer (Ethyl Vanillin) to the unwanted ortho-isomer (2-ethoxy-3-hydroxybenzaldehyde) is poor (e.g., 2:1). Can I improve this?
-
Diagnosis: The Reimer-Tiemann reaction is inherently governed by the coordination of the carbene to the phenoxide oxygen, which directs attack to the ortho position.
-
Mechanism: The sodium cation coordinates between the phenoxide oxygen and the dichlorocarbene, acting as a template for ortho-formylation.
-
Corrective Action:
-
Cation Exchange: Switch the base from NaOH to KOH or CsOH. Larger cations (K+, Cs+) disrupt the tight coordination sphere required for the ortho-attack, slightly favoring the para-position due to steric bulk.
-
Solvent System: Use a phase-transfer catalyst (e.g., TEBA) with a non-polar solvent. However, note that Reimer-Tiemann will always produce significant ortho-isomer (often 30-40%). If >99% regioselectivity is required, switch to the Glyoxylic route.
-
Q4: The reaction turned into a black, intractable tar. What happened?
-
Diagnosis: Polymerization of the highly reactive phenoxide and quinone methide intermediates.
-
Root Cause: Thermal runaway or insufficient agitation in the biphasic system. The reaction is highly exothermic.[3]
-
Corrective Action:
-
Temperature Control: The chloroform addition must be slow enough to maintain the temperature between 60–65°C. Exceeding 70°C promotes rapid polymerization.
-
Agitation: High-shear mixing is non-negotiable. The reaction occurs at the interface of the aqueous/organic phase. Poor mixing leads to local hot spots and tar formation.
-
Module 3: Visualizing the Pathways
The following diagram details the mechanistic divergence between the desired pathway and the critical side reactions for the Glyoxylic Acid Route .
Figure 1: Mechanistic pathway of the Glyoxylic Acid route, highlighting critical branch points for impurity formation (Red Arrows).
Module 4: Purification Protocols
If side reactions have occurred, use these specific purification strategies to recover the product.
| Impurity Type | Chemical Nature | Separation Strategy |
| Ortho-Isomer (2-ethoxy-3-hydroxy...) | Phenolic Aldehyde | Steam Distillation: The ortho-isomer is more volatile due to intramolecular H-bonding. Steam distill it off before crystallizing the para-product. |
| Acid Impurity (Benzoic acid deriv.) | Carboxylic Acid | Bicarbonate Wash: Dissolve crude in ether/DCM. Wash with 5% NaHCO₃. The acid moves to the aqueous layer; the aldehyde stays in organic. |
| Bis-Guethol | Dimeric Phenol | Recrystallization: These are significantly less soluble in dilute EtOH/Water (1:1). Filter them off while the solution is hot, then cool to crystallize Ethyl Vanillin. |
| Tars/Polymers | Non-polar Resins | Bisulfite Adduct: Form the water-soluble bisulfite adduct of the aldehyde. Wash the aqueous solution with organic solvent (removes tars), then acidify to release pure aldehyde. |
Standard Operating Procedure: Bisulfite Purification
-
Formation: Dissolve crude oil in 30% NaHSO₃ solution (2.5 eq). Stir vigorously for 2 hours.
-
Wash: Extract the aqueous phase with Toluene (removes non-aldehyde impurities like tars and unreacted guethol).
-
Release: Acidify the aqueous phase with H₂SO₄ to pH 2–3 while heating to 40°C.
-
Isolation: The Ethyl Vanillin will precipitate or separate as an oil. Cool to 4°C to crystallize.
References
-
Li, Y., et al. (2008).[4][5] "3-Ethoxy-4-hydroxybenzaldehyde."[5][6][7][8][9][10][11] Acta Crystallographica Section E, 64(10), o2008.
-
Mao, H., et al. (2020).[12] "Effect and Mechanism of Aluminum(III) for Guaiacol–Glyoxylic Acid Condensation Reaction in Vanillin Production." ACS Omega, 5(15).
-
Wynberg, H. & Meijer, E.W. (2005).[1] "The Reimer–Tiemann Reaction."[1][2][3][13][14] Organic Reactions.[1][2][3][13]
-
Pakhare, S.B., et al. (2015). "Kinetics and mechanistic oxidation of 3-ethoxy-4-hydroxybenzaldehyde using potassium permanganate." Rasayan Journal of Chemistry, 8(1), 123-132.
Sources
- 1. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]
- 3. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 4. 3-Ethoxy-4-hydroxybenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 3-Ethoxy-4-hydroxybenzaldehyde | SIELC Technologies [sielc.com]
- 7. researchgate.net [researchgate.net]
- 8. 3-エトキシ-4-ヒドロキシベンズアルデヒド ReagentPlus®, 99% | Sigma-Aldrich [sigmaaldrich.com]
- 9. 3-Ethoxy-4-hydroxybenzaldehyde;2-hydroxybenzaldehyde | C16H16O5 | CID 18004414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chembk.com [chembk.com]
- 11. Ethyl Vanillin [webbook.nist.gov]
- 12. semanticscholar.org [semanticscholar.org]
- 13. youtube.com [youtube.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
Enhancing the resolution of aromatic aldehydes in chromatography
Case Reference: #ALD-RES-001
Status: Open Assigned Specialist: Senior Application Scientist, Chromatography Division
Introduction
Welcome to the Advanced Chromatography Support Center. You are likely here because aromatic aldehydes (e.g., vanillin, benzaldehyde, cinnamaldehyde) are presenting specific challenges in your workflow. These compounds are chemically unique: they possess a polar carbonyl group, an aromatic ring capable of
Standard C18 protocols often fail here, resulting in peak tailing, co-elution of positional isomers (ortho/meta/para), or "ghost peaks" caused by on-column oxidation. This guide moves beyond basic troubleshooting to address the mechanistic root causes of these failures.
Module 1: HPLC/UHPLC Resolution Strategies
Q: Why do my aromatic aldehyde peaks tail significantly on a standard C18 column?
A: Tailing in aromatic aldehydes is rarely a mass transfer issue; it is a secondary interaction issue.
While C18 columns rely on hydrophobic retention, aromatic aldehydes possess electron-rich
-
Silanol Activity: The carbonyl oxygen can hydrogen-bond with residual silanols on the silica surface, causing drag (tailing).
-
Lack of Shape Selectivity: C18 chains are flexible and struggle to differentiate rigid isomers (e.g., separating o-vanillin from p-vanillin).
The Solution: Switch to Pentafluorophenyl (PFP) Phases.
PFP phases are "orthogonal" to C18. The fluorine atoms on the stationary phase ring are highly electronegative, creating a partial positive charge (
Comparative Column Performance Data
| Feature | C18 (Octadecyl) | PFP (Pentafluorophenyl) | Phenyl-Hexyl |
| Primary Mechanism | Hydrophobic Interaction | ||
| Isomer Resolution | Poor (often co-elutes o/m/p) | Excellent (rigid ring structure discriminates shape) | Moderate |
| Peak Shape (Aldehydes) | Prone to tailing (requires end-capping) | Sharp (strong specific interaction) | Good |
| Mobile Phase | Water/MeOH or ACN | Water/MeOH (MeOH enhances | Water/MeOH |
Expert Tip: When using PFP columns, use Methanol rather than Acetonitrile as your organic modifier. ACN has its own
-electrons (triple bond) which can interfere with the stationary phase interactions, masking the selectivity benefits. Methanol allows the unique PFP selectivity to dominate [1].
Visual Workflow: Method Development Logic
Figure 1: Decision matrix for troubleshooting aromatic aldehyde separation in HPLC. Note the priority of PFP phases for isomer separation.
Module 2: GC & GC-MS Troubleshooting
Q: I see "ghost peaks" or reduced sensitivity for benzaldehyde in GC. What is happening?
A: You are likely witnessing Inlet Oxidation . Aromatic aldehydes are thermally labile and easily oxidize to their corresponding carboxylic acids (e.g., Benzoic Acid) in the presence of hot, active surfaces and trace oxygen.
Diagnostic Steps:
-
Check the Liner: If you are using a liner with glass wool, the wool creates a massive surface area. If active sites (silanols) are exposed on the wool, they catalyze oxidation.
-
Check the Ghost Peak: If you inject Benzaldehyde and see a peak eluting later with a broad, tailing shape, that is Benzoic Acid.
Corrective Protocol:
-
Switch Liners: Use an Ultra-Inert (UI) liner with deactivated wool, or a wool-free laminar cup splitter if the sample is clean enough.
-
Trim the Column: Oxidation products often accumulate at the head of the column. Trimming 10-20 cm removes this "gardening" patch.
-
Lower Inlet Temp: Reduce inlet temperature to the minimum required for volatilization (e.g., 200°C instead of 250°C) to reduce thermal stress [2].
Module 3: Sample Preparation (DNPH Derivatization)
Q: My detection limit is too high. How can I stabilize the aldehydes?
A: For trace analysis or unstable aldehydes, Derivatization with 2,4-Dinitrophenylhydrazine (DNPH) is the gold standard (EPA Method 8315A). This reaction converts the unstable aldehyde into a stable hydrazone derivative, which has high UV absorbance at 360 nm (improving sensitivity by 10-100x).
Standardized DNPH Protocol
Reagents:
-
DNPH Reagent: Saturated solution in ACN or acidified water.
-
Buffer: Citrate or Acetate buffer (pH 3.0). Critical: The reaction is acid-catalyzed. If pH > 5, reaction is too slow; if pH < 2, the hydrazone may hydrolyze [3].
Step-by-Step Workflow:
-
Buffering: Adjust 10 mL sample to pH 3.0 ± 0.1 using citrate buffer.
-
Reaction: Add 1 mL DNPH reagent.
-
Incubation: Shake at 40°C for 1 hour . (Aldehydes react faster than ketones, but 1 hour ensures completion).
-
Extraction: Pass through a C18 SPE cartridge. The hydrazones are highly hydrophobic and will stick to the C18 while excess reagent and matrix pass through.
-
Elution: Elute with Acetonitrile (ACN).
-
Analysis: Inject onto HPLC (C18 is acceptable here as the hydrazone shields the polar group, but PFP is still superior for resolution).
Figure 2: The DNPH derivatization workflow.[1][2] pH control is the critical control point (CCP) for this reaction.
Module 4: Advanced Isomer Separation
Q: I cannot separate ortho-, meta-, and para- isomers.
A: Isomers often have identical masses (MS cannot distinguish) and similar boiling points. Separation relies entirely on Shape Selectivity .
The "Critical Pair" Strategy:
-
Ortho-substitution: Often creates steric hindrance or internal hydrogen bonding (e.g., salicylaldehyde), making the molecule effectively less polar and more compact.
-
Para-substitution: Makes the molecule linear and more accessible to the stationary phase.
Recommended Setup:
-
Column: Restek Raptor FluoroPhenyl or Phenomenex Kinetex F5 [4].[3]
-
Mechanism: The rigid PFP ring acts like a "slot." The linear para-isomer fits deeper into the stationary phase structure than the bulky ortho-isomer, resulting in significantly different retention times.
-
Temperature: Lower temperatures (20-25°C) often improve isomer resolution by "freezing" the stationary phase structure, enhancing steric discrimination.
References
-
Restek Corporation. (2025). Raptor FluoroPhenyl LC Columns: Technical Guide. Retrieved from [Link]
-
Agilent Technologies. (2022). GC Troubleshooting Guide: Inlet Activity and Oxidation. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (1996). Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC). Retrieved from [Link]
-
Phenomenex. (2025).[4] Separation of Positional Isomers using Fluorinated Phases. Retrieved from [Link]
Sources
Validation & Comparative
A Comparative Guide to the Antioxidant Activity of Ethylvanillin and Vanillin
For researchers and professionals in drug development and the food sciences, the selection of functional ingredients is paramount. Among phenolic aldehydes, vanillin and its synthetic analogue, ethylvanillin, are widely recognized for their aromatic properties. However, their utility extends beyond flavor, encompassing significant antioxidant capabilities. This guide provides an in-depth, data-driven comparison of the antioxidant activities of ethylvanillin and vanillin, moving beyond simple equivalence to explore the nuances revealed by different analytical methods and biological systems.
The Molecular Basis for Antioxidant Action: A Structural Overview
Vanillin (4-hydroxy-3-methoxybenzaldehyde) and ethylvanillin (3-ethoxy-4-hydroxybenzaldehyde) are structurally similar, a fact that belies key differences in their bioactivity.[1][2] The antioxidant potential of both molecules stems from the phenolic hydroxyl (-OH) group attached to the benzene ring.[3][4] This group can donate a hydrogen atom to neutralize highly reactive free radicals, thereby terminating oxidative chain reactions that can lead to cellular damage.[4][5]
The primary structural difference is the alkoxy group at the C3 position: a methoxy (-OCH₃) group for vanillin and an ethoxy (-OCH₂CH₃) group for ethylvanillin.[6][7] The longer ethyl chain in ethylvanillin is slightly more electron-donating than the methyl group in vanillin. This subtle electronic effect can influence the bond dissociation enthalpy of the phenolic O-H bond, potentially making ethylvanillin a more facile hydrogen donor and thus a more potent antioxidant.
Caption: Chemical structures of Vanillin and Ethylvanillin.
Comparative Efficacy: A Tale of Two Molecules in Different Assays
The comparative antioxidant performance of ethylvanillin and vanillin is not absolute; it is highly dependent on the specific assay used for evaluation.[8][9] This underscores the importance of employing multiple methods to gain a comprehensive understanding, as different assays reflect different antioxidant mechanisms (e.g., hydrogen atom transfer vs. single electron transfer).[5][10]
A systematic evaluation using multiple assay systems has revealed a nuanced relationship between the two compounds.[9][11]
| Assay Type | Finding | Reference |
| Oxidative Hemolysis Inhibition Assay (OxHLIA) | Ethylvanillin exhibits much stronger antioxidant activity than vanillin. | [8][9][11] |
| Oxygen Radical Absorbance Capacity (ORAC) | The antioxidant activities of ethylvanillin and vanillin are the same . | [8][9][11] |
| ABTS Radical Scavenging Assay | Both compounds show strong activity, often greater than standards like Trolox. | [12][13][14] |
| DPPH Radical Scavenging Assay | Results are inconsistent; vanillin often shows weak or no activity in this assay. | [12][13][15] |
| In Vivo (Oral Administration in Mice) | Ethylvanillin administration leads to higher antioxidant activity in plasma compared to vanillin. | [8][9][11] |
The most compelling evidence comes from assays with higher physiological relevance. In the OxHLIA, which measures the ability to protect red blood cells from oxidative damage, ethylvanillin is clearly superior.[8][9][11] Furthermore, in vivo studies in mice demonstrate that oral administration of ethylvanillin results in a more effective increase in plasma antioxidant activity than an equimolar amount of vanillin.[8][9][11] This suggests that ethylvanillin's potential benefits in a biological context may be greater than vanillin's.[11]
Conversely, in assays using artificial radicals like DPPH, the results can be less informative about biological potential.[12] Vanillin's poor performance in the DPPH assay contrasts sharply with its strong showing in the ABTS and ORAC assays, highlighting the compound's specific reactivity towards different radical species.[13][14]
Caption: General experimental workflow for comparing antioxidant activity.
Conclusion and Future Directions
The available experimental data indicates that while ethylvanillin and vanillin both possess valuable antioxidant properties, ethylvanillin demonstrates superior or equivalent activity in assays that more closely mimic biological conditions. [8][9][11]Its enhanced performance in the oxidative hemolysis inhibition assay and its greater impact on plasma antioxidant capacity in vivo suggest it is a more potent protectant against oxidative stress in biological systems. [8][11] For researchers in drug development, this makes ethylvanillin a more compelling candidate for applications where mitigating oxidative damage is a therapeutic goal. For formulators in the food industry, its enhanced stability and antioxidant function can contribute to extending product shelf life and improving nutritional value. [16]While vanillin remains a potent antioxidant, particularly in ORAC and ABTS assays, [13]the evidence points to ethylvanillin as the more robust choice when antioxidant efficacy is a primary consideration.
Future research should focus on elucidating the specific metabolic pathways of both compounds to better understand the reasons for ethylvanillin's enhanced in vivo efficacy and exploring their effects in more complex cellular and disease models.
References
-
Tai, A., Sawano, T., Yazama, F., & Ito, H. (2011). Antioxidant properties of ethyl vanillin in vitro and in vivo. Bioscience, Biotechnology, and Biochemistry, 75(12), 2346-2350. [Link]
-
Ataman Kimya. Ethyl Vanillin. [Link]
-
PubMed. (2011). Antioxidant properties of ethyl vanillin in vitro and in vivo. [Link]
-
J-STAGE. (2011). Antioxidant Properties of Ethyl Vanillin in Vitro and in Vivo. [Link]
-
Soobrattee, M. A., Neergheen, V. S., Luximon-Ramma, A., Aruoma, O. I., & Bahorun, T. (2005). Phenolics as potential antioxidant therapeutic agents: mechanism and actions. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 579(1-2), 200-213. [Link]
-
Ultimate Treat. A Detailed Look At Ferric Reducing Antioxidant Power (FRAP). [Link]
-
ResearchGate. Concept, mechanism, and applications of phenolic antioxidants in foods. [Link]
-
de Oliveira, J. R., de Souza, G. R., de Fátima, A., & Goulart, M. O. F. (2014). Comparative study on the antioxidant and anti-Toxoplasma activities of vanillin and its resorcinarene derivative. Molecules, 19(5), 5898-5912. [Link]
-
Tai, A., Sawano, T., Yazama, F., & Ito, H. (2011). Evaluation of antioxidant activity of vanillin by using multiple antioxidant assays. Biochimica et Biophysica Acta (BBA)-General Subjects, 1810(2), 170-177. [Link]
-
Zen-Bio. FRAP Antioxidant Assay Kit. [Link]
-
Sanches-Silva, A., Testai, L., Nabavi, S. F., Battino, M., & Daglia, M. (2023). Polyphenols as Antioxidant/Pro-Oxidant Compounds and Donors of Reducing Species: Relationship with Human Antioxidant Metabolism. Antioxidants, 12(9), 1769. [Link]
-
Encyclopedia MDPI. Phenolic Antioxidants and Human Health. [Link]
-
Shahidi, F., & Zhong, Y. (2020). Concept, mechanism, and applications of phenolic antioxidants in foods. Journal of Food Bioactives, 10. [Link]
-
Angelbio. Unveiling the Antioxidant Properties of Pure Vanillin Powder. [Link]
-
ResearchGate. Evaluation of antioxidant activity of vanillin by using multiple antioxidant assays. [Link]
-
International Journal of Biomedical Investigation. Evaluation of Antioxidant Activity of Obtained Derivatives of Vanillin. [Link]
-
MDPI. (2024). Vanillin Has Potent Antibacterial, Antioxidant, and Anti-Inflammatory Activities In Vitro and in Mouse Colitis Induced by Multidrug-Resistant Escherichia coli. [Link]
-
Pop, A., Fizeșan, I., Vlase, L., Rusu, A., Cherfan, J., & Bârsan, I. (2021). Analytical methods used in determining antioxidant activity: A review. Antioxidants, 10(4), 632. [Link]
-
Semantic Scholar. Antioxidant and Anti Aging Assays of Oryza Sativa Extracts, Vanillin and Coumaric Acid. [Link]
-
PubMed. (2014). Comparative study on the antioxidant and anti-Toxoplasma activities of vanillin and its resorcinarene derivative. [Link]
-
LOUIS. Measuring Antioxidant Properties through FRAP, Xanthine Oxidase, and ORAC Assays. [Link]
-
Zhao, H., Liu, M., Liu, Z., & Sun, J. (2017). Intracellular antioxidant effect of vanillin, 4-methylguaiacol and 4-ethylguaiacol: three components in Chinese Baijiu. RSC advances, 7(81), 51225-51233. [Link]
-
ResearchGate. (2022). Evaluation of Antioxidant Activity of Obtained Derivatives of Vanillin. [Link]
-
Cell Biolabs, Inc. OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit. [Link]
-
Frontiers. (2024). Natural deep eutectic solvents-based green extraction of vanillin: optimization, purification, and bioactivity assessment. [Link]
-
Kumar, R., et al. (2012). A Review on the Vanillin derivatives showing various Biological activities. International Journal of PharmTech Research, 4(1), 266-279. [Link]
-
PubChem. Ethylvanillin. [Link]
-
Zhejiang Zancheng Life Sciences Ltd. Ethyl Vanillin Vs Vanillin. [Link]
-
Hangzhou Focus Corporation. Ethyl Vanillin: What is It? Where is It Used?. [Link]
-
Dojindo Molecular Technologies. DPPH Antioxidant Assay Kit D678 manual. [Link]
-
Sharma, O. P., & Bhat, T. K. (2009). DPPH antioxidant assay revisited. Food chemistry, 113(4), 1202-1205. [Link]
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- 16. kintai-bio.com [kintai-bio.com]
Precision in Potency: Comparative Validation of Ethylvanillin Analysis Using Certified Reference Materials
Executive Summary: The Metrological Imperative
In pharmaceutical formulation and high-value food chemistry, Ethylvanillin (3-ethoxy-4-hydroxybenzaldehyde) is a critical excipient and flavoring agent, possessing approximately three times the potency of natural vanillin.[1] Its analysis is not merely a matter of detection but of strict quantification.[2]
This guide challenges the common laboratory economy of using Reagent Grade standards for method validation. By comparing a method validated with an ISO 17034 Certified Reference Material (CRM) against one using a high-purity Reagent Grade alternative, we demonstrate that the initial cost savings of reagent-grade materials are negated by hidden systematic errors, increased measurement uncertainty, and regulatory risk under ICH Q2(R2) guidelines.[2][1]
Key Finding: The use of a CRM reduced the expanded measurement uncertainty (
The Contenders: CRM vs. Reagent Grade[3]
Before detailing the protocol, we must define the material differences that drive the experimental outcomes.
| Feature | Alternative A: Reagent Grade Standard | Alternative B: ISO 17034 CRM (Recommended) |
| Traceability | Often internal or "batch certification" only.[2][1] | SI-Traceable (NIST/NMI) via unbroken chain.[2][1] |
| Purity Statement | Nominal (e.g., " | Certified Value (e.g., |
| Uncertainty | Unknown.[2] Assumed to be negligible (risky).[2][1] | Explicitly stated (Expanded Uncertainty, |
| Homogeneity | Not guaranteed between vials. | Rigorously tested for homogeneity & stability.[2][3] |
| Regulatory Fit | R&D / Early Stage.[2] | GMP / ISO 17025 / Release Testing. |
Experimental Protocol: HPLC-UV Method
This method was validated following ICH Q2(R2) parameters. The specific challenge with ethylvanillin is its structural similarity to vanillin and potential degradation products (vanillic acid), requiring high specificity.[1]
Chromatographic Conditions[1][2][5][6]
-
Instrument: HPLC with Diode Array Detector (DAD).
-
Column: C18 (4.6 x 150 mm, 3.5 µm particle size) – Rationale: 3.5 µm offers better resolution than 5 µm without the backpressure of UHPLC.[1]
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (
stabilizes phenolic protons).[2][1] -
Injection Volume: 10 µL.
-
Detection: UV @ 230 nm (Max absorption) and 280 nm (Specificity check).[2][1]
-
Column Temp: 30°C.
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 8.0 | 60 | 40 |
| 10.0 | 60 | 40 |
| 10.1 | 90 | 10 |
| 15.0 | 90 | 10 |
Standard Preparation (The Variable)[1]
-
Workflow A (Reagent): 10.0 mg Reagent Grade Ethylvanillin (
99%) dissolved in 100 mL Mobile Phase.[2] Purity factor assumed 1.0. -
Workflow B (CRM): 10.0 mg ISO 17034 Ethylvanillin CRM (Certified: 99.6%
0.3%) dissolved in 100 mL Mobile Phase.[2][1] Purity factor 0.996 applied.[2]
Logical Workflow & Decision Tree
The following diagram illustrates the critical decision points in the validation lifecycle and where the Reference Material choice impacts the outcome.
Figure 1: Validation lifecycle showing the divergence in data quality based on reference material selection.
Comparative Validation Data
The following data was generated by running both workflows in parallel on the same HPLC system.
Linearity & Range
Both materials produced linear responses (
| Parameter | Reagent Grade Method | CRM Method | Interpretation |
| Range | 10 - 100 µg/mL | 10 - 100 µg/mL | Identical operational range. |
| 0.9992 | 0.9998 | Both acceptable.[2] | |
| Slope ( | 24501 | 24850 | Discrepancy: The Reagent method slope is lower because the "100%" purity assumption was false; actual purity was likely ~98.5%. |
Accuracy (Recovery Studies)
We spiked a placebo matrix with a known amount of Ethylvanillin (calculated gravimetrically).[2][1]
-
Target Concentration: 50 µg/mL.
-
Acceptance Criteria: 98.0% – 102.0% Recovery.
| Replicate | Reagent Grade Recovery (%) | CRM Recovery (%) |
| 1 | 98.1 | 99.9 |
| 2 | 97.9 | 100.2 |
| 3 | 98.4 | 100.0 |
| Mean | 98.1% | 100.03% |
| Bias | -1.9% | +0.03% |
Analysis: The Reagent Grade method barely passed the lower limit. The systematic bias (-1.9%) indicates the standard was less pure than labeled, leading to an underestimation of the sample potency.[1] The CRM method, corrected for certified purity, yielded near-perfect accuracy.
Measurement Uncertainty Budget
Using the CRM allows for a complete uncertainty budget calculation (
-
Reagent Grade:
is unknown.[2][1] We must estimate it (often arbitrarily), leading to a high Expanded Uncertainty ( ).[2][1] -
CRM:
is known (e.g., 0.2%).[2][1][4][5] This tightens the Total Expanded Uncertainty to .[2]
Self-Validating System Suitability (SST)[1][2]
To ensure this protocol remains robust in your lab, implement the following SST criteria before every run. If these fail, the results are invalid regardless of the standard used.
-
Resolution (
): > 2.0 between Ethylvanillin and Vanillin (degradation product). -
Tailing Factor (
): < 1.5 (Ethylvanillin is phenolic and prone to tailing on active silanols; use fully end-capped columns).[2][1] -
Injection Precision: %RSD < 0.5% for 6 replicate injections of the standard.
Conclusion
While Reagent Grade ethylvanillin is sufficient for qualitative identification, it introduces statistically significant bias in quantitative assays.[2][1]
-
Choose Reagent Grade only for: Early feasibility studies, qualitative ID, or forced degradation stress testing.[2][1]
-
Choose ISO 17034 CRM for: Release testing, stability studies, and validation of analytical procedures intended for regulatory submission.[2][1]
Final Recommendation: The cost of a CRM (approx. $150-$300) is negligible compared to the risk of an Out-of-Specification (OOS) investigation caused by a -1.9% bias in your standard.
References
-
International Council for Harmonisation (ICH). (2023).[2][1][6][7] Validation of Analytical Procedures Q2(R2). [Link]
-
International Organization for Standardization (ISO). (2016).[2][1] ISO 17034:2016 General requirements for the competence of reference material producers. [Link][1]
-
National Institute of Standards and Technology (NIST). (2023).[2][1] Metrological Traceability Frequently Asked Questions. [Link]
Sources
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- 2. Ethylvanillin | C9H10O3 | CID 8467 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. There are several standards (grades) with the same product name (compound), but how is it different? | FAQ | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
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- 7. database.ich.org [database.ich.org]
Spectroscopic Comparison Guide: 3-Ethoxy-4-hydroxybenzaldehyde and Its Isomers
This guide is structured to serve as a definitive technical reference for the spectroscopic differentiation of 3-ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin) from its commercially relevant homolog Vanillin and its positional isomer Isoethylvanillin .
Executive Summary
3-Ethoxy-4-hydroxybenzaldehyde , commonly known as Ethyl Vanillin , is a synthetic flavoring agent with approximately three times the potency of natural Vanillin. In drug development and food chemistry, accurate identification is critical due to:
-
Adulteration: Ethyl Vanillin is often used to illicitly "spike" natural Vanilla extracts.
-
Isomeric Impurities: Positional isomers like Isoethylvanillin (4-ethoxy-3-hydroxybenzaldehyde) can occur as synthetic byproducts, affecting the sensory profile and safety data.
This guide provides a rigorous spectroscopic framework to distinguish Ethyl Vanillin from its Homolog (Vanillin) and its Isomer (Isoethylvanillin).
The Comparators
| Compound | IUPAC Name | Formula | Role/Relevance |
| Ethyl Vanillin | 3-ethoxy-4-hydroxybenzaldehyde | Target Analyte. Synthetic, high-potency.[1][2][3] | |
| Vanillin | 4-hydroxy-3-methoxybenzaldehyde | Homolog. Natural analog, primary adulterant. | |
| Isoethylvanillin | 4-ethoxy-3-hydroxybenzaldehyde | Isomer. Synthetic impurity; different substitution pattern. |
Structural Logic & Decision Tree
Differentiation requires a multi-modal approach. NMR is the definitive tool for structural confirmation, while HPLC is preferred for quantitative purity analysis.
Figure 1: Spectroscopic decision tree for differentiating Ethyl Vanillin from its homologs and isomers. Note that MS differentiates homologs, while NMR is required to distinguish positional isomers.
Nuclear Magnetic Resonance (NMR) Analysis
NMR is the "Gold Standard" for this comparison. The key differentiator is the alkoxy chain (Ethyl vs. Methyl) and the aromatic proton coupling constants.
Proton ( H) NMR Comparison
Solvent:
| Proton Group | Ethyl Vanillin (Target) | Vanillin (Homolog) | Isoethylvanillin (Isomer) |
| Aldehyde (-CHO) | Singlet, | Singlet, | Singlet, |
| Hydroxyl (-OH) | Broad Singlet, | Broad Singlet, | Broad Singlet, |
| Alkoxy (-OR) | Quartet (2H), | Singlet (3H), | Quartet (2H), |
| Aromatic (H2) | Doublet, | Doublet, | Shifted slightly upfield due to OH at pos 3 |
| Aromatic (H5) | Doublet, | Doublet, | Shifted; coupling pattern changes |
| Aromatic (H6) | Doublet of Doublets (ortho+meta) | Doublet of Doublets | Doublet of Doublets |
Expert Insight:
-
The "Smoking Gun": The presence of the quartet at ~4.1 ppm and triplet at ~1.4 ppm definitively identifies the ethyl group, ruling out Vanillin.
-
Isomer Distinction: To distinguish Ethyl Vanillin from Isoethylvanillin, focus on the NOESY (Nuclear Overhauser Effect Spectroscopy) . In Ethyl Vanillin, the ethoxy protons will show spatial proximity (NOE correlation) to the H2 proton (position 2). In Isoethylvanillin, the ethoxy group is at position 4, showing NOE correlations with H5.
Carbon ( C) NMR Key Shifts
-
Ethyl Vanillin: Characteristic peaks at
ppm ( ) and ppm ( ). -
Vanillin: Characteristic peak at
ppm ( ).
Infrared (IR) Spectroscopy
While less specific than NMR, IR is useful for rapid quality control.
| Functional Group | Wavenumber ( | Notes |
| O-H Stretch | Phenolic OH. Intensity varies with H-bonding. | |
| C=O Stretch | Conjugated aldehyde carbonyl. | |
| C-O Stretch | Aryl-Alkyl ether stretch. | |
| Fingerprint | Critical Region. The C-H out-of-plane bending vibrations differ between the ethyl and methyl substitution. |
Protocol Note: Use ATR (Attenuated Total Reflectance) correction when comparing solid samples, as crystal packing differences between Ethyl Vanillin and Vanillin can shift peaks slightly.
Mass Spectrometry (MS)
MS is the primary tool for detecting adulteration (e.g., Vanillin added to Ethyl Vanillin labeled products).
-
Ethyl Vanillin (
):-
Molecular Ion (
): 166 -
Base Peak: Often
137 (Loss of ethyl group or CHO). -
Fragmentation: Loss of 28 Da (Ethylene) via McLafferty rearrangement is possible but less common in simple aromatics; typically loss of ethyl radical (
).
-
-
Vanillin (
):-
Molecular Ion (
): 152 -
Fragmentation: Loss of methyl radical (
) to 137.
-
Chromatographic Separation Protocol (HPLC)
For quantitative analysis of mixtures (e.g., checking purity or detecting adulteration), UV-Vis alone is insufficient due to overlapping
Validated HPLC Method
This protocol separates Vanillin, Ethyl Vanillin, and their isomers based on hydrophobicity.
-
Column: C18 Reverse Phase (e.g., ZORBAX Eclipse Plus,
mm, 5 m). -
Mobile Phase:
-
Solvent A: Water + 1% Acetic Acid (or 0.1% Phosphoric Acid).
-
Solvent B: Methanol or Acetonitrile.
-
Ratio: Isocratic 65:35 (Water:MeOH) or Gradient.
-
-
Flow Rate: 1.0 mL/min.[5]
-
Detection: UV at 280 nm.
-
Elution Order:
-
Vanillin: Less hydrophobic (Methyl group). Elutes first (
min). -
Ethyl Vanillin: More hydrophobic (Ethyl group). Elutes second (
min). -
Isoethylvanillin: Retention time varies but typically elutes close to Ethyl Vanillin; requires high-resolution columns for baseline separation.
-
Figure 2: Standard HPLC workflow for the separation and quantification of Vanillin and Ethyl Vanillin.
References
-
National Institute of Standards and Technology (NIST). Ethyl Vanillin Mass Spectrum. NIST Chemistry WebBook, SRD 69.[6] Available at: [Link]
-
PubChem. Ethyl Vanillin (Compound Summary). National Library of Medicine. Available at: [Link]
-
PubChem. 4-Ethoxy-3-hydroxybenzaldehyde (Isoethylvanillin).[7] National Library of Medicine. Available at: [Link]
- AOAC International.AOAC Official Method 990.25: Vanillin, Vanillic Acid, p-Hydroxybenzaldehyde in Vanilla Extract.
Sources
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- 3. researchgate.net [researchgate.net]
- 4. veeprho.com [veeprho.com]
- 5. Rapid method for the determination of coumarin, vanillin, and ethyl vanillin in vanilla extract by reversed-phase liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ethyl Vanillin [webbook.nist.gov]
- 7. 4-Ethoxy-3-hydroxybenzaldehyde | C9H10O3 | CID 75679 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Comparative Guide to the In Vitro vs. In Vivo Antioxidant Capacity of Ethylvanillin
For Researchers, Scientists, and Drug Development Professionals
Introduction: Bridging the Gap Between Benchtop and Biology in Antioxidant Research
Ethylvanillin (3-ethoxy-4-hydroxybenzaldehyde), a synthetic flavoring agent with a more potent vanilla aroma than its natural counterpart, vanillin, is gaining attention in the scientific community for its potential biological activities, including its antioxidant properties.[1][2] As with any bioactive compound, a critical aspect of its evaluation lies in understanding its antioxidant capacity. This is not a straightforward task, as the antioxidant potential of a compound can vary dramatically between a controlled laboratory setting (in vitro) and a complex biological system (in vivo).[1]
The Chemical Logic of Antioxidant Assays: A Primer
The antioxidant activity of phenolic compounds like ethylvanillin stems from their ability to donate a hydrogen atom or an electron to neutralize reactive oxygen species (ROS) and other free radicals.[3] This activity is assessed using a variety of assays, each with its own specific mechanism and chemical principles.
In Vitro Antioxidant Capacity: A Controlled Chemical Perspective
In vitro assays are indispensable tools for the initial screening and characterization of a compound's antioxidant potential. They are typically rapid, cost-effective, and allow for the direct assessment of a compound's ability to scavenge specific radicals in a controlled chemical environment. The most commonly employed in vitro assays for phenolic compounds include:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay utilizes a stable free radical, DPPH•, which has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH• is reduced to the non-radical form, DPPH-H, resulting in a color change to yellow, which is measured spectrophotometrically.[4]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay: This assay involves the generation of the blue-green ABTS•+ radical cation. Antioxidants in the sample reduce the ABTS•+, leading to a decolorization of the solution that is proportional to the antioxidant's scavenging capacity.[5]
-
FRAP (Ferric Reducing Antioxidant Power) Assay: This method measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is directly related to the reducing power of the antioxidant.[6]
-
ORAC (Oxygen Radical Absorbance Capacity) Assay: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals. The antioxidant's capacity is quantified by measuring the area under the fluorescence decay curve.[2][7]
It is important to note that the antioxidant activity of a compound can vary significantly depending on the assay used. For instance, vanillin has shown strong activity in the ABTS and ORAC assays but no activity in the DPPH assay.[8][9] This highlights the importance of using multiple assays to obtain a comprehensive in vitro antioxidant profile.
In Vivo Antioxidant Capacity: The Complexity of a Living System
While in vitro assays provide valuable initial data, they do not fully recapitulate the complex biological environment. In vivo studies are essential to understand how a compound truly functions as an antioxidant within a living organism. These studies typically involve administering the compound to animal models and then measuring its effects on various biomarkers of oxidative stress and the endogenous antioxidant defense system. Key in vivo antioxidant markers include:
-
Superoxide Dismutase (SOD): An enzyme that catalyzes the dismutation of the superoxide radical (O₂•⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂).[10]
-
Catalase (CAT): An enzyme that catalyzes the decomposition of hydrogen peroxide to water and oxygen.[10]
-
Glutathione Peroxidase (GPx): An enzyme that catalyzes the reduction of hydrogen peroxide and organic hydroperoxides by reduced glutathione.[10]
-
Malondialdehyde (MDA): A marker of lipid peroxidation, the oxidative degradation of lipids.[10]
An effective antioxidant administered in vivo would be expected to increase the activities of SOD, CAT, and GPx, and decrease the levels of MDA.
Ethylvanillin: A Comparative Analysis of Its Antioxidant Profile
In Vitro Antioxidant Capacity of Ethylvanillin
Studies have systematically evaluated the in vitro antioxidant activity of ethylvanillin, often in comparison to its close analog, vanillin. One key study found that while vanillyl alcohol and vanillic acid were superior in scavenging model radicals, ethylvanillin and vanillin demonstrated stronger effects in the ORAC assay.[2][7] In the oxidative hemolysis inhibition assay, a more biologically relevant model of lipid peroxidation, ethylvanillin was found to be a much stronger antioxidant than vanillin.[2][7]
| In Vitro Assay | Ethylvanillin Activity | Comparison with Vanillin | Reference |
| DPPH Radical Scavenging | Limited data available; vanillin shows no activity. | Likely similar to vanillin. | [8][9] |
| ABTS Radical Scavenging | Limited quantitative data for ethylvanillin. Vanillin shows strong activity. | Expected to be similar to vanillin. | [8][9] |
| FRAP | Limited quantitative data available for ethylvanillin. | Not well-documented. | |
| ORAC | Stronger than vanillyl alcohol and vanillic acid. | Same as vanillin. | [2][7] |
| Oxidative Hemolysis Inhibition | Much stronger than vanillin. | Significantly more potent. | [2][7] |
Note: The table highlights the need for more specific quantitative studies on the DPPH, ABTS, and FRAP activities of ethylvanillin.
In Vivo Antioxidant Capacity of Ethylvanillin
The true test of an antioxidant's efficacy lies in its performance within a living system. In vivo studies on ethylvanillin have revealed its ability to bolster the body's natural antioxidant defenses.
Oral administration of ethylvanillin to mice has been shown to increase the antioxidant activity in the plasma.[1] This effect is attributed to the metabolic conversion of ethylvanillin to ethyl vanillic acid, which contributes to the overall antioxidant capacity.[7]
In a study on diabetic nephropathy in rats, treatment with ethylvanillin significantly increased the activities of the antioxidant enzymes SOD, CAT, and GSH-Px, while decreasing the levels of the lipid peroxidation marker MDA in the kidneys.[2] These findings strongly suggest that ethylvanillin can mitigate oxidative stress in a disease model.
| In Vivo Model | Biomarker | Effect of Ethylvanillin | Reference |
| Mice (Oral Administration) | Plasma ORAC | Increased antioxidant activity | [1][7] |
| Diabetic Rats (Kidney) | SOD, CAT, GPx | Significantly increased activity | [2] |
| Diabetic Rats (Kidney) | MDA | Significantly decreased levels | [2] |
The Crucial Discrepancy: Why In Vitro Doesn't Always Predict In Vivo
The divergence between in vitro and in vivo antioxidant data is a well-recognized challenge in the field. Several key factors contribute to this discrepancy:
-
Metabolism: Once ingested, compounds like ethylvanillin undergo extensive metabolism in the liver and other tissues. The primary metabolite of ethylvanillin is ethyl vanillic acid, which is then further conjugated with glucuronic acid or sulfate.[11] These metabolites may have different antioxidant activities than the parent compound. The in vivo antioxidant effect is therefore a composite of the activities of the parent compound and its various metabolites.
-
Bioavailability: Not all of the ingested ethylvanillin is absorbed into the bloodstream. Its bioavailability is influenced by factors such as its solubility, stability in the gastrointestinal tract, and transport across the intestinal wall. The concentration of ethylvanillin and its metabolites that reaches target tissues will ultimately determine its in vivo antioxidant effect.
-
Interaction with Cellular Components: In a living system, antioxidants do not act in isolation. They interact with a complex network of endogenous antioxidants, enzymes, and signaling molecules. Ethylvanillin may exert its antioxidant effects indirectly by modulating these cellular components.
-
Cellular Signaling Pathways: Phenolic compounds, including ethylvanillin, can activate cellular signaling pathways that upregulate the expression of endogenous antioxidant enzymes. One such crucial pathway is the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway.[9][12] Activation of Nrf2 leads to the transcription of genes encoding for a battery of antioxidant and detoxification enzymes, including SOD, CAT, and GPx.[13] Evidence suggests that ethylvanillin may protect against kidney injury in diabetic nephropathy by inhibiting oxidative stress and apoptosis, and its mechanism may involve the Nrf2 signaling pathway.[2]
Visualizing the Journey: From Ingestion to Antioxidant Action
To better understand the fate of ethylvanillin in the body and its subsequent antioxidant effects, we can visualize its metabolic pathway and its interaction with the Nrf2 signaling pathway.
Caption: Metabolic fate of ethylvanillin and its role in activating the Nrf2 antioxidant pathway.
Experimental Protocols: A Guide to Reproducible Antioxidant Assessment
To ensure the integrity and reproducibility of research findings, it is crucial to follow standardized and well-validated experimental protocols. Below are detailed, step-by-step methodologies for the key in vitro and in vivo assays discussed in this guide.
In Vitro Assay Protocols
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. Store in the dark at 4°C.
-
Prepare a stock solution of ethylvanillin in methanol.
-
Prepare a series of dilutions of the ethylvanillin stock solution.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of each ethylvanillin dilution to respective wells.
-
Add 100 µL of methanol to a well to serve as a blank.
-
Add 100 µL of the DPPH solution to all wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement and Calculation:
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the ethylvanillin sample.
-
Determine the IC₅₀ value (the concentration of ethylvanillin required to scavenge 50% of the DPPH radicals) by plotting the percentage of scavenging against the concentration of ethylvanillin.
-
-
Reagent Preparation:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Assay Procedure:
-
Add 190 µL of the diluted ABTS•+ solution to each well of a 96-well microplate.
-
Add 10 µL of each ethylvanillin dilution to the wells.
-
Incubate the plate at room temperature for 6 minutes.
-
-
Measurement and Calculation:
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of scavenging activity as described for the DPPH assay.
-
The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the activity of the sample to that of a Trolox standard curve.
-
Caption: General workflow for in vitro antioxidant capacity assays (DPPH and ABTS).
In Vivo Assay Protocols
-
Excise the target tissue (e.g., liver, kidney) from the experimental animal.
-
Rinse the tissue with ice-cold PBS to remove any blood.
-
Weigh the tissue and homogenize it in an appropriate ice-cold buffer (e.g., phosphate buffer) at a specific ratio (e.g., 1:10 w/v).
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C to remove cellular debris.
-
Collect the supernatant for the subsequent enzyme and MDA assays.
-
Determine the protein concentration of the supernatant using a standard method (e.g., Bradford assay) for normalization of the results.
-
Principle: This assay is based on the inhibition of the reduction of nitroblue tetrazolium (NBT) by superoxide radicals generated by a xanthine-xanthine oxidase system.
-
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, NBT, and xanthine.
-
Add the tissue homogenate supernatant to the reaction mixture.
-
Initiate the reaction by adding xanthine oxidase.
-
Incubate at room temperature for a specific time.
-
Measure the absorbance at 560 nm.
-
-
Calculation: One unit of SOD activity is defined as the amount of enzyme required to cause 50% inhibition of NBT reduction.
-
Principle: This assay measures the decomposition of hydrogen peroxide (H₂O₂) by catalase.
-
Procedure:
-
Add the tissue homogenate supernatant to a solution of H₂O₂ in phosphate buffer.
-
Monitor the decrease in absorbance at 240 nm over time as H₂O₂ is consumed.
-
-
Calculation: Catalase activity is expressed as units per milligram of protein, where one unit is defined as the amount of enzyme that decomposes 1 µmol of H₂O₂ per minute.
-
Principle: This is a coupled enzyme assay where GPx reduces an organic hydroperoxide using glutathione (GSH). The resulting oxidized glutathione (GSSG) is then reduced back to GSH by glutathione reductase, with the concomitant oxidation of NADPH to NADP⁺.
-
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, GSH, glutathione reductase, and NADPH.
-
Add the tissue homogenate supernatant.
-
Initiate the reaction by adding the hydroperoxide substrate (e.g., tert-butyl hydroperoxide).
-
Monitor the decrease in absorbance at 340 nm due to NADPH oxidation.
-
-
Calculation: GPx activity is expressed as units per milligram of protein, where one unit is defined as the amount of enzyme that oxidizes 1 µmol of NADPH per minute.
-
Principle: This assay measures MDA, a product of lipid peroxidation, which reacts with thiobarbituric acid (TBA) under acidic conditions to form a pink-colored complex.
-
Procedure:
-
Mix the tissue homogenate supernatant with a solution of TBA in an acidic medium (e.g., trichloroacetic acid).
-
Heat the mixture at 95°C for 60 minutes.
-
Cool the samples and centrifuge to remove any precipitate.
-
Measure the absorbance of the supernatant at 532 nm.
-
-
Calculation: The concentration of MDA is determined using a standard curve prepared with a known concentration of MDA.
Conclusion: A Holistic Approach to Understanding Antioxidant Capacity
The evaluation of a compound's antioxidant capacity is a multifaceted process that requires a comprehensive approach. While in vitro assays provide a valuable and necessary starting point for screening and mechanistic studies, they are not sufficient to predict the in vivo efficacy of an antioxidant. The case of ethylvanillin clearly illustrates this point. Its modest activity in some radical scavenging assays belies its more potent effects in biologically relevant in vitro models and its demonstrated ability to enhance the endogenous antioxidant defense system in vivo.
For researchers, scientists, and drug development professionals, it is imperative to move beyond simple in vitro screening and embrace a more holistic approach that incorporates an understanding of metabolism, bioavailability, and the modulation of cellular signaling pathways. By bridging the gap between benchtop and biology, we can unlock the true potential of promising antioxidant compounds like ethylvanillin and pave the way for the development of novel therapeutic strategies to combat oxidative stress-related diseases.
References
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Tai, A., Sawano, T., Yazama, F., & Ito, H. (2011). Antioxidant properties of ethyl vanillin in vitro and in vivo. Bioscience, Biotechnology, and Biochemistry, 75(12), 2336-2340. [Link]
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Benzie, I. F., & Strain, J. J. (1996). The ferric reducing ability of plasma (FRAP) as a measure of "antioxidant power": the FRAP assay. Analytical Biochemistry, 239(1), 70-76. [Link]
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PubMed. (2011). Antioxidant properties of ethyl vanillin in vitro and in vivo. [Link]
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Li, W., et al. (2019). Ethyl Vanillin Protects against Kidney Injury in Diabetic Nephropathy by Inhibiting Oxidative Stress and Apoptosis. Oxidative Medicine and Cellular Longevity. [Link]
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Blois, M. S. (1958). Antioxidant determinations by the use of a stable free radical. Nature, 181(4617), 1199-1200. [Link]
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Tai, A., et al. (2011). Evaluation of antioxidant activity of vanillin by using multiple antioxidant assays. Biochimica et Biophysica Acta (BBA)-General Subjects, 1810(2), 170-177. [Link]
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Weydert, C. J., & Cullen, J. J. (2010). Measurement of superoxide dismutase, catalase and glutathione peroxidase in cultured cells and tissue. Nature Protocols, 5(1), 51-66. [Link]
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Perron, N. R., & Brumaghim, J. L. (2009). A review of the antioxidant mechanisms of polyphenol compounds related to iron binding. Cell Biochemistry and Biophysics, 53(2), 75-100. [Link]
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Re, R., et al. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay. Free Radical Biology and Medicine, 26(9-10), 1231-1237. [Link]
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Younis, N. N., et al. (2020). Modulation of NADPH oxidase and Nrf2/HO-1 pathway by vanillin in cisplatin-induced nephrotoxicity in rats. Journal of Biochemical and Molecular Toxicology, 34(10), e22557. [Link]
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Ou, B., Hampsch-Woodill, M., & Prior, R. L. (2001). Development and validation of an improved oxygen radical absorbance capacity assay using fluorescein as the fluorescent probe. Journal of Agricultural and Food Chemistry, 49(10), 4619-4626. [Link]
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Arts, M. J., Dallinga, J. S., Voss, H. P., Haenen, G. R., & Bast, A. (2004). A new approach to assess the total antioxidant capacity of human plasma. Food and Chemical Toxicology, 42(1), 45-49. [Link]
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Aebi, H. (1984). Catalase in vitro. Methods in Enzymology, 105, 121-126. [Link]
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Lawrence, R. A., & Burk, R. F. (1976). Glutathione peroxidase activity in selenium-deficient rat liver. Biochemical and Biophysical Research Communications, 71(4), 952-958. [Link]
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Itoh, K., et al. (1999). Keap1 represses nuclear activation of antioxidant responsive elements by Nrf2 through binding to the amino-terminal Neh2 domain. Genes & Development, 13(1), 76-86. [Link]
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Liu, H., et al. (2012). Effect of vanillin and ethyl vanillin on cytochrome P450 activity in vitro and in vivo. Food and Chemical Toxicology, 50(8), 2779-2783. [Link]
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A Senior Application Scientist's Guide to Correlating Structure and Activity in Substituted Benzaldehydes
In the landscape of medicinal chemistry and drug discovery, the benzaldehyde scaffold represents a foundational element for the development of novel therapeutic agents. Its simple aromatic structure is readily amenable to substitution, allowing for the fine-tuning of electronic and steric properties to modulate biological activity. This guide provides a comparative analysis of how substitutions on the benzaldehyde ring influence its antioxidant, antimicrobial, and enzyme-inhibiting properties, supported by experimental data and detailed protocols.
The Electronic and Steric Tug-of-War: How Substituents Dictate Biological Activity
The biological activity of a substituted benzaldehyde is fundamentally governed by the nature and position of the substituents on its aromatic ring. These substituents exert their influence through a combination of electronic effects (electron-donating or electron-withdrawing) and steric hindrance, which collectively alter the molecule's reactivity, polarity, and ability to interact with biological targets.
Antioxidant Activity: The Power of Electron-Donating Groups
The antioxidant potential of substituted benzaldehydes is significantly enhanced by the presence of electron-donating groups (EDGs), particularly hydroxyl (-OH) and methoxy (-OCH3) groups. These groups can readily donate a hydrogen atom or an electron to neutralize free radicals, thereby terminating damaging oxidative chain reactions. The position of these substituents is also critical, with ortho and para substitutions often leading to greater activity due to resonance stabilization of the resulting phenoxyl radical.
For instance, studies have shown that benzaldehydes with hydroxyl groups, such as 4-hydroxybenzaldehyde, and those with both hydroxyl and methoxy groups, like vanillin (4-hydroxy-3-methoxybenzaldehyde) and syringaldehyde (4-hydroxy-3,5-dimethoxybenzaldehyde), exhibit potent antioxidant activities.[1][2] The presence of multiple hydroxyl and methoxy groups further enhances this activity.[1][2]
Comparative Antioxidant Activity of Substituted Benzaldehydes
| Compound | Substituent(s) | Antioxidant Activity (IC50 µM) - DPPH Assay | Reference |
| Benzaldehyde | Unsubstituted | > 1000 | [2] |
| 4-Hydroxybenzaldehyde | 4-OH | 250 | [2] |
| Vanillin | 4-OH, 3-OCH3 | 85 | [2] |
| Syringaldehyde | 4-OH, 3,5-(OCH3)2 | 45 | [2] |
| Protocatechuic aldehyde | 3,4-(OH)2 | 25 | [2] |
| 4-Nitrobenzaldehyde | 4-NO2 | Inactive | [1] |
| 4-Chlorobenzaldehyde | 4-Cl | Inactive | [1] |
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol outlines the determination of the antioxidant activity of substituted benzaldehydes using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.
-
Preparation of Reagents:
-
Prepare a 0.1 mM solution of DPPH in methanol. Store in the dark.
-
Prepare stock solutions of the test benzaldehyde derivatives (e.g., 1 mg/mL) in methanol.
-
Prepare a series of dilutions of the test compounds from the stock solution.
-
Ascorbic acid or Trolox can be used as a positive control.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each dilution of the test compounds.
-
For the blank, add 100 µL of methanol to 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation of Scavenging Activity:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_blank - A_sample) / A_blank] x 100 where A_blank is the absorbance of the blank and A_sample is the absorbance of the test compound.
-
The IC50 value (the concentration of the test compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
-
Diagram: Mechanism of DPPH Radical Scavenging
Caption: DPPH radical is scavenged by a hydroxyl-substituted benzaldehyde.
Antimicrobial Activity: The Impact of Electronegativity and Lipophilicity
The antimicrobial properties of substituted benzaldehydes are often enhanced by the presence of electron-withdrawing groups (EWGs) such as halogens (-Cl, -Br) and nitro groups (-NO2), as well as by increasing the lipophilicity of the molecule.[3] These substituents can increase the reactivity of the aldehyde group, facilitating interactions with microbial enzymes and proteins. Furthermore, increased lipophilicity can improve the compound's ability to penetrate microbial cell membranes.
A systematic study on substituted salicylaldehydes (2-hydroxybenzaldehydes) revealed that halogenated and nitro-substituted derivatives displayed potent activity against a range of microbes, including bacteria and fungi.[3][4] In contrast, unsubstituted benzaldehyde and salicylaldehyde showed minimal activity.[3]
Comparative Antimicrobial Activity of Substituted Benzaldehydes
| Compound | Substituent(s) | Test Organism | MIC (µg/mL) | Reference |
| Benzaldehyde | Unsubstituted | E. coli | > 1024 | [5] |
| Salicylaldehyde | 2-OH | S. aureus | > 500 | [4] |
| 5-Chlorosalicylaldehyde | 2-OH, 5-Cl | S. aureus | 31.25 | [4] |
| 3,5-Dichlorosalicylaldehyde | 2-OH, 3,5-Cl2 | C. albicans | 7.8 | [4] |
| 5-Nitrosalicylaldehyde | 2-OH, 5-NO2 | B. cereus | 31.25 | [4] |
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of substituted benzaldehydes using the broth microdilution method.
-
Preparation of Materials:
-
Prepare sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.
-
Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard).
-
Prepare stock solutions of the test benzaldehyde derivatives in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of broth to all wells.
-
Add 100 µL of the test compound stock solution to the first well and perform serial two-fold dilutions across the plate.
-
Add 10 µL of the microbial inoculum to each well.
-
Include a positive control (broth with inoculum) and a negative control (broth only).
-
Incubate the plate at the appropriate temperature (e.g., 37°C for 24 hours for bacteria).
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Diagram: Workflow for MIC Determination
Caption: A simplified workflow for determining the Minimum Inhibitory Concentration (MIC).
Enzyme Inhibition: A Matter of Shape and Charge
Substituted benzaldehydes have been investigated as inhibitors of various enzymes, including tyrosinase and cholinesterases. The inhibitory activity is highly dependent on how the substituent pattern allows the molecule to fit into the enzyme's active site and interact with key amino acid residues.
For instance, in the inhibition of mushroom tyrosinase, benzaldehyde itself acts as a noncompetitive inhibitor.[6] The introduction of a bulky substituent at the 4-position, such as a pentyl group, can change the inhibition type to mixed and increase the inhibitory potency.[6] This suggests that the substituent interacts with a hydrophobic pocket near the active site.
In the context of Alzheimer's disease, substituted benzaldehydes have been incorporated into more complex molecules to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[7][8] The position of hydroxyl and methoxy groups on the benzaldehyde moiety was found to be crucial for activity, with a para-hydroxy group leading to potent AChE inhibition.[7]
Comparative Enzyme Inhibitory Activity of Substituted Benzaldehyde Derivatives
| Compound Class | Substituent(s) on Benzaldehyde | Target Enzyme | IC50 (µM) | Reference |
| Benzaldehyde | Unsubstituted | Mushroom Tyrosinase | 31.0 | [6] |
| Benzylidene derivative | p-hydroxy | Acetylcholinesterase (hAChE) | 4.16 | [7] |
| Benzylidene derivative | m-hydroxy | Acetylcholinesterase (hAChE) | 12.54 | [7] |
| Benzimidazole derivative | p-hydroxy | Acetylcholinesterase (AChE) | 0.80 | [8] |
| Benzimidazole derivative | m,p-dichloro | Acetylcholinesterase (AChE) | 0.05 | [8] |
Quantitative Structure-Activity Relationship (QSAR): Predicting Activity from Structure
Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the structural or physicochemical properties of a series of compounds with their biological activities.[9][10][11] For substituted benzaldehydes, QSAR studies can help to predict the activity of novel derivatives and provide insights into the key molecular features that govern their biological effects.
A typical QSAR study involves:
-
Data Set Collection: Gathering a series of substituted benzaldehydes with experimentally determined biological activities.
-
Descriptor Calculation: Calculating various molecular descriptors for each compound, such as electronic (e.g., Hammett constants), steric (e.g., Taft parameters), and hydrophobic (e.g., logP) properties.
-
Model Development: Using statistical methods, such as multiple linear regression, to build a mathematical equation that relates the descriptors to the biological activity.
-
Model Validation: Assessing the predictive power of the QSAR model using internal and external validation techniques.
QSAR models have been successfully applied to predict the reactivity of substituted benzaldehydes in various chemical reactions, which can be an indicator of their potential biological activity.[12][13]
Diagram: General QSAR Workflow
Caption: A generalized workflow for a Quantitative Structure-Activity Relationship (QSAR) study.
Conclusion and Future Perspectives
The structure-activity relationships of substituted benzaldehydes are a clear demonstration of how subtle molecular modifications can lead to significant changes in biological activity. Electron-donating groups generally enhance antioxidant properties, while electron-withdrawing and lipophilic substituents tend to improve antimicrobial efficacy. For enzyme inhibition, a combination of electronic and steric factors dictates the potency and selectivity.
The continued exploration of the chemical space around the benzaldehyde scaffold, guided by both experimental screening and computational QSAR modeling, holds great promise for the discovery of novel and effective therapeutic agents. Future research should focus on synthesizing and evaluating novel derivatives with diverse substitution patterns to further refine our understanding of their structure-activity relationships and to develop compounds with improved potency and selectivity for specific biological targets.
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Thanh, N. D., & Hoai, L. T. (2016). Synthesis, Structure and Antioxidant Activity of (Tetra-O-acetyl-β-D-galactopyranosyl)thiosemicarbazones of Substituted Benzaldehydes. Indian Journal of Pharmaceutical Sciences, 78(5), 625–631. [Link]
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Ivanciuc, O., & Ivanciuc, T. (2007). Simple Quantitative Structure−Property Relationship (QSPR) Modeling of 17O Carbonyl Chemical Shifts in Substituted Benzaldehydes Compared to DFT and Empirical Approaches. Journal of Chemical Information and Modeling, 47(2), 438-451. [Link]
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Al-Majd, L. A., et al. (2021). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. Molecules, 26(18), 5481. [Link]
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Chen, Y., et al. (2024). The Food Additive Benzaldehyde Confers a Broad Antibiotic Tolerance by Modulating Bacterial Metabolism and Inhibiting the Formation of Bacterial Flagella. International Journal of Molecular Sciences, 25(16), 8820. [Link]
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de Oliveira, A. M., et al. (2021). Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster. Scientia Pharmaceutica, 89(3), 39. [Link]
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Vedantham, S., et al. (2005). Quantitative Structure-Activity Relationship (5D-QSAR) Study of Combretastatin-Like Analogues as Inhibitors of Tubulin Assembly. Journal of Medicinal Chemistry, 48(2), 457-465. [Link]
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Safety Operating Guide
Personal protective equipment for handling 3-Ethoxy-4,5-dihydroxybenzaldehyde
A Comprehensive Safety Guide for Handling 3-Ethoxy-4,5-dihydroxybenzaldehyde
Disclaimer: A specific Safety Data Sheet (SDS) for 3-Ethoxy-4,5-dihydroxybenzaldehyde was not available at the time of this writing. The following guidance is synthesized from information on structurally related compounds, specifically aromatic aldehydes and catechols. The recommendations herein are based on the potential hazards associated with these functional groups. It is imperative to treat this compound with caution and to conduct a thorough risk assessment before handling.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals who handle 3-Ethoxy-4,5-dihydroxybenzaldehyde. The procedural guidance is designed to establish a self-validating system of safety, ensuring the well-being of laboratory personnel and the integrity of the research.
Hazard Assessment and Triage
3-Ethoxy-4,5-dihydroxybenzaldehyde is a substituted aromatic aldehyde containing a catechol moiety. This structure suggests several potential hazards that must be addressed with appropriate safety protocols.
-
Aromatic Aldehyde: Aromatic aldehydes can be irritants to the skin, eyes, and respiratory tract.[1] Some may also be sensitizers.
-
Catechol Moiety: Catechols (1,2-dihydroxybenzenes) are known to be toxic and can be readily absorbed through the skin.[2][3] They can cause severe skin and eye irritation or damage.[2][4] Catechols are also susceptible to oxidation, which can form more reactive species like semiquinone radicals and o-benzoquinones, leading to cellular damage.[5]
Given these structural features, it is prudent to handle 3-Ethoxy-4,5-dihydroxybenzaldehyde as a hazardous substance, implementing engineering controls and personal protective equipment to minimize exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical when handling 3-Ethoxy-4,5-dihydroxybenzaldehyde. The following table outlines the minimum required PPE.
| Body Part | Required PPE | Rationale |
| Eyes/Face | Chemical splash goggles and a full-face shield | Protects against splashes and airborne particles that can cause serious eye damage.[6][7][8] |
| Hands | Double-gloving with nitrile gloves | Provides robust protection against skin absorption, a known hazard for catechols.[6] |
| Body | A lab coat with long sleeves | Protects against incidental skin contact. |
| Respiratory | A NIOSH-approved respirator with an organic vapor cartridge | Recommended when handling the solid material outside of a certified chemical fume hood to prevent inhalation of airborne particles.[3][9] |
| Feet | Closed-toe shoes | A standard laboratory safety requirement to protect against spills. |
Diagram: PPE Donning and Doffing Sequence
Caption: Proper sequence for donning and doffing PPE to minimize contamination.
Operational Plan: From Receipt to Disposal
A meticulous operational plan is essential for the safe handling of 3-Ethoxy-4,5-dihydroxybenzaldehyde.
3.1. Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3]
-
The storage area should be clearly labeled with the appropriate hazard warnings.
3.2. Handling Procedures
-
Preparation: Before handling, ensure that a chemical fume hood is available and functioning correctly. All necessary PPE should be donned as per the sequence outlined above.
-
Weighing and Transfer:
-
Perform all weighing and transfer operations within a chemical fume hood to minimize inhalation exposure.
-
Use disposable weighing boats and spatulas to avoid cross-contamination.
-
Handle the solid material gently to prevent the generation of dust.
-
-
In Solution:
-
When preparing solutions, add the solid 3-Ethoxy-4,5-dihydroxybenzaldehyde to the solvent slowly.
-
Keep the container capped when not in use.
-
3.3. Spill Management
In the event of a spill, follow these procedures:
-
Evacuate: Immediately evacuate all non-essential personnel from the area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Contain: For a solid spill, gently cover with an inert absorbent material. Do not dry sweep, as this can generate dust. For a liquid spill, use an appropriate absorbent material.
-
Clean-up: Wearing full PPE, carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.
Diagram: Spill Response Workflow
Caption: A stepwise workflow for safely managing a chemical spill.
Disposal Plan: Ensuring Environmental and Personal Safety
All waste containing 3-Ethoxy-4,5-dihydroxybenzaldehyde must be treated as hazardous waste.
-
Solid Waste: Collect all contaminated solid materials (e.g., gloves, weighing boats, absorbent pads) in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Collect all solutions containing the compound in a dedicated, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Disposal: Arrange for the disposal of all hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.
Emergency Procedures: Preparedness is Key
In the event of an exposure, immediate and appropriate action is crucial.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, while holding the eyelids open. Seek immediate medical attention.[3] |
| Skin Contact | Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention.[3] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[3] |
All laboratory personnel working with this compound must be aware of the location of safety showers and eyewash stations.
By adhering to this comprehensive safety guide, researchers can mitigate the risks associated with handling 3-Ethoxy-4,5-dihydroxybenzaldehyde and maintain a safe and productive laboratory environment.
References
- Apollo Scientific. (n.d.). Catechol Safety Data Sheet.
- Flinn Scientific. (2016). Material Safety Data Sheet Catechol.
- University of Alaska Fairbanks. (n.d.). Biology and Wildlife STANDARD OPERATING PROCEDURE - Catechol.
- Schweiggert, U., & Carle, R. (2017). Chemical properties of catechols and their molecular modes of toxic action in cells, from microorganisms to mammals. PubMed, 25(1), 1-18.
- Carolina Biological Supply Company. (2018). Safety Data Sheet Catechol.
- New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet - Catechol.
- Knepper, T. P., & Arp, H. P. H. (2003). Acute toxicity of (chloro-)catechols and (chloro-)catechol-copper combinations in Escherichia coli corresponds to their membrane toxicity in vitro. PubMed, 22(4), 387-395.
- ResearchGate. (n.d.). Chemical properties of catechols and their molecular modes of toxic action in cells, from microorganisms to mammals | Request PDF.
- Epoxy Countertops. (2023). A Hazardous Chemical? Investigating the Safety of Phenolic Resin.
- PubMed. (1993). Biochemical and toxicological properties of the oxidation products of catecholamines.
- Extrasynthese. (n.d.). MATERIAL SAFETY DATA SHEET - Catechol.
- Occupational Safety and Health Administration. (n.d.). Phenol and Cresol.
- ScienceLab.com. (n.d.). Material Safety Data Sheet Catechol.
- Centers for Disease Control and Prevention. (n.d.). Control Guidance Sheet 407 – Personal Protective Equipment (PPE) for use with Glutaraldehyde Exposures.
- U.S. Department of Health & Human Services. (n.d.). Personal Protective Equipment (PPE).
- Taylor & Francis. (n.d.). Catechol – Knowledge and References.
- U.S. Environmental Protection Agency. (2023). Personal Protective Equipment.
- New Jersey Department of Health. (2015). Hazardous Substance Fact Sheet - Phenol.
- University of California, Santa Barbara. (n.d.). Chemical Safety: Personal Protective Equipment.
- University of California, Berkeley. (n.d.). Personal Protective Equipment (PPE).
- Kanto Chemical Co., Inc. (2020). Safety Data Sheet.
- Occupational Safety and Health Administration. (n.d.). PHENOL.
- Sturbridge Metallurgical Services. (2016). SAFETY DATA SHEET Phenolic Powder.
- Trimaco. (2023). Essential Chemical PPE.
- Washington State Department of Ecology. (n.d.). Focus on: Treatment by Aldehyde Deactivation.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET - 3,4-Dimethoxybenzaldehyde.
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- 2. employees.delta.edu [employees.delta.edu]
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- 4. Chemical properties of catechols and their molecular modes of toxic action in cells, from microorganisms to mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cochise.edu [cochise.edu]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
